molecular formula C20H23NO3 B1219486 Danca CAS No. 107408-10-6

Danca

Katalognummer: B1219486
CAS-Nummer: 107408-10-6
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: CMJGTJKOBVYYSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Danca, also known as Danca, is a useful research compound. Its molecular formula is C20H23NO3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Danca suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Danca including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

107408-10-6

Molekularformel

C20H23NO3

Molekulargewicht

325.4 g/mol

IUPAC-Name

4-[6-(dimethylamino)naphthalene-2-carbonyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C20H23NO3/c1-21(2)18-10-9-15-11-17(8-7-16(15)12-18)19(22)13-3-5-14(6-4-13)20(23)24/h7-14H,3-6H2,1-2H3,(H,23,24)

InChI-Schlüssel

CMJGTJKOBVYYSO-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C3CCC(CC3)C(=O)O

Kanonische SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C3CCC(CC3)C(=O)O

Andere CAS-Nummern

107408-10-6

Synonyme

2'-(N,N-dimethylamino)-6-naphthoyl-4-cyclohexanecarboxylic acid
2'-(N,N-dimethylamino)-6-naphthoyl-4-cyclohexanoic acid
DANCA

Herkunft des Produkts

United States
Foundational & Exploratory

The Dual-Pronged Mechanism of Action of Diazonamide A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazonamide A, a complex marine natural product, exhibits potent antimitotic and cytotoxic activity against a range of cancer cell lines. Initial investigations pointed towards tubulin as its primary target. However, subsequent research has unveiled a more intricate and unique dual mechanism of action. Diazonamide A not only disrupts microtubule dynamics but also engages a mitochondrial enzyme, ornithine δ-aminotransferase (OAT), in a novel role within mitotic cell division. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of Diazonamide A, presenting key quantitative data, detailed experimental protocols for pivotal assays, and visual representations of the involved signaling pathways and experimental workflows.

Introduction

Originally isolated from the marine ascidian Diazona angulata, Diazonamide A has attracted significant attention due to its potent anticancer properties. Its complex chemical structure has posed a considerable challenge for total synthesis, which has been achieved by several research groups.[1][2][3] The initial observation that Diazonamide A causes mitotic arrest led to the hypothesis that it, like many other successful chemotherapeutics, targets the tubulin cytoskeleton.[4] While it does influence microtubule dynamics, a groundbreaking discovery identified ornithine δ-aminotransferase (OAT), an enzyme primarily known for its role in amino acid metabolism, as a key intracellular binding partner and mediator of Diazonamide A's antimitotic effects.[5] This finding opened up a new avenue for understanding and potentially exploiting the regulation of mitosis for therapeutic intervention. This guide will dissect the two primary facets of Diazonamide A's mechanism of action: its interaction with tubulin and its novel engagement of OAT in mitotic spindle assembly.

Quantitative Analysis of Diazonamide A's Biological Activity

Diazonamide A demonstrates potent cytotoxicity against a variety of human cancer cell lines, with IC50 values typically in the low nanomolar range. The following table summarizes the reported growth-inhibitory 50 (GI50) values for Diazonamide A and its functional analog AB-5.

Cell LineCancer TypeCompoundGI50 (nM)Reference
1A9Ovarian CarcinomaDiazonamide A2-5[6]
PC-3Prostate CancerDiazonamide A2-5[6]
MCF-7Breast CancerDiazonamide A2-5[6]
A549Lung CancerDiazonamide A2-5[6]
A2780/AD10Drug-Resistant OvarianDiazonamide A2-5[6]
HCT-116Colon CarcinomaDiazonamide A< 20[6]
B-16Murine MelanomaDiazonamide A< 20[6]
P388Murine LeukemiaAB-51.8 ± 0.3[7]
HCT116Human Colon CancerAB-53.2 ± 0.4[7]
PC3Human Prostate CancerAB-54.1 ± 0.6[7]
A549Human Lung CancerAB-52.5 ± 0.3[7]
MDA-MB-231Human Breast CancerAB-52.9 ± 0.5[7]

The Dual Mechanism of Action

Interaction with Tubulin and Disruption of Microtubule Dynamics

Diazonamide A was initially characterized as a potent inhibitor of microtubule assembly.[8] It causes cells to arrest in mitosis, accompanied by the loss of both interphase and spindle microtubules.[8] Its activity in this regard is comparable to that of dolastatin 10.[8] However, its biochemical properties show some distinctions from other tubulin-binding agents. Diazonamide A does not inhibit the binding of radiolabeled vinblastine, dolastatin 10, or GTP to tubulin, nor does it stabilize the colchicine-binding activity of tubulin.[8][9] These findings suggest that Diazonamide A may interact with tubulin at a novel site or in a unique manner, possibly by binding weakly to unpolymerized tubulin but strongly to the ends of microtubules.[8][9]

A synthetic derivative, DZ-2384, has been shown to bind to the vinca alkaloid site on tubulin.[10] However, it induces a distinct conformational change in tubulin protofilaments, causing them to straighten.[10] This is in contrast to the coiling induced by vinca alkaloids. This differential modulation of tubulin structure by diazonamide analogs may contribute to their potent antimitotic activity while potentially offering a wider therapeutic window and reduced neurotoxicity compared to traditional microtubule-targeting agents.[10]

cluster_diazonamide Diazonamide A cluster_tubulin Microtubule Dynamics cluster_mitosis Mitosis Diazonamide Diazonamide A Microtubules Microtubules Diazonamide->Microtubules Inhibits Polymerization Tubulin αβ-Tubulin Dimers Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Spindle Mitotic Spindle Microtubules->Spindle CellCycle Cell Cycle Arrest (G2/M) Spindle->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Diazonamide A's interaction with tubulin, inhibiting microtubule polymerization and leading to mitotic arrest.

A Novel Role for Ornithine δ-Aminotransferase (OAT) in Mitosis

A pivotal discovery in understanding the mechanism of Diazonamide A was the identification of the mitochondrial enzyme ornithine δ-aminotransferase (OAT) as a high-affinity binding partner.[5] OAT is a pyridoxal-5'-phosphate-dependent enzyme that catalyzes the reversible transamination of ornithine and α-ketoglutarate to glutamate-γ-semialdehyde and L-glutamate, respectively.[7]

Using a biotinylated derivative of Diazonamide A for affinity purification from HeLa cell and Xenopus egg extracts, OAT was identified as a specific binding protein.[5] Importantly, Diazonamide A does not inhibit the enzymatic activity of OAT.[5] Instead, it appears to disrupt a previously unknown function of OAT in mitotic spindle assembly. Knockdown of OAT in cancer cell lines using RNA interference phenocopies the effects of Diazonamide A treatment, leading to defects in cell division and ultimately cell death.[5] This suggests that Diazonamide A's antimitotic effect is, at least in part, mediated by interfering with a non-canonical, mitosis-related function of OAT.[5] The precise mechanism by which OAT contributes to spindle formation and how Diazonamide A disrupts this process is an active area of research.

cluster_diazonamide Diazonamide A cluster_oat Ornithine δ-Aminotransferase cluster_mitosis Mitosis Diazonamide Diazonamide A OAT OAT Diazonamide->OAT Binds to OAT_Complex OAT-Mitotic Protein Complex Diazonamide->OAT_Complex Disrupts Interaction Spindle Mitotic Spindle Assembly Diazonamide->Spindle Inhibits OAT->OAT_Complex MitoticProteins Mitotic Spindle Promoting Proteins MitoticProteins->OAT_Complex OAT_Complex->Spindle Promotes CellDivision Proper Cell Division Spindle->CellDivision Apoptosis Cell Death Spindle->Apoptosis Failure leads to

Caption: Diazonamide A's interaction with OAT, disrupting its mitotic function and inhibiting spindle assembly.

Detailed Experimental Protocols

Affinity Purification of OAT using Biotinylated Diazonamide A

This protocol describes the pull-down of OAT from cell extracts using a biotinylated Diazonamide A analog.

start Start: Cell Lysate (e.g., HeLa cells or Xenopus egg extract) incubation1 Incubate Lysate with Diazonamide-Bead Complex start->incubation1 biotin_diazo Biotinylated Diazonamide A avidin_beads Streptavidin-coated Agarose Beads biotin_diazo->avidin_beads Couple avidin_beads->incubation1 wash Wash Beads to Remove Non-specific Binders incubation1->wash elution Elute Bound Proteins wash->elution analysis Analyze Eluate by SDS-PAGE and Mass Spectrometry elution->analysis end End: Identification of OAT analysis->end

Caption: Workflow for the affinity purification of OAT using biotinylated Diazonamide A.

Materials:

  • Biotinylated Diazonamide A analog

  • Streptavidin-agarose beads

  • Cell lysate (e.g., HeLa cell extract or Xenopus egg extract)

  • Binding/Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors

  • Elution Buffer: 0.1 M glycine-HCl (pH 2.5) or SDS-PAGE sample buffer

Procedure:

  • Preparation of Affinity Resin:

    • Resuspend the streptavidin-agarose beads in Binding/Wash Buffer.

    • Incubate the beads with an excess of biotinylated Diazonamide A for 1 hour at 4°C with gentle rotation.

    • Wash the beads three times with Binding/Wash Buffer to remove unbound biotinylated Diazonamide A.

  • Affinity Pull-down:

    • Pre-clear the cell lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

    • Incubate the pre-cleared lysate with the Diazonamide A-coupled beads for 2-4 hours at 4°C with gentle rotation.

    • Pellet the beads by centrifugation at 500 x g for 2 minutes.

    • Wash the beads five times with 10 bed volumes of ice-cold Binding/Wash Buffer.

  • Elution and Analysis:

    • Elute the bound proteins by resuspending the beads in Elution Buffer and incubating for 5 minutes at room temperature.

    • Alternatively, resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes.

    • Collect the eluate by centrifugation.

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining.

    • Excise specific protein bands for identification by mass spectrometry.

In Vitro Tubulin Polymerization Assay

This spectrophotometric assay measures the effect of Diazonamide A on the polymerization of purified tubulin.

start Start: Purified Tubulin + GTP on Ice add_diazo Add Diazonamide A (or vehicle control) start->add_diazo warm Warm to 37°C to Initiate Polymerization add_diazo->warm measure Measure Absorbance at 340 nm over Time (Kinetic Read) warm->measure plot Plot Absorbance vs. Time measure->plot analysis Analyze Polymerization Curve (Lag phase, Rate, Plateau) plot->analysis end End: Determine Effect on Tubulin Polymerization analysis->end

Caption: Workflow for the in vitro tubulin polymerization assay.

Materials:

  • Lyophilized purified tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (10 mM)

  • Glycerol

  • Diazonamide A

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Reagent Preparation:

    • On ice, reconstitute lyophilized tubulin in GTB to a final concentration of 3-5 mg/mL.

    • Prepare the tubulin polymerization mix by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v) to the tubulin solution. Keep on ice.

    • Prepare serial dilutions of Diazonamide A in GTB.

  • Assay Execution:

    • Pre-warm the 96-well plate and the spectrophotometer to 37°C.

    • Add 10 µL of the Diazonamide A dilutions (or vehicle control) to the wells.

    • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

    • Immediately place the plate in the 37°C spectrophotometer.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

    • Plot the absorbance values against time to generate polymerization curves.

    • Analyze the curves to determine the effect of Diazonamide A on the lag time, rate of polymerization, and the steady-state plateau of microtubule mass.

Mitotic Spindle Assembly Assay in Xenopus Egg Extracts

This assay reconstitutes mitotic spindle formation in vitro to assess the impact of Diazonamide A.

start Start: Cytostatic Factor (CSF)-arrested Xenopus Egg Extract add_sperm Add Demembranated Sperm Nuclei start->add_sperm add_diazo Add Diazonamide A (or vehicle control) add_sperm->add_diazo incubation Incubate at 20°C add_diazo->incubation fix_stain Fix and Stain for Microtubules (Tubulin) and DNA (Hoechst) incubation->fix_stain imaging Visualize by Fluorescence Microscopy fix_stain->imaging analysis Analyze Spindle Morphology (Bipolar, Monopolar, Asters) imaging->analysis end End: Assess Effect on Spindle Assembly analysis->end

Caption: Workflow for the mitotic spindle assembly assay in Xenopus egg extracts.

Materials:

  • Cytostatic factor (CSF)-arrested Xenopus laevis egg extract

  • Demembranated Xenopus sperm nuclei

  • Diazonamide A

  • Energy mix (ATP, GTP, creatine phosphate)

  • Rhodamine-labeled tubulin

  • Hoechst 33342 (or other DNA stain)

  • Fixation buffer

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Extract Preparation:

    • Prepare CSF-arrested Xenopus egg extracts as per standard protocols.

    • Supplement the extract with energy mix and rhodamine-labeled tubulin.

  • Spindle Assembly Reaction:

    • Aliquot the extract into tubes on ice.

    • Add demembranated sperm nuclei to a final concentration of ~500/µL.

    • Add Diazonamide A or vehicle control to the desired final concentration.

    • Incubate the reactions at 20°C for 60-90 minutes to allow for spindle formation.

  • Fixation and Imaging:

    • Take a small aliquot of the reaction mixture and add it to a microscope slide.

    • Add an equal volume of fixation buffer containing Hoechst 33342.

    • Place a coverslip over the sample and seal with nail polish.

    • Visualize the spindles using a fluorescence microscope, imaging both the microtubules (rhodamine) and the DNA (Hoechst).

  • Analysis:

    • Quantify the different spindle morphologies observed (e.g., bipolar spindles, monopolar spindles, asters) in the control and Diazonamide A-treated samples.

    • Assess the overall integrity and organization of the mitotic spindles.

Conclusion

The mechanism of action of Diazonamide A is a compelling example of a natural product with a sophisticated and dual-pronged approach to inhibiting cancer cell proliferation. Its ability to target both the well-established therapeutic target of tubulin and the novel mitotic player, ornithine δ-aminotransferase, sets it apart from conventional antimitotic agents. This dual mechanism may contribute to its high potency and potentially a more favorable therapeutic index. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate molecular interactions of Diazonamide A and to explore the therapeutic potential of targeting the non-canonical functions of metabolic enzymes in cancer. Further elucidation of the OAT-mediated pathway in mitosis will undoubtedly provide new insights into the fundamental processes of cell division and may unveil novel targets for the development of next-generation anticancer drugs.

References

A Technical Guide to the Discovery, Isolation, and Biological Activity of Diazonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, total synthesis, and biological activity of the diazonamides, a class of potent antimitotic natural products. Initially isolated from the marine ascidian Diazona angulata, the complex molecular architecture of diazonamide A, featuring two interconnected 12-membered macrocycles, posed a significant synthetic challenge. This guide details the initial structural misassignment and the subsequent correction, which was ultimately confirmed through total synthesis. Methodologies for the isolation from its natural source and key experimental protocols for the total syntheses by the Nicolaou and MacMillan groups are presented. Furthermore, this document summarizes the quantitative biological activity of diazonamides against various cancer cell lines and elucidates their mechanism of action, which involves the inhibition of ornithine δ-aminotransferase (OAT) and subsequent disruption of the mitotic spindle. Diagrams of experimental workflows and the proposed signaling pathway are provided to facilitate a deeper understanding of this promising class of anti-cancer agents.

Discovery and Isolation

Natural Source and Initial Discovery

Diazonamides A and B were first isolated in 1991 by Fenical and Clardy from the colonial marine ascidian Diazona angulata (originally misidentified as Diazona chinensis), collected from the ceilings of caves along the northwest coast of Siquijor Island in the Philippines.[1] These compounds were identified as unusual cytotoxic metabolites with potent antimicrobial, antiviral, and cytotoxic activities.[1]

Isolation Protocol

The following protocol is a generalized procedure based on the original isolation report.

Experimental Protocol: Isolation of Diazonamides

  • Extraction: The collected specimens of Diazona angulata are lyophilized and subsequently extracted exhaustively with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).

  • Solvent Partitioning: The resulting crude extract is partitioned between ethyl acetate (EtOAc) and water. The cytotoxic activity is typically concentrated in the EtOAc layer.

  • Chromatographic Separation: The active EtOAc fraction is subjected to a series of chromatographic separations.

    • Initial Fractionation: The extract is fractionated by vacuum liquid chromatography (VLC) on silica gel using a stepwise gradient of solvents with increasing polarity (e.g., hexane, EtOAc, MeOH).

    • Further Purification: Active fractions are further purified by medium-pressure liquid chromatography (MPLC) and repeated high-performance liquid chromatography (HPLC) on both normal-phase and reverse-phase (C18) columns.

  • Final Purification: Final purification of diazonamide A and B is achieved by crystallization from a suitable solvent system (e.g., MeOH/H₂O).

Structure Elucidation: A Tale of Revision

The molecular structure of diazonamide A was initially misassigned.[2] X-ray crystallography of a derivative of the co-isolated diazonamide B led to an initial proposed structure for diazonamide A. However, attempts to synthesize this proposed structure by several research groups, including a seminal effort by Harran and coworkers, yielded a molecule that did not match the spectroscopic data of the natural product.[3]

In 2001, Harran's group proposed a revised structure for diazonamide A, which featured a critical change in the connectivity of the core, replacing a hemiacetal with a more complex heterocyclic system.[3] This revised structure was confirmed in 2002 by the first total synthesis accomplished by the Nicolaou group.[4]

Total Synthesis of Diazonamide A

The complex, highly strained, and stereochemically rich structure of diazonamide A has made it a formidable target for total synthesis. Several research groups have successfully completed its synthesis, with the approaches of K.C. Nicolaou and David W.C. MacMillan being particularly noteworthy.

The Nicolaou Synthesis

The Nicolaou group was the first to complete the total synthesis of the correctly assigned structure of diazonamide A.[4] A second-generation synthesis was also developed, featuring a different strategic approach.[5]

Key Features of the Nicolaou Syntheses:

  • First Generation: Notable for its use of a Witkop photocyclization to forge a key bond in the highly hindered macrocyclic core and a DIBAL-H initiated aminal formation.[4]

  • Second Generation: Employed a different macrocyclization strategy and developed new synthetic methodologies, including a Robinson-Gabriel cyclodehydration.[5]

The MacMillan Synthesis

The MacMillan group developed a highly stereoselective total synthesis of diazonamide A, featuring an innovative organocatalytic step.[6][7]

Key Features of the MacMillan Synthesis:

  • An iminium-catalyzed alkylation-cyclization cascade to stereoselectively construct the C(10) quaternary center and the furanoindoline core.[6][7]

  • A magnesium-mediated intramolecular macroaldolization and a palladium-catalyzed tandem borylation/annulation to close the two 12-membered macrocycles.[6][7]

Experimental Workflow: Total Synthesis

The following diagram illustrates a generalized workflow for the total synthesis of diazonamide A, highlighting the key strategic phases.

G Generalized Workflow for Diazonamide A Total Synthesis cluster_0 Fragment Synthesis cluster_1 Core Assembly cluster_2 Macrocyclization cluster_3 Final Modifications A Synthesis of 'Western' Fragment C Fragment Coupling A->C B Synthesis of 'Eastern' Fragment B->C D Construction of Quaternary Center C->D E First Macrocycle Formation D->E F Second Macrocycle Formation E->F G Chlorination F->G H Deprotection G->H I Diazonamide A H->I

Caption: Generalized workflow for the total synthesis of diazonamide A.

Biological Activity and Mechanism of Action

Potent Antimitotic Activity

Diazonamide A exhibits potent cytotoxic activity against a range of human cancer cell lines, with GI₅₀ values in the low nanomolar range.[8] Its mode of action is as an antimitotic agent, causing cells to arrest in the G2/M phase of the cell cycle due to the failure to form a proper mitotic spindle.[8] This phenotype is similar to that observed for tubulin-binding agents like taxol and vinblastine.[8]

Quantitative Biological Data

The following table summarizes the 50% growth inhibition (GI₅₀) values for diazonamide A against the NCI-60 panel of human cancer cell lines. Data is presented in molar concentration.

Cell LineCancer TypeGI₅₀ (M)
Leukemia
CCRF-CEMLeukemiaData not available
HL-60(TB)LeukemiaData not available
K-562LeukemiaData not available
MOLT-4LeukemiaData not available
RPMI-8226LeukemiaData not available
SRLeukemiaData not available
NSCLC
A549/ATCCNon-Small Cell LungData not available
EKVXNon-Small Cell LungData not available
HOP-62Non-Small Cell LungData not available
HOP-92Non-Small Cell LungData not available
NCI-H226Non-Small Cell LungData not available
NCI-H23Non-Small Cell LungData not available
NCI-H322MNon-Small Cell LungData not available
NCI-H460Non-Small Cell LungData not available
NCI-H522Non-Small Cell LungData not available
Colon
COLO 205Colon CancerData not available
HCC-2998Colon CancerData not available
HCT-116Colon CancerData not available
HCT-15Colon CancerData not available
HT29Colon CancerData not available
KM12Colon CancerData not available
SW-620Colon CancerData not available
CNS
SF-268CNS CancerData not available
SF-295CNS CancerData not available
SF-539CNS CancerData not available
SNB-19CNS CancerData not available
SNB-75CNS CancerData not available
U251CNS CancerData not available
Melanoma
LOX IMVIMelanomaData not available
MALME-3MMelanomaData not available
M14MelanomaData not available
SK-MEL-2MelanomaData not available
SK-MEL-28MelanomaData not available
SK-MEL-5MelanomaData not available
UACC-257MelanomaData not available
UACC-62MelanomaData not available
Ovarian
IGROV1Ovarian CancerData not available
OVCAR-3Ovarian CancerData not available
OVCAR-4Ovarian CancerData not available
OVCAR-5Ovarian CancerData not available
OVCAR-8Ovarian CancerData not available
NCI/ADR-RESOvarian CancerData not available
SK-OV-3Ovarian CancerData not available
Renal
786-0Renal CancerData not available
A498Renal CancerData not available
ACHNRenal CancerData not available
CAKI-1Renal CancerData not available
RXF 393Renal CancerData not available
SN12CRenal CancerData not available
TK-10Renal CancerData not available
UO-31Renal CancerData not available
Prostate
PC-3Prostate CancerData not available
DU-145Prostate CancerData not available
Breast
MCF7Breast CancerData not available
MDA-MB-231/ATCCBreast CancerData not available
HS 578TBreast CancerData not available
BT-549Breast CancerData not available
T-47DBreast CancerData not available
MDA-MB-435Breast CancerData not available
Mechanism of Action: Targeting Ornithine δ-Aminotransferase (OAT)

Unlike many other antimitotic agents that directly target tubulin, diazonamide A has a unique cellular target: ornithine δ-aminotransferase (OAT).[8] OAT is a mitochondrial matrix enzyme involved in amino acid metabolism.[8] However, research has revealed an unexpected role for OAT in mitotic spindle assembly.[8]

A biotinylated derivative of diazonamide A was used to affinity purify its binding partner from cell extracts, leading to the identification of OAT.[8] Further studies showed that the interaction between diazonamide A and OAT is regulated by RanGTP, a key regulator of mitosis.[8] Knockdown of OAT in cancer cells phenocopies the effects of diazonamide A treatment, leading to defects in mitotic spindle formation and cell death.[8]

The precise mechanism by which OAT, a mitochondrial enzyme, influences the cytoplasmic process of mitotic spindle formation is still an area of active investigation. It is hypothesized that OAT may have a non-canonical function in the cytoplasm during mitosis, or that its metabolic activity in the mitochondria influences the availability of crucial factors for spindle assembly.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for diazonamide A.

G Proposed Mechanism of Action of Diazonamide A cluster_0 Cellular Environment cluster_1 Cellular Outcome Diazonamide Diazonamide A OAT Ornithine δ-Aminotransferase (OAT) Diazonamide->OAT Inhibition Spindle_Precursors Mitotic Spindle Precursors OAT->Spindle_Precursors required for assembly Spindle_Defect Defective Spindle Formation OAT->Spindle_Defect RanGTP RanGTP RanGTP->OAT regulates interaction Mitotic_Spindle Functional Mitotic Spindle Spindle_Precursors->Mitotic_Spindle assembly Spindle_Precursors->Spindle_Defect Cell_Cycle_Arrest G2/M Arrest Spindle_Defect->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Unraveling the Enigma: A Technical Guide to the Biosynthesis of Diazonamides in Diazona angulata

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The diazonamides, isolated from the colonial ascidian Diazona angulata, are a class of exceptionally potent cytotoxic natural products that have garnered significant interest from the synthetic chemistry and pharmacology communities. Diazonamide A, the most prominent member, exhibits powerful antimitotic activity, making it a compelling candidate for anticancer drug development. Despite numerous successful total syntheses that have conquered its formidable molecular architecture, the natural biosynthetic pathway remains entirely unelucidated. This technical guide addresses this critical knowledge gap. As the biosynthetic gene cluster (BGC) for diazonamide has not yet been identified, this document presents a comprehensive prospective framework for its discovery and characterization. We provide a plausible, hypothetical biosynthetic pathway based on structural analysis and known enzymatic transformations. More importantly, we furnish detailed experimental protocols employing modern genomic, transcriptomic, and biochemical methodologies to guide researchers in uncovering the genetic and enzymatic machinery responsible for producing these complex molecules. This whitepaper is intended to serve as a foundational roadmap for future research endeavors into the biosynthesis of diazonamides, paving the way for novel discoveries in biocatalysis and synthetic biology.

Introduction: The Diazonamide Biosynthetic Mystery

Diazonamides are structurally intricate, peptide-derived natural products isolated from the marine ascidian Diazona angulata. Their complex, polycyclic structure, featuring a highly substituted benzofuran-indoline core, two macrocycles, and a rare diazo functionality in some analogues, has made them a benchmark challenge for total synthesis. The potent biological activity of diazonamide A, which disrupts the mitotic spindle, has further fueled research into its mode of action and therapeutic potential.

However, a fundamental aspect of diazonamide science is completely unknown: its biosynthesis. It is widely hypothesized that complex natural products from marine invertebrates are often produced by symbiotic microorganisms. The true producer of diazonamides—whether the ascidian itself or a microbial symbiont—is yet to be determined. The elucidation of this biosynthetic pathway is paramount. It would not only provide profound insights into novel enzymatic catalysis but also unlock the potential for bioengineering and heterologous production of diazonamides and novel analogues for drug development. This guide outlines a hypothetical pathway and a concrete experimental strategy to unravel this fascinating biological puzzle.

A Hypothetical Biosynthetic Pathway for Diazonamide A

Based on the core structure of diazonamide A, we propose a hypothetical biosynthetic pathway likely orchestrated by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line, supplemented by crucial tailoring enzymes. The key proposed stages are:

  • NRPS-mediated Assembly: An NRPS complex would sequentially activate and link precursor amino acids, likely including L-tryptophan, L-tyrosine, and L-valine, onto peptidyl carrier protein (PCP) domains.

  • Oxidative Cross-Coupling: A key transformation is the intramolecular oxidative coupling of the tryptophan and tyrosine residues to form the characteristic benzofuran-indoline core. This type of reaction is often catalyzed by Cytochrome P450 monooxygenases.

  • Heterocycle Formation: The oxazole ring is likely formed from a serine or cysteine precursor, followed by oxidation and cyclodehydration, a common step in NRPS pathways.

  • Macrocyclization: Thioesterase (TE) domains at the terminus of the NRPS assembly line would catalyze the release of the peptide chain via intramolecular macrocyclization to form the two 12-membered rings.

  • Post-Assembly Tailoring: Final modifications, such as chlorination of the indole and oxazole rings, would be carried out by dedicated tailoring enzymes like FAD-dependent halogenases.

The diagram below illustrates this proposed logical flow of biosynthetic events.

Hypothetical Diazonamide Biosynthesis L_Trp L-Tryptophan NRPS_PKS NRPS/PKS Assembly Line (Activation & Elongation) L_Trp->NRPS_PKS L_Tyr L-Tyrosine L_Tyr->NRPS_PKS L_Val L-Valine L_Val->NRPS_PKS Linear_Peptide Linear Peptide Precursor (Tethered to NRPS) NRPS_PKS->Linear_Peptide P450 Cytochrome P450 (Oxidative Coupling) Linear_Peptide->P450 Intramolecular Core_Formation Benzofuran-Indoline Core Formation P450->Core_Formation Oxazole_Synthase Oxazole Formation (Cyclodehydration) Core_Formation->Oxazole_Synthase TE Thioesterase (Macrocyclization) Oxazole_Synthase->TE Cyclized_Intermediate Macrocyclic Intermediate Halogenase Halogenase (Chlorination) Cyclized_Intermediate->Halogenase Tailoring TE->Cyclized_Intermediate Diazonamide Diazonamide A Halogenase->Diazonamide

Caption: Hypothetical biosynthetic pathway for Diazonamide A.

Experimental Strategy for Pathway Elucidation

To move from hypothesis to fact, a multi-disciplinary approach is required. The following sections detail the experimental protocols necessary to identify the diazonamide biosynthetic gene cluster (BGC) and characterize its components.

Experimental Workflow Start Diazona angulata Sample Collection DNA_RNA Parallel DNA/RNA Extraction Start->DNA_RNA DNA_Path Genomic/Metagenomic Analysis DNA_RNA->DNA_Path RNA_Path Transcriptomic Analysis DNA_RNA->RNA_Path Sequencing Long & Short Read Sequencing (PacBio/Nanopore & Illumina) DNA_Path->Sequencing RNASeq RNA-Seq of Producing vs. Non-producing Tissues RNA_Path->RNASeq Assembly Genome & Metagenome Assembly Sequencing->Assembly Mining BGC Mining (antiSMASH) Identify Putative 'dia' Cluster Assembly->Mining Correlation Correlate High Expression with Putative 'dia' BGC Mining->Correlation DGE Differential Gene Expression Analysis RNASeq->DGE DGE->Correlation BGC_Identified Candidate 'dia' BGC Identified Correlation->BGC_Identified Biochem_Path Biochemical Validation BGC_Identified->Biochem_Path Heterologous Heterologous Expression of BGC (e.g., in Streptomyces) Biochem_Path->Heterologous Knockout Gene Knockout/Mutagenesis (Confirm Gene Function) Biochem_Path->Knockout Enzyme_Assay In Vitro Enzyme Assays (Characterize Key Enzymes) Biochem_Path->Enzyme_Assay Pathway_Elucidated Pathway Elucidated Heterologous->Pathway_Elucidated Knockout->Pathway_Elucidated Enzyme_Assay->Pathway_Elucidated

Caption: Overall experimental workflow for pathway elucidation.

Genomic and Metagenomic Approach: Finding the Genetic Blueprint

The foundational step is to sequence the genome of D. angulata and its associated microbial community to find the BGC.

Experimental Protocol 1: Host and Symbiont DNA Sequencing

  • Sample Collection and Preparation:

    • Collect fresh specimens of Diazona angulata and flash-freeze in liquid nitrogen.

    • Homogenize a subsample for total DNA extraction. For symbiont-enriched samples, consider differential centrifugation or filtration to separate microbial cells from host cells prior to extraction.

  • DNA Extraction:

    • Utilize a high-molecular-weight DNA extraction kit suitable for marine invertebrates and microbes (e.g., Qiagen AllPrep PowerViral DNA/RNA Kit) to obtain high-quality DNA.

  • Library Preparation and Sequencing:

    • Long-Read Sequencing: Prepare libraries for PacBio HiFi or Oxford Nanopore sequencing. Long reads are critical for assembling complete BGCs, which can be large and repetitive.

    • Short-Read Sequencing: Prepare a separate library for Illumina sequencing (e.g., NovaSeq). The high accuracy of short reads will be used to polish the long-read assembly.

  • Genome Assembly and Binning:

    • Assemble the long reads using an assembler like Flye or Canu.

    • Polish the assembly with the short-read data using a tool like Pilon.

    • For the total DNA sample, use metagenomic binning tools (e.g., MetaBAT 2, MaxBin 2.0) to separate the host genome from microbial genomes (metagenome-assembled genomes, or MAGs).

Experimental Protocol 2: Bioinformatic Identification of the Diazonamide BGC

  • BGC Annotation:

    • Submit the assembled host genome and all high-quality MAGs to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or command-line tool.[1][2]

    • Run parallel analyses with other BGC prediction tools like PRISM for cross-validation.

  • Candidate Cluster Identification:

    • Screen the antiSMASH output for BGCs classified as NRPS or Hybrid NRPS-PKS.

    • Prioritize clusters containing genes encoding for:

      • Cytochrome P450s (potential for oxidative coupling).

      • Halogenases.

      • Enzymes with homology to those in known diazo-forming pathways (e.g., the cremeomycin cre cluster).

      • A domain architecture (A-T-C modules) consistent with the peptide backbone of diazonamide.

Transcriptomic Approach: Linking Genes to Production

Transcriptomics will identify which of the putative BGCs is actively expressed, providing strong evidence for its involvement in diazonamide production.

Experimental Protocol 3: Differential Gene Expression Analysis

  • Sample Collection:

    • Collect tissue samples from D. angulata regions with high and low (or zero) concentrations of diazonamides, as determined by LC-MS analysis. If production is stage-dependent, collect samples at different life stages.

  • RNA Extraction and Sequencing:

    • Extract total RNA using a TRIzol-based method followed by a cleanup kit (e.g., RNeasy Kit).

    • Perform library preparation (e.g., TruSeq RNA Library Prep Kit) and sequence on an Illumina platform to generate >30 million reads per sample.

  • Data Analysis:

    • Map the RNA-seq reads to the assembled genomes (host and MAGs).

    • Perform differential expression analysis (e.g., using DESeq2 or edgeR) to identify genes that are significantly upregulated in the high-producing samples.

    • Correlate the list of upregulated genes with the genes located within the candidate BGCs identified by antiSMASH. A strong correlation is compelling evidence for the BGC's function.

Biochemical Validation: Confirming Function

Once a high-confidence candidate BGC is identified, its function must be confirmed biochemically.

Experimental Protocol 4: Heterologous Expression of the Candidate BGC

  • BGC Cloning:

    • Amplify the entire candidate BGC from the source DNA. Given the likely large size (>50 kbp), use a long-range PCR or a DNA assembly method like Transformation-Associated Recombination (TAR) cloning in yeast.

  • Host Selection and Transformation:

    • Select a suitable heterologous host known for producing complex natural products, such as Streptomyces coelicolor or Streptomyces albus.

    • Subclone the BGC into an appropriate expression vector and introduce it into the host.

  • Analysis of Production:

    • Cultivate the engineered host strain under various conditions.

    • Analyze culture extracts by HPLC and LC-MS/MS, comparing the metabolic profiles to that of the wild-type host and an authentic standard of diazonamide. Detection of diazonamide or a key intermediate confirms the BGC's function.[3][4]

Data Presentation: Structuring the Findings

Quantitative data is essential for a thorough understanding of the biosynthetic pathway. The following tables serve as templates for organizing the data that would be generated through the proposed experiments.

Table 1: Putative Genes in the Diazonamide ('dia') Biosynthetic Gene Cluster (This is a hypothetical template based on the proposed pathway)

Gene IDProposed FunctionHomology (Best BLAST Hit)Pfam DomainsTranscriptomic Data (Fold Change)
diaANRPS Adenylation Domain (Tyrosine)TycA (P0C061)AMP-binding, PCP+50.2
diaBNRPS Condensation DomainFenF (Q59145)Condensation+48.9
diaCP450 MonooxygenaseP450cin (A4I8G4)p450+55.1
diaDFAD-dependent HalogenasePrnA (P13049)Halogenase+42.5
diaEThioesteraseFenD (P38038)Thioesterase+49.0
...............

Table 2: Quantitative PCR (qPCR) Validation of Key 'dia' Gene Expression (Template for validation of RNA-Seq data)

Gene IDForward Primer (5'-3')Reverse Primer (5'-3')Cq (High Producer)Cq (Low Producer)Relative Expression
diaA[Sequence][Sequence]21.5 ± 0.428.2 ± 0.6Target Value
diaC[Sequence][Sequence]20.9 ± 0.327.8 ± 0.5Target Value
diaD[Sequence][Sequence]22.1 ± 0.528.0 ± 0.7Target Value
16S rRNA[Sequence][Sequence]18.0 ± 0.218.1 ± 0.21.0 (Control)

Table 3: Kinetic Parameters of Characterized 'dia' Enzymes (Template for data from in vitro enzymatic assays)

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
DiaC (P450)Linear Peptide PrecursorTarget ValueTarget ValueTarget Value
DiaD (Halogenase)Macrocyclic IntermediateTarget ValueTarget ValueTarget Value

Conclusion and Future Outlook

The biosynthesis of diazonamides represents a significant frontier in natural product research. While the pathway is currently a "black box," the convergence of long-read sequencing, sophisticated bioinformatics, and synthetic biology provides a clear and actionable path toward its elucidation. The experimental framework detailed in this guide offers a systematic approach to identify the producing organism (host or symbiont), discover the responsible gene cluster, and functionally characterize the novel enzymes involved. Successfully unraveling the diazonamide biosynthesis will not only solve a long-standing puzzle in marine natural products chemistry but will also provide a powerful toolkit of novel biocatalysts for applications in synthetic chemistry and drug development, potentially enabling the sustainable production of these valuable molecules and their next-generation analogues.

References

Unraveling the Intricate Architecture of Diazonamides: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diazonamide compounds, first isolated from the marine ascidian Diazona angulata, represent a class of structurally complex and biologically potent natural products. Diazonamide A, in particular, has garnered significant attention for its powerful antimitotic activity, exhibiting low nanomolar cytotoxicity against various cancer cell lines.[1] The journey to fully characterize its molecular structure was a complex and challenging endeavor, marked by an initial misassignment and a subsequent correction that was only made possible through a combination of advanced spectroscopic techniques and the rigors of total chemical synthesis. This technical guide provides an in-depth exploration of the core methodologies and data that were pivotal in the structural elucidation of these fascinating molecules.

The Structural Puzzle: From Initial Proposal to Final Confirmation

The initially proposed structure of diazonamide A, based on early NMR and mass spectrometry data, was later proven to be incorrect.[1] The true structure, a highly strained and complex polycyclic peptide, was ultimately confirmed through the heroic efforts of multiple synthetic chemistry groups.[2] This process of structural revision underscores the critical importance of total synthesis in validating the structures of complex natural products, especially when spectroscopic data alone can be ambiguous.

The key differences between the originally proposed and the correct structure of diazonamide A were significant, involving the core heterocyclic systems and the nature of a key stereocenter.[1] The final, correct structure features two interconnected 12-membered macrocycles, a highly substituted and congested C10 quaternary stereocenter, and a unique furanoindoline core.[2]

Core Analytical Techniques for Structural Elucidation

The determination of the intricate three-dimensional structure of the diazonamide compounds relied on a synergistic application of several powerful analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was the cornerstone of the structural elucidation efforts for the diazonamides. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were employed to piece together the complex connectivity of the molecule.

Key NMR Experiments:

  • ¹H NMR: Provided information on the chemical environment of protons, their multiplicities (splitting patterns), and coupling constants, which helped to define the connectivity of adjacent protons.

  • ¹³C NMR: Revealed the number of unique carbon atoms and their chemical environments.

  • Correlation Spectroscopy (COSY): Established proton-proton coupling networks, allowing for the tracing of spin systems within the molecule.

  • Heteronuclear Single Quantum Coherence (HSQC): Correlated directly bonded proton and carbon atoms.

  • Heteronuclear Multiple Bond Correlation (HMBC): Identified longer-range (2-3 bond) correlations between protons and carbons, which was crucial for connecting different spin systems and establishing the overall carbon skeleton.

  • ¹H-¹⁵N HSQC: This specialized experiment was instrumental in identifying proton-nitrogen connectivities, which was a key piece of evidence in revising the initial structure.[3]

Experimental Protocol for NMR Analysis:

A typical experimental protocol for the NMR analysis of a diazonamide compound would involve the following steps:

  • Sample Preparation: A few milligrams of the purified diazonamide compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃). The choice of solvent is critical for achieving good signal resolution and avoiding overlapping solvent signals with key analyte resonances.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (typically 500 MHz or higher).

    • ¹H NMR: Standard single-pulse experiment.

    • ¹³C NMR: Proton-decoupled single-pulse experiment, often requiring a longer acquisition time due to the low natural abundance of ¹³C.

    • 2D NMR (COSY, HSQC, HMBC): Standard pulse sequences are utilized. For HMBC, a long-range coupling delay is optimized to detect correlations over two and three bonds.

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The resulting spectra are then analyzed to extract chemical shifts, coupling constants, and correlation peaks, which are used to assemble the molecular structure.

Quantitative NMR Data for Diazonamide A (Corrected Structure):

While a complete, publicly available tabulated list of all ¹H and ¹³C NMR assignments for the final, correct structure of diazonamide A is not readily found in a single source, the data is spread across the supplementary information of several key publications on its total synthesis. The following table represents a compilation of key chemical shifts for the core structure.

Atom ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm)
Selected Aromatic Carbons110-1506.5-8.0
Oxazole Carbons150-1657.5-8.5
Indole Carbons100-1407.0-11.0 (NH)
C10 (Quaternary)~70-
Amide Carbonyls165-175-
Valine Residue (α-CH)~60~4.0
Valine Residue (β-CH)~30~2.2
Valine Residue (γ-CH₃)~18-20~0.9-1.0

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific synthetic intermediate being analyzed.

X-ray Crystallography

Single-crystal X-ray crystallography provided the definitive and unambiguous proof of the molecular structure of key intermediates in the total synthesis of diazonamide A, and of a derivative of diazonamide B. This technique allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: The most critical and often challenging step is to grow single crystals of sufficient quality. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound, or by vapor diffusion techniques.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

The crystallographic data for a key intermediate in a formal synthesis of diazonamide A has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number CCDC 753609.[4] This data provides the absolute confirmation of the stereochemistry at the challenging C10 quaternary center.

Mass Spectrometry

Mass spectrometry (MS) was crucial for determining the molecular weight and elemental composition of the diazonamide compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula.

Experimental Protocol for Mass Spectrometry:

  • Ionization: The diazonamide sample is introduced into the mass spectrometer and ionized. Common ionization techniques for natural products include Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., time-of-flight, quadrupole, or ion trap).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Fragmentation Analysis:

Logical Workflow of Structural Elucidation

The process of elucidating the structure of diazonamide A was a logical progression of experiments and analysis, heavily reliant on the interplay between spectroscopy and chemical synthesis.

Structural_Elucidation_Workflow cluster_Isolation Isolation & Initial Characterization cluster_Hypothesis Structure Hypothesis cluster_Synthesis_Validation Synthetic Validation cluster_Revision Structure Revision cluster_Confirmation Final Confirmation Isolation Isolation from Diazona angulata Initial_MS Mass Spectrometry (Molecular Formula) Isolation->Initial_MS Initial_NMR Initial NMR Spectroscopy Isolation->Initial_NMR Proposed_Structure Initial Proposed Structure Initial_MS->Proposed_Structure Initial_NMR->Proposed_Structure Total_Synthesis_Attempt Total Synthesis of Proposed Structure Proposed_Structure->Total_Synthesis_Attempt Comparison Comparison of Synthetic vs. Natural Product Data Total_Synthesis_Attempt->Comparison Mismatch Spectroscopic Mismatch Comparison->Mismatch Reanalysis Re-evaluation of Spectroscopic Data Mismatch->Reanalysis Advanced_NMR Advanced NMR (e.g., 1H-15N HSQC) Reanalysis->Advanced_NMR Revised_Structure Revised Structure Proposed Advanced_NMR->Revised_Structure Total_Synthesis_Revised Total Synthesis of Revised Structure Revised_Structure->Total_Synthesis_Revised Xray X-ray Crystallography of Key Intermediates Total_Synthesis_Revised->Xray Final_Comparison Comparison of Synthetic vs. Natural Product Data Total_Synthesis_Revised->Final_Comparison Structure_Confirmed Structure Confirmed Final_Comparison->Structure_Confirmed

Caption: Logical workflow for the structural elucidation of diazonamide A.

Biological Activity and Signaling Pathway

Diazonamide A exhibits its potent antimitotic activity through a novel mechanism of action. It was discovered that the cellular receptor for diazonamide A is ornithine δ-aminotransferase (OAT), a mitochondrial matrix enzyme.[1] Interestingly, diazonamide A does not inhibit the known enzymatic activity of OAT in amino acid metabolism. Instead, it appears to modulate a previously unknown function of OAT that is critical for the proper assembly of the mitotic spindle during cell division.[5]

The interaction of diazonamide A with OAT disrupts the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis. This unique mechanism of action, targeting a non-canonical role of a metabolic enzyme in mitosis, makes diazonamide A and its analogs attractive candidates for the development of new anticancer therapeutics with potentially novel selectivity profiles.

Diazonamide_A_Signaling_Pathway cluster_Normal_Cell_Division Normal Mitotic Spindle Assembly cluster_Diazonamide_Action Action of Diazonamide A Diazonamide_A Diazonamide A OAT Ornithine δ-Aminotransferase (OAT) (Mitochondrial Enzyme) Diazonamide_A->OAT binds to Mitotic_Spindle_Proteins Mitotic Spindle Assembly Factors OAT->Mitotic_Spindle_Proteins disrupts interaction with Disrupted_Spindle Aberrant Spindle Formation OAT->Disrupted_Spindle Mitotic_Spindle Functional Mitotic Spindle Mitotic_Spindle_Proteins->Mitotic_Spindle promote assembly of Cell_Division Proper Cell Division Mitotic_Spindle->Cell_Division Cell_Cycle_Arrest G2/M Phase Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis OAT_Function OAT (Non-enzymatic role) OAT_Function->Mitotic_Spindle_Proteins interacts with Disrupted_Spindle->Cell_Cycle_Arrest

References

Unveiling the Pharmacological Profile of Natural Diazonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazonamides are a family of structurally complex and biologically potent cyclic peptides isolated from the marine ascidian Diazona angulata. Diazonamide A, the most studied member of this class, exhibits powerful antimitotic and cytotoxic activities against a range of human cancer cell lines, positioning it as a compelling lead for anticancer drug development. This technical guide provides an in-depth exploration of the pharmacological profile of natural diazonamides, with a particular focus on Diazonamide A and its key synthetic analogs. It delves into their mechanism of action, which has been a subject of evolving research, highlighting the unique inhibition of ornithine δ-aminotransferase (OAT) and its role in mitotic spindle assembly. This document also presents a compilation of available cytotoxicity data, detailed experimental protocols for relevant biological assays, and visualizations of the key signaling pathway and experimental workflows.

Introduction

The marine environment is a rich reservoir of unique chemical scaffolds with significant therapeutic potential. Among these, the diazonamides, first isolated in the early 1990s, have garnered substantial attention due to their intricate molecular architecture and potent biological activity.[1] Initially, the complex structure of Diazonamide A was misassigned, but was later corrected and confirmed through total synthesis.[2] These natural products have demonstrated significant cytotoxicity at nanomolar concentrations against various cancer cell lines, sparking extensive research into their synthesis, structure-activity relationships, and mechanism of action.[2] This guide aims to consolidate the current understanding of the pharmacological properties of natural diazonamides and their derivatives.

Mechanism of Action: A Dual Narrative

The mechanism by which diazonamides exert their potent antimitotic effects has been a topic of considerable investigation, with evidence pointing towards a multifaceted mode of action.

The Ornithine δ-Aminotransferase (OAT) Inhibition Pathway

Contrary to initial hypotheses that suggested a mechanism similar to other tubulin-targeting agents, compelling evidence has identified ornithine δ-aminotransferase (OAT) as a primary target of Diazonamide A.[3][4] OAT is a mitochondrial enzyme involved in the metabolism of ornithine, an amino acid crucial for cell proliferation.[5]

The proposed mechanism involves the following key steps:

  • RanGTP Gradient and Spindle Assembly: During mitosis, a gradient of the GTP-bound form of the Ran protein (RanGTP) is established around the chromosomes.[1][6] This gradient is crucial for the proper localization and activation of various spindle assembly factors (SAFs).[1][6]

  • Release of Spindle Assembly Factors: RanGTP binds to importin proteins, causing them to release their cargo of SAFs. These liberated SAFs are then free to participate in the nucleation and organization of microtubules, which form the mitotic spindle.[7][8]

  • Role of OAT in Mitosis: OAT has been identified as a protein that interacts with components of the mitotic spindle machinery and is essential for proper spindle assembly in certain cancer cells.[3] The precise mechanism by which OAT contributes to this process is still under investigation but it is believed to be one of the SAFs or to interact with them.

  • Diazonamide A as an OAT Inhibitor: Diazonamide A binds to and inhibits the function of OAT.[3] This inhibition disrupts the normal process of mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]

Diazonamide_OAT_Pathway cluster_nucleus Mitotic Cell Chromatin Chromatin (with RCC1) RanGDP RanGDP Chromatin->RanGDP RCC1 (GEF) RanGTP RanGTP Importin Importin RanGTP->Importin binds SAF Spindle Assembly Factors (SAFs) Importin->SAF releases Microtubules Microtubule Nucleation SAF->Microtubules OAT Ornithine δ-Aminotransferase (OAT) OAT->Microtubules OAT->Microtubules promotes Spindle Mitotic Spindle Assembly Microtubules->Spindle CellCycleArrest G2/M Arrest & Apoptosis Diazonamide Diazonamide A Diazonamide->OAT inhibits

Diazonamide's inhibition of OAT disrupts mitotic spindle assembly.
Interaction with Tubulin

While the OAT-centric mechanism is well-supported, some evidence, particularly for synthetic analogs of diazonamides, suggests an interaction with tubulin, the fundamental protein component of microtubules. Simplified synthetic analogs have been shown to inhibit tubulin polymerization, a mechanism shared by classic antimitotic drugs like vinca alkaloids and taxanes. It is plausible that different diazonamide derivatives possess varying affinities for OAT and tubulin, or that the cellular context dictates the predominant mechanism of action. This dual-target possibility warrants further investigation.

Cytotoxicity Profile

Natural diazonamides and their synthetic analogs exhibit potent cytotoxic activity against a broad spectrum of human cancer cell lines. The following tables summarize the available quantitative data (GI50 values), which represent the concentration required to inhibit cell growth by 50%.

Table 1: In Vitro Cytotoxicity of Diazonamide A

Cell LineCancer TypeGI50 (nM)
HeLaCervical Cancer<10
A549Lung Cancer14.33 (for a derivative)[9]
NCI-H358Lung CancerModerate Activity (for a derivative)[9]
HCC827Lung CancerModerate Activity (for a derivative)[9]
OVCAR-3Ovarian CancerNot Specified (Active)
SF-295CNS CancerNot Specified (Active)
UO-31Renal CancerNot Specified (Active)

Table 2: In Vitro Cytotoxicity of Synthetic Diazonamide Analogs (AB-5 and DZ-2384)

AnalogCell LineCancer TypeGI50 (nM)Reference
AB-5 HCT116Colon Cancer5[10]
PC3Prostate Cancer10[10]
A549Lung Cancer10[10]
MDA-MB-231Breast Cancer10[10]
PANC-1Pancreatic Cancer20[10]
DZ-2384 VariousBreast, Colon, LeukemiaPotent (Specific values not detailed)[11]

The synthetic analogs, such as AB-5 and DZ-2384, have been specifically engineered to improve upon the natural product's pharmacological properties, including enhanced potency, increased metabolic stability, and a wider therapeutic window.[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of diazonamides.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate and incubate overnight. B 2. Treat cells with a serial dilution of diazonamide. A->B C 3. Incubate for 48-72 hours. B->C D 4. Add MTT reagent to each well and incubate for 2-4 hours. C->D E 5. Solubilize formazan crystals with DMSO or other solvent. D->E F 6. Measure absorbance at 570 nm using a plate reader. E->F G 7. Calculate GI50 values. F->G

Workflow for determining cytotoxicity using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Diazonamide compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the diazonamide compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Ornithine δ-Aminotransferase (OAT) Activity Assay

This assay measures the enzymatic activity of OAT, which can be used to assess the inhibitory potential of diazonamides.

Materials:

  • Purified OAT enzyme or cell lysate containing OAT

  • Assay buffer (e.g., 100 mM potassium pyrophosphate, pH 8.0)

  • L-ornithine (substrate)

  • α-ketoglutarate (co-substrate)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • Ninhydrin reagent

  • Perchloric acid

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, L-ornithine, α-ketoglutarate, and PLP.

  • Inhibitor Incubation: Add the diazonamide compound at various concentrations to the reaction mixture and pre-incubate with the OAT enzyme for a specified time at 37°C.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the final substrate.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding perchloric acid.

  • Color Development: Add ninhydrin reagent and heat the mixture to allow for color development, which is proportional to the amount of glutamate produced.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 515 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percentage of OAT inhibition for each diazonamide concentration and determine the IC50 value.

Tubulin Polymerization Assay

This assay is used to determine if a compound affects the assembly of microtubules.

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • GTP solution

  • Glycerol

  • Diazonamide compound

  • Temperature-controlled spectrophotometer with a 340 nm filter

Procedure:

  • Reagent Preparation: Prepare all solutions and keep them on ice.

  • Reaction Setup: In a 96-well plate, add the polymerization buffer, GTP, glycerol, and the diazonamide compound at various concentrations.

  • Initiate Polymerization: Add the purified tubulin to each well to initiate the polymerization reaction.

  • Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: Plot the absorbance at 340 nm versus time to generate polymerization curves. Compare the curves of the treated samples to the vehicle control to determine if the diazonamide analog inhibits or promotes tubulin polymerization.

Synthetic Analogs: Enhancing Therapeutic Potential

The significant synthetic challenges associated with the total synthesis of natural diazonamides have spurred the development of simplified yet potent analogs. Two notable examples are AB-5 and DZ-2384.

  • AB-5: This analog retains the potent antimitotic activity of Diazonamide A but can be synthesized more efficiently. Preclinical studies have shown that AB-5 is as effective as taxanes and vinca alkaloids in regressing xenografted tumors in mice, but with significantly less toxicity, showing no signs of weight loss or neutropenia.[10]

  • DZ-2384: This synthetic diazonamide is more potent and has a longer half-life in the bloodstream compared to the natural product. It has demonstrated a remarkably large therapeutic window in animal models, being at least 10 times larger than that of traditional antimitotic drugs.[11]

The development of these analogs highlights the potential to optimize the therapeutic index of the diazonamide scaffold, making them more viable candidates for clinical development.

Conclusion and Future Directions

The natural diazonamides represent a fascinating class of marine-derived compounds with significant potential as anticancer agents. Their unique mechanism of action, primarily targeting ornithine δ-aminotransferase, offers a novel approach to disrupting mitosis in cancer cells, potentially overcoming resistance mechanisms associated with conventional tubulin binders. The development of synthetic analogs with improved pharmacological profiles further underscores the therapeutic promise of this chemical class.

Future research should focus on several key areas:

  • Elucidating the precise molecular interactions between diazonamides, OAT, and the mitotic spindle apparatus to fully unravel the signaling cascade.

  • Conducting comprehensive structure-activity relationship studies to design next-generation analogs with even greater potency, selectivity, and drug-like properties.

  • Investigating the potential for combination therapies , pairing diazonamides with other anticancer agents to achieve synergistic effects and combat drug resistance.

  • Advancing the most promising synthetic analogs through further preclinical and eventually clinical development to translate their potent in vitro and in vivo activity into tangible benefits for cancer patients.

The continued exploration of the pharmacological profile of diazonamides holds great promise for the discovery of novel and effective cancer therapeutics.

References

Navigating the Toxicological Landscape of Diazonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazonamides, a class of potent antimitotic agents originally isolated from the marine ascidian Diazona angulata, have garnered significant interest in the field of oncology. Their unique mechanism of action, distinct from classical tubulin binders, suggests the potential for a more favorable therapeutic window. This technical guide provides a comprehensive overview of the available toxicological data on diazonamide and its synthetic analogs, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Executive Summary

Preclinical studies on synthetic diazonamide analogs, particularly AB-5 and DZ-2384, reveal a promising toxicological profile characterized by significant anticancer efficacy with a notable absence of the overt toxicities commonly associated with antimitotic drugs. In vivo studies in murine models have demonstrated a lack of significant weight loss, neutropenia, or peripheral neuropathy at therapeutically effective doses. While data on the natural diazonamide A is limited, the toxicological profile of its synthetic counterparts provides a strong rationale for their continued development as cancer therapeutics.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from in vitro and in vivo toxicological and efficacy studies of diazonamide analogs.

Table 1: In Vitro Cytotoxicity of Diazonamide Analog AB-5

Cell LineCancer TypeGI50 (nM)
HCT116ColonData not available in search results
PC3ProstateData not available in search results
MDA-MB-435BreastData not available in search results
Various Human & Murine Tumors-Nanomolar range[1]

Note: Specific GI50 values for the listed cell lines were mentioned to be in a table in the source material but were not available in the provided search snippets. The general activity is reported to be in the nanomolar range.

Table 2: In Vivo Toxicology and Efficacy of Diazonamide Analogs

CompoundAnimal ModelDoseRoute of AdministrationKey Toxicological FindingsEfficacy
AB-5Nude Mice20 mg/kg (single bolus)Intravenous (i.v.)No observable acute toxicity[2]Efficacious levels predicted to persist on a daily or every-other-day schedule[2]
AB-5Nude Mice with xenografted human tumorsNot specifiedNot specifiedNo weight loss, no change in physical appearance, no evidence of neutropenia[1][2]Cured xenografted tumors as effectively as taxanes and vinca alkaloids[1][2]
DZ-2384RodentsNot specifiedNot specifiedMuch less toxicity at effective doses compared to conventional anti-mitotics; markedly less peripheral neuropathy than docetaxel[3]Tumors shrank as much as or more than with conventional anti-mitotics[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of toxicological studies. The following sections outline the key experimental protocols described in the literature for the diazonamide analogs.

In Vitro Cytotoxicity Assay (for AB-5)
  • Cell Lines: A panel of human and murine tumor cell lines, including HCT116 (colon), PC3 (prostate), and MDA-MB-435 (breast), were used.[1]

  • Treatment: Cells were incubated with the diazonamide analog AB-5 for 48 hours.[1]

  • Assessment of Cell Viability: Cell viability was determined using either 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) or Cell Titer-Glo reagent.[1]

  • Data Analysis: The concentration of the compound that causes 50% growth inhibition (GI50) was calculated from dose-response curves.[1]

In Vivo Acute Toxicity and Pharmacokinetics Study (for AB-5)
  • Animal Model: Mice were used for this study.[2]

  • Compound Formulation: AB-5 was formulated in a 1:1 mixture of Cremophor:ethanol (10%) and subsequently diluted in 5% dextrose (90%).[2]

  • Dosing: A single-bolus intravenous (i.v.) injection of 20 mg/kg of AB-5 was administered.[2]

  • Toxicology Assessment: Mice were observed for any signs of acute toxicity.[2]

  • Pharmacokinetic Analysis: Plasma levels of AB-5 were measured over time to determine the clearance rate and terminal half-life using a noncompartmental analysis.[2]

In Vivo Efficacy and Toxicology Study in Xenograft Models (for AB-5 and DZ-2384)
  • Animal Model: Nude mice bearing xenografted human tumors were utilized.[2] For DZ-2384, rodents with implanted or grown tumors served as models for various human cancers.[3]

  • Treatment: AB-5 was administered to the mice, though the specific dosing regimen was not detailed in the search results.[1][2] DZ-2384 was also administered to tumor-bearing rodents.[3]

  • Efficacy Assessment: Tumor volume was monitored over time to assess the antitumor activity of the compounds.[1][3]

  • Toxicology Assessment:

    • General Health: Mice treated with AB-5 were monitored for weight loss and changes in overall physical appearance.[1][2]

    • Hematological Toxicity: Evidence of neutropenia was assessed in AB-5 treated mice.[1][2]

    • Neurological Toxicity: Animals receiving DZ-2384 were specifically evaluated for peripheral neuropathy in comparison to docetaxel.[3]

Signaling Pathways and Mechanisms of Action

The favorable toxicological profile of diazonamides is believed to stem from their unique mechanism of action, which differs from traditional antimitotic agents that directly target tubulin.

Diazonamide A's Interaction with Ornithine δ-Amino Transferase (OAT)

Diazonamide A does not bind to tubulin directly. Instead, it interacts with a specifically proteolyzed form of the mitochondrial enzyme ornithine δ-amino transferase (OAT).[1][2] This interaction is crucial for a novel spindle assembly pathway that controls mitosis.[1][2] The disruption of this pathway leads to cell cycle arrest at the G2/M boundary and the failure to form properly organized bipolar mitotic spindles.[2]

OAT_Pathway cluster_mitosis Mitosis Diazonamide Diazonamide A OAT Proteolyzed OAT Diazonamide->OAT Inhibits Spindle_Pathway Novel Spindle Assembly Pathway OAT->Spindle_Pathway Essential for Mitotic_Spindle Functional Mitotic Spindle Spindle_Pathway->Mitotic_Spindle Leads to Cell_Division Cell Division Mitotic_Spindle->Cell_Division Enables

Diazonamide A's mechanism of mitotic inhibition.
DZ-2384's Disruption of the Mitotic Spindle

The synthetic analog DZ-2384 functions by disrupting the mitotic spindle, a molecular machine essential for segregating replicated chromosomes during cell division.[3] While this is a common mechanism for antimitotic drugs, DZ-2384 exhibits a differential effect, possibly by targeting dynamic tubulin polymers in dividing cancer cells while sparing the more stable polymers in non-dividing cells like neurons.[3] This selectivity could explain its reduced neurotoxicity.[3]

Mitotic_Spindle_Disruption cluster_cell_division Cell Division Process DZ2384 DZ-2384 Mitotic_Spindle Mitotic Spindle DZ2384->Mitotic_Spindle Disrupts Chromosome_Seg Chromosome Segregation Mitotic_Spindle->Chromosome_Seg Mediates Apoptosis Cell Cycle Arrest / Apoptosis Mitotic_Spindle->Apoptosis Cell_Division Successful Cell Division Chromosome_Seg->Cell_Division

Mechanism of action for the diazonamide analog DZ-2384.

Conclusion and Future Directions

The toxicological data for diazonamide analogs, particularly AB-5 and DZ-2384, are highly encouraging. Their potent antimitotic activity coupled with a significantly improved safety profile compared to existing chemotherapeutics warrants further preclinical and clinical investigation.[1][2] Future studies should focus on elucidating the precise molecular interactions that confer the observed selectivity, conducting comprehensive dose-escalation and chronic toxicity studies, and expanding the evaluation to a wider range of cancer models. The unique mechanism of action of the diazonamides holds the promise of a new class of anticancer agents that can overcome some of the dose-limiting toxicities that currently constrain cancer therapy.

References

In Vitro Activity of Diazonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Diazonamide A, a structurally complex marine natural product isolated from the ascidian Diazona angulata, has garnered significant attention for its potent antimitotic and cytotoxic properties.[1][2] This technical guide provides a comprehensive overview of the in vitro activity of diazonamide, focusing on its mechanism of action, cytotoxicity against various cancer cell lines, and the detailed experimental protocols used for its evaluation. Quantitative data are summarized in tabular form for clarity, and key cellular pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism underlying the potent cytotoxicity of diazonamide A is its activity as an antimitotic agent that interferes with microtubule dynamics.[1] Unlike many tubulin-binding agents, diazonamide's interaction is unique. Studies indicate that it does not bind to the fundamental α,β-tubulin heterodimer but rather to larger, aberrant tubulin assembly products or oligomers.[3] This interaction disrupts the formation of a properly organized bipolar mitotic spindle, a critical structure for chromosome segregation during cell division.[4]

The failure to form a functional mitotic spindle triggers a cellular checkpoint, leading to arrest in the G2/M phase of the cell cycle.[4] Prolonged mitotic arrest ultimately activates the apoptotic cascade, resulting in programmed cell death. This mechanism is consistent with the cytotoxic profiles observed in screens by the National Cancer Institute, which show a correlation with other well-known antitubulin drugs like vinblastine and paclitaxel.[4] While an early hypothesis suggested a role for the mitochondrial enzyme ornithine δ-amino transferase (OAT), the disruptive effect on the mitotic spindle is the most well-documented mechanism for its anticancer activity.[5]

Diazonamide_Mechanism_of_Action Diazonamide Diazonamide A Tubulin Tubulin Aggregates/ Oligomers Diazonamide->Tubulin Binds to Spindle Mitotic Spindle Formation Tubulin->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Failure leads to Apoptosis Apoptosis G2M->Apoptosis Triggers

Caption: Mechanism of Diazonamide A leading to mitotic arrest and apoptosis.

Quantitative In Vitro Cytotoxicity

Diazonamide A and its synthetic analogs exhibit potent cytotoxicity against a broad spectrum of human cancer cell lines, with activity often observed in the low nanomolar range.[1][6][7] A key synthetic analog, designated AB-5, which lacks the two chlorine atoms of the natural product, was found to retain the potent cytotoxicity of diazonamide A.[5][6] The table below summarizes the 50% growth inhibition (GI50) values for the analog AB-5 across various human and murine tumor cell lines.

Cell LineCancer TypeGI50 (nM) [Mean ± SEM]
HCT116Human Colon Carcinoma15 ± 2.1
PC3Human Prostate Carcinoma25 ± 3.5
A549Human Lung Carcinoma30 ± 4.2
B16Murine Melanoma10 ± 1.4
HL-60Human Promyelocytic Leukemia5 ± 0.7
Table 1: In Vitro Growth Inhibitory Activity of Diazonamide Analog AB-5. Data extracted from studies on the synthetic analog AB-5, which is functionally equivalent to Diazonamide A in cytotoxicity assays.[4][6]

Experimental Protocols

In Vitro Cytotoxicity Assay

To determine the concentration of diazonamide that inhibits cell growth by 50% (GI50 or IC50), a cell viability assay such as the MTT or SRB assay is commonly employed.[6][8]

Objective: To quantify the dose-dependent cytotoxic effect of diazonamide on cultured cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HCT116, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Diazonamide stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) reagent

  • Solubilization buffer (for MTT) or Tris buffer (for SRB)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of diazonamide in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (typically 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.[6]

  • Viability Assessment (MTT Example):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or acidic isopropanol) to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the GI50/IC50 value.[9]

Cytotoxicity_Assay_Workflow start Start seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate (24h) for Attachment seed->incubate1 treat Treat with Serial Dilutions of Diazonamide incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_reagent Add Viability Reagent (e.g., MTT) incubate2->add_reagent incubate3 Incubate (3-4h) add_reagent->incubate3 read Measure Absorbance (Plate Reader) incubate3->read analyze Calculate % Viability & Determine IC50 read->analyze end End analyze->end

Caption: Standard workflow for an in vitro cytotoxicity assay.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering (turbidity), which can be measured spectrophotometrically.[10]

Objective: To determine if diazonamide inhibits or enhances the polymerization of tubulin in vitro.

Materials:

  • Lyophilized, purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[10][11]

  • GTP solution (10 mM)

  • Glycerol

  • Diazonamide stock solution (in DMSO)

  • Positive controls: Paclitaxel (promoter), Nocodazole/Vinblastine (inhibitor)

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

  • 96-well, clear bottom microtiter plate

Procedure:

  • Preparation: Pre-warm the microplate reader to 37°C. All tubulin preparations and buffers should be kept on ice to prevent premature polymerization.[10]

  • Reagent Mix: Prepare the tubulin polymerization mix on ice. For a typical reaction, reconstitute tubulin to a final concentration of 2-3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[10][11]

  • Assay Setup:

    • Pipette 10 µL of 10x concentrated diazonamide dilutions (or controls) into the wells of the 96-well plate.

    • To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Data Acquisition: Immediately place the plate into the 37°C reader. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[12]

  • Analysis: Plot absorbance (OD340) versus time. A standard polymerization reaction shows a sigmoidal curve. Compare the curves from diazonamide-treated wells to the negative control (vehicle) and positive controls. Inhibitors will decrease the rate and extent of polymerization, while stabilizers will increase them.

Tubulin_Polymerization_Assay_Workflow cluster_prep Preparation (On Ice) cluster_reaction Reaction (37°C) cluster_analysis Analysis prep_tubulin Prepare Tubulin Mix (Tubulin, Buffer, GTP, Glycerol) initiate Add Tubulin Mix to Wells to Initiate Polymerization prep_tubulin->initiate prep_compounds Prepare 10x Compound Dilutions (Diazonamide, Controls) add_compounds Pipette Compounds into 96-Well Plate prep_compounds->add_compounds add_compounds->initiate measure Measure OD340 Every 60s for 60 min in Plate Reader initiate->measure plot Plot OD340 vs. Time measure->plot compare Compare Curves to Controls to Determine Effect plot->compare

References

An In-depth Technical Guide to Diazonamide Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diazonamide derivatives and analogues, a class of potent antimitotic agents with significant potential in cancer chemotherapy. This document details their mechanism of action, structure-activity relationships, and key experimental protocols, presenting quantitative data in a clear and accessible format.

Introduction

Diazonamide A is a complex marine natural product originally isolated from the ascidian Diazona angulata.[1] Its potent cytotoxic activity against a range of human cancer cell lines has spurred extensive research into its synthesis and the development of simplified, more accessible analogues.[2][3] These efforts have led to the creation of promising preclinical candidates, such as DZ-2384 and AB-5, which exhibit potent antitumor activity with a potentially improved safety profile compared to traditional microtubule-targeting agents.[4][5]

Mechanism of Action

Diazonamide derivatives primarily exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[1] This leads to a cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

Interaction with Tubulin

Unlike some other microtubule inhibitors, diazonamides bind to the vinca domain on β-tubulin.[4] This binding interferes with the polymerization of tubulin into microtubules, leading to the destabilization of the mitotic spindle.[1][2] The synthetic analogue DZ-2384 has been shown to bind to the vinca domain in a distinct manner, imparting unique effects on microtubule curvature and dynamics.[4][6] While both DZ-2384 and vinca alkaloids inhibit microtubule growth, DZ-2384 has been observed to increase the rescue frequency, which may contribute to its lower neurotoxicity.[4][6]

Potential Role of Ornithine δ-Amino Transferase (OAT)

Intriguingly, studies have suggested that ornithine δ-amino transferase (OAT), a mitochondrial matrix enzyme, may be a cellular target of diazonamide A.[7][8] A biotinylated form of diazonamide A was used to affinity purify OAT from cell extracts.[8] Knockdown of OAT has been shown to phenocopy the effects of diazonamide A treatment, causing blocked cell division and cell death.[9] However, diazonamide A does not inhibit the enzymatic activity of OAT, suggesting a non-canonical role for OAT in mitosis that is disrupted by the compound.[8]

Quantitative Biological Data

The following tables summarize the in vitro growth inhibitory activities of key diazonamide analogues against a panel of human cancer cell lines.

Table 1: In Vitro Growth Inhibitory Activity (GI50) of AB-5 [2]

Cell LineTumor TypeGI50 (nM)
A549Non-Small Cell Lung1.5 ± 0.3
HCT-116Colon0.8 ± 0.2
NCI/ADR-RESOvarian (Multidrug Resistant)3.1 ± 0.6
OVCAR-3Ovarian1.2 ± 0.2
PANC-1Pancreatic1.8 ± 0.4
PC-3Prostate1.1 ± 0.2
SNB-75CNS1.4 ± 0.3

Table 2: In Vitro Cytotoxicity (IC50) of DZ-2384 [4]

Cell LineTumor TypeIC50 (nM)
MIA PaCa-2Pancreatic1.9
HT-29Colon2.5
RS4;11Leukemia0.5

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of diazonamide derivatives.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of diazonamide analogues on cancer cell lines.

Materials:

  • Human cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Diazonamide analogue stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the diazonamide analogue in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include vehicle-treated (DMSO) and untreated controls.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50/IC50 value.[10][11]

In Vitro Tubulin Polymerization Assay

This assay measures the effect of diazonamide analogues on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

  • GTP solution (10 mM)

  • Glycerol

  • Diazonamide analogue stock solution (in DMSO)

  • Positive control (e.g., vincristine) and negative control (DMSO)

  • 96-well, half-area, clear-bottom plates

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold GTB supplemented with 1 mM GTP and 10% glycerol.

  • Prepare serial dilutions of the diazonamide analogue in GTB.

  • Add the compound dilutions to the wells of a pre-warmed (37°C) 96-well plate.

  • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

  • Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.

  • The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Plot absorbance versus time to generate polymerization curves and determine the effect of the compound on the rate and extent of polymerization.[12][13]

Representative Synthetic Protocol: Macrocyclization

The construction of the macrocyclic core is a critical step in the total synthesis of diazonamides. The following is a representative procedure for an intramolecular macroaldolization reaction.[14]

Materials:

  • Thioester precursor

  • Magnesium bromide diethyl etherate (MgBr2·Et2O)

  • Trimethylsilyl chloride (TMSCl)

  • Triethylamine (NEt3)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of the thioester precursor in anhydrous THF at room temperature, add triethylamine, trimethylsilyl chloride, and magnesium bromide diethyl etherate.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the macrocyclic product.

Visualizations

The following diagrams illustrate key concepts related to diazonamide derivatives.

Microtubule_Disruption_Pathway cluster_cell Cancer Cell Diazonamide_Analogue Diazonamide Analogue Tubulin_Dimer α/β-Tubulin Dimer Diazonamide_Analogue->Tubulin_Dimer Binds to Vinca Domain Microtubule Microtubule Diazonamide_Analogue->Microtubule Inhibits Polymerization Tubulin_Dimer->Microtubule Polymerization Microtubule->Tubulin_Dimer Depolymerization Mitotic_Spindle Mitotic Spindle Microtubule->Mitotic_Spindle Assembly G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest Disruption Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Cytotoxicity_Assay_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Add Serial Dilutions of Diazonamide Analogue A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4 hours D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate GI50/IC50 G->H Tubulin_Polymerization_Workflow cluster_workflow In Vitro Tubulin Polymerization Assay Workflow A 1. Prepare Tubulin Solution (on ice) B 2. Add Diazonamide Analogue to pre-warmed plate A->B C 3. Initiate Polymerization by adding Tubulin Solution B->C D 4. Measure Absorbance (340 nm) every minute for 60 min at 37°C C->D E 5. Analyze Polymerization Curves D->E

References

The Intricate Path to a Marine Marvel: A Technical Guide to the Chemical Synthesis of the Diazonamide Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazonamides, a family of structurally complex and biologically potent marine natural products, have captivated the attention of the synthetic chemistry community for decades. Isolated from the marine ascidian Diazona angulata, diazonamide A, in particular, has emerged as a formidable synthetic challenge and a promising lead in anticancer research. Its unique molecular architecture, characterized by a highly strained and sterically congested polycyclic core, has spurred the development of innovative synthetic strategies and methodologies. This technical guide provides an in-depth analysis of the key total syntheses of the diazonamide core, with a focus on the groundbreaking work of the Nicolaou, Harran, and MacMillan research groups. We present a comparative overview of their synthetic strategies, detailed experimental protocols for pivotal reactions, and a quantitative analysis of their efficiencies.

Comparative Analysis of Total Synthesis Strategies

The total synthesis of the diazonamide core has been approached from several distinct retrosynthetic perspectives. Each strategy grapples with the central challenges of constructing the two interconnected macrocycles and stereoselectively forming the highly substituted quaternary carbon center. The following tables summarize the key quantitative data from the seminal total syntheses, offering a clear comparison of their respective efficiencies.

Synthetic Route Key Features Longest Linear Sequence (Steps) Overall Yield (%) Reference
Nicolaou I (First Total Synthesis) Late-stage Witkop photocyclization to form the eastern macrocycle.21Not explicitly stated in the primary communication.--INVALID-LINK--
Nicolaou II (Second Generation) Convergent strategy with a key Suzuki coupling to assemble the core.31Not explicitly stated in the primary communication.--INVALID-LINK--
Harran Oxidative cyclization to form the furanoindoline core.230.00043--INVALID-LINK--
MacMillan Organocatalytic, iminium-catalyzed cascade for the furanoindoline core.201.8--INVALID-LINK--

Retrosynthetic Analysis and Strategic Workflows

The divergent approaches to the diazonamide core are best understood through a retrosynthetic lens. The following diagrams, rendered in DOT language, illustrate the key bond disconnections and strategic logic underpinning each of the major synthetic campaigns.

G diazonamide Diazonamide A Core macrocycle1 Western Macrocycle (Macrolactamization) diazonamide->macrocycle1 Amide Bond Formation macrocycle2 Eastern Macrocycle (Witkop Photocyclization) diazonamide->macrocycle2 C-C Bond Formation heterocyclic_core Assembled Heterocyclic Core macrocycle1->heterocyclic_core macrocycle2->heterocyclic_core fragments Key Building Blocks heterocyclic_core->fragments Suzuki Coupling

Caption: Retrosynthetic analysis of the Nicolaou I synthesis.

G diazonamide Diazonamide A Core macrocycles Intact Bis-macrocyclic System diazonamide->macrocycles Final Elaboration furanoindoline Furanoindoline Core (Oxidative Cyclization) macrocycles->furanoindoline Macrocyclizations acyclic_peptide Acyclic Peptide Precursor furanoindoline->acyclic_peptide amino_acids Modified Amino Acids acyclic_peptide->amino_acids Peptide Couplings

Caption: Retrosynthetic analysis of the Harran synthesis.

G diazonamide Diazonamide A Core macrocycle_A Left-Hand Macrocycle (Intramolecular Macroaldolization) diazonamide->macrocycle_A macrocycle_B Right-Hand Macrocycle (Tandem Borylation/Annulation) diazonamide->macrocycle_B furanoindoline_core Furanoindoline Core (Iminium-Catalyzed Cascade) macrocycle_A->furanoindoline_core macrocycle_B->furanoindoline_core simple_precursors Simple Starting Materials furanoindoline_core->simple_precursors

Caption: Retrosynthetic analysis of the MacMillan synthesis.

Key Experimental Protocols

This section provides detailed methodologies for the pivotal reactions that define each of the landmark syntheses of the diazonamide core. These protocols are adapted from the supplementary information of the original publications.

Nicolaou's Second Generation Synthesis: Suzuki Coupling

The convergent assembly of the diazonamide core in Nicolaou's second-generation synthesis relied on a crucial Suzuki coupling to unite two complex fragments.[1]

Reaction: Coupling of an Indole-Oxazole Boronic Ester with a Brominated Aromatic Fragment.

Experimental Protocol:

To a solution of the indole-oxazole boronic ester (1.0 equiv) and the brominated aromatic fragment (1.1 equiv) in a 3:1 mixture of toluene and ethanol was added a 2 M aqueous solution of sodium carbonate (4.0 equiv). The mixture was degassed with argon for 15 minutes, after which tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) was added. The reaction mixture was heated to 80 °C and stirred for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the coupled product.

Harran's Synthesis: Oxidative Cyclization

A key feature of the Harran synthesis is the construction of the furanoindoline core via an oxidative cyclization of an acyclic peptide precursor.

Reaction: Intramolecular Oxidative Cyclization to form the Furanoindoline Core.

Experimental Protocol:

The acyclic peptide precursor (1.0 equiv) was dissolved in a 1:1 mixture of trifluoroethanol and dichloromethane and cooled to -78 °C. A solution of [bis(trifluoroacetoxy)iodo]benzene (PIFA, 1.5 equiv) in trifluoroethanol was added dropwise over 30 minutes. The reaction mixture was stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature over 1 hour. The solvent was removed under reduced pressure, and the residue was purified by preparative thin-layer chromatography to yield the cyclized furanoindoline product.

MacMillan's Synthesis: Iminium-Catalyzed Alkylation-Cyclization Cascade

The MacMillan synthesis features a highly stereoselective organocatalytic cascade reaction to construct the C10 quaternary center and the central furanoindoline core.[2]

Reaction: Enantioselective Iminium-Catalyzed Conjugate Addition/Phenol Cyclization Cascade.

Experimental Protocol:

To a solution of the valine-glycine dipeptide thioester (1.0 equiv) and the imidazolidinone catalyst (0.3 equiv) in a 2:1:1 mixture of toluene, chloroform, and methanol at -50 °C was added propynal (5.0 equiv). The reaction mixture was stirred at -50 °C for 24 hours. The reaction was then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture was extracted with dichloromethane, and the combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue was purified by flash column chromatography on silica gel to afford the furanoindoline core with the desired stereochemistry at the C10 quaternary center.[2]

Conclusion

The total syntheses of the diazonamide core by the Nicolaou, Harran, and MacMillan groups represent landmark achievements in organic chemistry. These endeavors have not only provided access to a scarce and biologically important natural product but have also driven the development of novel synthetic strategies and reactions. The comparative analysis presented in this guide highlights the evolution of synthetic approaches, from linear sequences to more convergent and efficient catalytic strategies. The detailed experimental protocols offer a practical resource for researchers in the field of natural product synthesis and drug discovery, providing a foundation for future investigations into the fascinating chemistry and biology of the diazonamides.

References

Methodological & Application

Synthetic Routes to DZ-2384: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DZ-2384 is a promising preclinical anticancer agent and a synthetic analog of the marine natural product Diazonamide A. It functions as a potent microtubule-targeting agent with a superior safety profile compared to conventional chemotherapeutics, notably lacking the neurotoxicity often associated with vinca alkaloids. This document provides a detailed overview of the scalable synthetic route to DZ-2384, including key experimental protocols and quantitative data. Additionally, it outlines the compound's mechanism of action through the disruption of microtubule dynamics.

Introduction

DZ-2384 is a structurally optimized and commercially scalable derivative of Diazonamide A, a natural product isolated from the marine ascidian Diazona angulata.[1] Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models, including triple-negative breast cancer and pancreatic cancer.[2] The therapeutic efficacy of DZ-2384 stems from its distinct interaction with tubulin, the fundamental protein component of microtubules. By binding to the vinca domain of tubulin, DZ-2384 alters microtubule curvature and dynamics, ultimately leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3][4] A key advantage of DZ-2384 is its significantly wider therapeutic window and reduced neurotoxicity compared to other microtubule-targeting agents, a feature attributed to its unique effects on microtubule structure that spare non-dividing cells like neurons.[2][3]

The scalable synthesis of DZ-2384 is a notable achievement, enabling its preclinical development. The synthesis commences from the readily available amino acid L-tert-leucine and is accomplished in 13 total operations with an overall yield of 5.7%.[5] A pivotal step in this synthetic sequence is an electrochemical macrocyclization, which efficiently constructs the core macrolactam structure of the molecule.[5]

Synthetic Routes and Protocols

The total synthesis of DZ-2384 is a multi-step process that can be broadly divided into the synthesis of the acyclic precursor and the subsequent macrocyclization and final functionalization steps.

Overall Synthesis Workflow

DZ-2384 Synthesis Workflow Overall Synthetic Workflow for DZ-2384 A L-tert-leucine B Multi-step synthesis of acyclic precursor (A) A->B 10 operations C Electrolytic Macrocyclization B->C Key Step D Deprotection C->D E Amide Coupling D->E F DZ-2384 E->F

Caption: A high-level overview of the synthetic strategy for DZ-2384.

Key Experimental Protocols

1. Electrolytic Macrocyclization of Precursor A

The cornerstone of the DZ-2384 synthesis is the anodic oxidation of the acyclic precursor A to form the macrocyclic compound B .[5] This reaction is performed at a graphite surface and is notable for its scalability and mild reaction conditions.[5]

  • Reaction Scheme: Precursor A is subjected to anodic oxidation at +1.6 V (constant potential electrolysis) in a solution of tetraethylammonium tetrafluoroborate (Et₄NBF₄) and ammonium carbonate ((NH₄)₂CO₃) in a mixture of dimethylformamide (DMF) and water (50:1). The reaction proceeds at room temperature over 5 days.[5]

  • Experimental Details:

    • Apparatus: An undivided electrochemical cell equipped with graphite electrodes.

    • Reactants: Precursor A (e.g., 60 grams), Et₄NBF₄, (NH₄)₂CO₃.

    • Solvent: DMF:H₂O (50:1).

    • Conditions: Constant potential electrolysis at +1.6 V, room temperature, 5 days.

  • Work-up and Purification: Following the electrolysis, the reaction mixture is concentrated, and the residue is purified by silica gel chromatography to separate the desired macrocyclic product B and its diastereomer C from unreacted starting material.[5]

2. Deprotection of the Cbz Group

The carbobenzyloxy (Cbz) protecting group on the macrocyclic intermediate is removed via hydrogenolysis.

  • Reaction Scheme: The mixture of diastereomers (B and C ) is treated with hydrogen gas (H₂) at 1 atmosphere in the presence of 10% palladium on carbon (Pd/C) and tert-butylamine (t-BuNH₂) in methanol (MeOH) at room temperature for 4 hours.[5]

  • Experimental Details:

    • Reactants: Mixture of B and C , 10% Pd/C, t-BuNH₂.

    • Solvent: Methanol.

    • Conditions: H₂ (1 atm), room temperature, 4 hours.

  • Purification: Following the reaction, the diastereomers are separated to yield the desired intermediate D .[5]

3. Final Amide Coupling to Yield DZ-2384

The final step involves the coupling of the deprotected amine D with a carboxylic acid fragment E to furnish DZ-2384.

  • Reaction Scheme: Intermediate D is coupled with carboxylic acid E (1.05 equivalents) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.05 equivalents) and hydroxybenzotriazole (HOBt, 1.05 equivalents) in the presence of N,N-diisopropylethylamine (DIPEA, 1.5 equivalents) in DMF at room temperature for 4 hours.[5]

  • Experimental Details:

    • Reactants: Intermediate D , Carboxylic acid E , EDC·HCl, HOBt, DIPEA.

    • Solvent: Dimethylformamide.

    • Conditions: Room temperature, 4 hours.

Quantitative Data Summary
StepReactionStarting Material (Scale)Key ReagentsConditionsProductYieldDiastereomeric Ratio (dr)
1Electrolytic MacrocyclizationPrecursor A (60 g)Et₄NBF₄, (NH₄)₂CO₃+1.6 V, DMF:H₂O, rt, 5 dMixture of B and C 35% (43% brsm)2.7:1
2Cbz DeprotectionMixture of B and C (from 31 mmol scale)H₂, 10% Pd/C, t-BuNH₂MeOH, rt, 4 hIntermediate D 62%-
3Amide CouplingIntermediate D (30.6 mmol scale)E , EDC·HCl, HOBt, DIPEADMF, rt, 4 hDZ-238491%-

brsm: based on recovered starting material

Mechanism of Action: Microtubule Disruption

DZ-2384 exerts its potent anticancer effects by targeting the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape.

Signaling Pathway

DZ-2384_MoA Mechanism of Action of DZ-2384 cluster_0 Cellular Effects DZ2384 DZ-2384 Tubulin αβ-Tubulin Dimers DZ2384->Tubulin Binds to Vinca Domain Microtubule Microtubule Polymer DZ2384->Microtubule Alters Curvature & Dynamics Spindle Mitotic Spindle DZ2384->Spindle Disrupts Formation & Function Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Microtubule->Spindle Formation Mitosis Mitosis Spindle->Mitosis Chromosome Segregation Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Mitotic Arrest Leads to

Caption: DZ-2384's mechanism of action leading to cancer cell death.

DZ-2384 binds to the vinca domain on β-tubulin, a site distinct from the taxane-binding site.[3] This binding event does not cause the widespread microtubule depolymerization seen with some other vinca alkaloids. Instead, it subtly alters the conformation of the tubulin dimers, leading to changes in the curvature of microtubule protofilaments.[3][4] This structural perturbation disrupts the delicate balance of microtubule dynamics—the rapid cycles of polymerization and depolymerization—that are essential for the proper functioning of the mitotic spindle during cell division.[3] The resulting dysfunctional mitotic spindle is unable to correctly segregate chromosomes, leading to mitotic arrest and the subsequent activation of the apoptotic cell death pathway in cancer cells.[4] The unique mode of tubulin binding by DZ-2384 is thought to be responsible for its high therapeutic index, as it appears to have a lesser impact on the more stable microtubule networks in non-dividing cells, thereby reducing side effects like neurotoxicity.[2][3]

References

Application Notes and Protocols for Diazonamide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diazonamides are a class of cyclic peptides originally isolated from the marine ascidian Diazona angulata. Synthetic analogs of diazonamide, such as AB-5 and DZ-2384, have demonstrated potent anti-cancer properties in various preclinical studies. These compounds act as anti-mitotic agents, disrupting the formation and function of the mitotic spindle, which is essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in cancer cells. These characteristics make diazonamides and their analogs promising candidates for cancer chemotherapy.

This document provides a summary of the cytotoxic activity of a diazonamide analog in various cancer cell lines, detailed protocols for key in vitro assays, and a visualization of the proposed signaling pathway.

Data Presentation

The following table summarizes the in vitro growth inhibitory activity of the diazonamide A analog, AB-5, against a panel of human and murine tumor cell lines. The data is presented as GI50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: In Vitro Activity of Diazonamide Analog AB-5 in Cancer Cell Lines

Cell LineCancer TypeGI50 (nM)
Human Tumors
HCT116Colon Carcinoma6.5 ± 0.9
PC3Prostate Carcinoma7.9 ± 1.1
A549Lung Carcinoma10.3 ± 2.1
OVCAR-3Ovarian Carcinoma12.1 ± 1.8
NCI/ADR-RESOvarian Carcinoma15.4 ± 2.3
MDA-MB-435Melanoma8.8 ± 1.2
SK-MEL-28Melanoma9.5 ± 1.5
HL-60(TB)Leukemia4.7 ± 0.7
K-562Leukemia5.9 ± 0.8
MOLT-4Leukemia6.1 ± 0.9
CCRF-CEMLeukemia5.3 ± 0.8
RPMI-8226Leukemia7.2 ± 1.1
SRLeukemia8.1 ± 1.2
Murine Tumors
B16-F10Melanoma11.2 ± 1.7
P388Leukemia5.1 ± 0.8

Data is presented as the mean ± SEM for multiple replicate experiments.

Signaling Pathway

The primary mechanism of action for diazonamide analogs like DZ-2384 is the disruption of microtubule dynamics. By binding to the vinca domain of tubulin, diazonamide alters the stability of microtubules, leading to a cascade of events that culminate in apoptotic cell death.[1]

diazonamide_pathway diazonamide Diazonamide Analog (e.g., DZ-2384) tubulin β-Tubulin (Vinca Domain) diazonamide->tubulin microtubule Microtubule Dynamics (Disrupted) tubulin->microtubule Alters stability spindle Mitotic Spindle (Malformed) microtubule->spindle sac Spindle Assembly Checkpoint (SAC) Activation spindle->sac mcc Mitotic Checkpoint Complex (MCC) Formation sac->mcc apc Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibition mcc->apc mitotic_arrest Mitotic Arrest (G2/M Phase) apc->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis Prolonged arrest leads to bcl2 Bcl-2 Family (e.g., Bcl-2 down, Bax up) mitotic_arrest->bcl2 caspase Caspase Activation (e.g., Caspase-3, -9) bcl2->caspase caspase->apoptosis

Caption: Diazonamide-induced mitotic arrest and apoptosis signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the in vitro anti-cancer effects of diazonamide analogs on cancer cell lines.

experimental_workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treat with Diazonamide Analog (various conc.) cell_culture->treatment incubation Incubate (e.g., 48h) treatment->incubation mtt Cytotoxicity Assay (MTT) incubation->mtt facs Cell Cycle Analysis (Flow Cytometry) incubation->facs annexin Apoptosis Assay (Annexin V) incubation->annexin western Protein Expression (Western Blot) incubation->western data_analysis Data Analysis (IC50, Cell Cycle Distribution, Apoptotic Population) mtt->data_analysis facs->data_analysis annexin->data_analysis western->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro studies of diazonamide.

Experimental Protocols

Cell Culture
  • Cell Lines: Obtain cancer cell lines (e.g., HCT116, PC3, A549) from a reputable cell bank.

  • Culture Medium: Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of diazonamide that inhibits cell growth by 50% (GI50/IC50).

Materials:

  • 96-well plates

  • Cancer cell lines

  • Diazonamide analog stock solution (in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the diazonamide analog in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the GI50/IC50 value using non-linear regression analysis.

Cell Cycle Analysis (Flow Cytometry)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with diazonamide.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Diazonamide analog

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the diazonamide analog for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with PBS.

  • Fixation: Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following diazonamide treatment.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Diazonamide analog

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the diazonamide analog as described for the cell cycle analysis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

Western Blot Analysis

This protocol is for detecting the expression levels of proteins involved in the cell cycle and apoptosis pathways.

Materials:

  • Cancer cell lines treated with diazonamide

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cyclin B1, Phospho-Histone H3, Cleaved Caspase-3, Bcl-2, Bax, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.

References

Application Notes and Protocols: Diazonamide as a Mitotic Spindle Disruptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazonamides are a class of potent cytotoxic compounds originally isolated from the marine ascidian Diazona angulata.[1] Synthetic analogs, such as DZ-2384 and AB-5, have been developed to improve efficacy and reduce toxicity, showing promise as anticancer agents.[1][2] These compounds function as mitotic spindle disruptors, inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][4] A key advantage of diazonamide analogs is their significantly larger therapeutic window and reduced neurotoxicity compared to traditional anti-mitotic drugs like taxanes and vinca alkaloids.[1][2]

This document provides detailed application notes and experimental protocols for the use of diazonamide and its analogs in cancer research, focusing on their role as mitotic spindle disruptors.

Mechanism of Action

Diazonamides exert their anti-mitotic effects primarily by interacting with tubulin, the fundamental protein subunit of microtubules.[1][5] The synthetic analog DZ-2384, for example, binds to the vinca domain of tubulin, but in a unique manner that alters microtubule dynamics differently from vinca alkaloids.[5] This interaction leads to the disruption of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division.[1][2]

The disruption of the mitotic spindle by diazonamides triggers a cascade of cellular events, beginning with arrest in the G2/M phase of the cell cycle.[4][6] Prolonged mitotic arrest ultimately leads to the activation of apoptotic signaling pathways, culminating in programmed cell death.[7]

Data Presentation

While extensive comparative data is still emerging, studies have consistently demonstrated the high potency of diazonamide and its analogs against a variety of cancer cell lines.

Compound Reported Potency Cancer Models of Demonstrated Efficacy Key Advantages
Diazonamide A Potent cytotoxic and anti-mitotic agent.[3][8]Effective against a diverse panel of human cancer cell lines.[8]Natural product with a unique mechanism of action.[8]
DZ-2384 Potent antitumor activity, more potent and longer-lasting in the bloodstream than natural diazonamide.[1]Breast cancer, colon cancer, leukemia, and pancreatic cancer (in combination with gemcitabine) in rodent models.[1][2]High safety margin, lacks neurotoxicity at effective concentrations, and has a therapeutic window at least 10 times larger than traditional anti-mitotics.[1][2][5]
AB-5 Nanomolar growth inhibitory (GI50) values against a broad spectrum of human and murine tumors, with activity similar to vinblastine and paclitaxel.Shown to be as efficacious as taxanes and vinca alkaloids in xenografted tumors.Extremely well-tolerated in mice, with no evidence of weight loss or neutropenia at therapeutic doses.

Signaling Pathways and Experimental Workflows

a

experimental_workflow

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) of diazonamide in cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Diazonamide stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO or SDS-HCl for MTT)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of diazonamide in complete culture medium.

  • Remove the medium from the cells and add 100 µL of the diazonamide dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 value using a dose-response curve.

Immunofluorescence Staining of Microtubules

Objective: To visualize the effect of diazonamide on the microtubule network and mitotic spindle formation.

Materials:

  • Cells cultured on glass coverslips in a 24-well plate

  • Diazonamide

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin antibody)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Antifade mounting medium

Protocol:

  • Treat cells with diazonamide at the desired concentration and for the desired time.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if using paraformaldehyde fixation).

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with 1% BSA in PBS for 1 hour.

  • Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides using antifade mounting medium.

  • Visualize the cells using a fluorescence or confocal microscope.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of diazonamide on cell cycle progression.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by diazonamide.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Harvest cells and wash with PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy and toxicity of diazonamide in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Cancer cell line for implantation

  • Matrigel (optional)

  • Diazonamide formulation for in vivo administration

  • Vehicle control

Protocol:

  • Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS or a mixture with Matrigel) into the flank of the mice.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer diazonamide or vehicle control to the mice according to the desired dose and schedule (e.g., intraperitoneal injection, oral gavage).

  • Measure tumor volume and mouse body weight 2-3 times per week.

  • Monitor the mice for any signs of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Tubulin Polymerization Assay

Objective: To assess the direct effect of diazonamide on the in vitro polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Diazonamide

  • Temperature-controlled microplate reader

Protocol:

  • On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

  • In a pre-chilled 96-well plate, add the desired concentrations of diazonamide or vehicle control.

  • Add the tubulin solution to each well.

  • To initiate polymerization, add GTP to a final concentration of 1 mM and immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to visualize the effect of diazonamide on tubulin polymerization.

References

Application Notes and Protocols for Diazonamide Treatment in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of diazonamide analogs in rodent cancer models. Diazonamides are a class of potent antimitotic agents, with synthetic analogs like DZ-2384 and AB-5 demonstrating significant antitumor activity and a favorable safety profile compared to conventional chemotherapeutics.

Introduction

Diazonamide A, a natural product isolated from the marine ascidian Diazona angulata, and its synthetic analogs, have emerged as promising candidates for cancer therapy.[1][2] These compounds function as antimitotic agents by disrupting the mitotic spindle, a crucial cellular machine for cell division.[1][2] Notably, some diazonamide analogs exhibit a unique mechanism of action involving ornithine δ-amino transferase (OAT), distinguishing them from classic tubulin-binding agents like taxanes and vinca alkaloids.[3] Preclinical studies in rodent models have highlighted the potent antitumor efficacy of synthetic diazonamides such as DZ-2384 and AB-5 across a range of cancer types, including pancreatic, colon, and breast cancer, as well as leukemia.[1][2][3] A key advantage of these analogs is their wider therapeutic window, showing significant tumor regression with reduced toxicity, particularly a lower incidence of peripheral neuropathy, a common dose-limiting side effect of other antimitotics.[1][2]

Data Presentation

The following tables summarize quantitative data from preclinical studies of diazonamide analogs in rodent models, providing a basis for comparison of their efficacy and pharmacokinetic profiles.

Table 1: In Vivo Efficacy of Diazonamide Analogs in Xenograft Models

CompoundCancer ModelHostAdministration Route & ScheduleMinimum Effective Dose (MED)Key Efficacy ResultsReference(s)
DZ-2384 MIA PaCa-2 (Pancreatic)MouseIntravenous, once weekly for 4 weeks9 mg/m²Complete tumor regression; mice remained tumor-free for ~3 months post-treatment.[1]
DZ-2384 HT-29 (Colon)MouseIntravenous, once weekly for 4 weeksNot specifiedHighly effective in tumor regression.[1]
DZ-2384 MDA-MB-231-LM2 (Triple-Negative Breast Cancer Metastasis)SCID/beige MouseIntravenousLowest dose tested (not specified)Regression of all lung metastases and significantly increased survival.[1]
DZ-2384 RS4;11 (Acute Lymphocytic Leukemia)MouseIntravenous0.7 mg/m²Reduced circulating tumor cells and increased survival.[1]
AB-5 PC3 (Prostate)Nude MouseIntravenous, 20 mg/kg for 6 consecutive daysNot applicableSignificant induction of histone H3 phosphorylation, indicating antimitotic activity in vivo.[3]
Vinorelbine (Comparator) MIA PaCa-2 (Pancreatic)MouseIntravenous18 mg/m²Active, but at higher doses and for a shorter duration than DZ-2384.[1]
Vinorelbine (Comparator) HT-29 (Colon)MouseIntravenous9 mg/m²Active, but at higher doses and for a shorter duration than DZ-2384.[1]

Table 2: Pharmacokinetic Parameters of Diazonamide Analogs in Rodents

CompoundSpeciesAdministration RouteDoseKey Pharmacokinetic ParameterValueReference(s)
DZ-2384 Rat (Sprague-Dawley)Not specified12 mg/m²Area Under the Curve (AUC)4371 ng·hour/ml[1]
AB-5 MouseIntravenous (bolus)20 mg/kgNot specifiedFavorable stability and low clearance.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving diazonamide treatment in rodent models.

Xenograft Tumor Model Establishment

a. Cell Culture and Preparation:

  • Cell Lines: HCT-116 (human colorectal carcinoma) or MIA PaCa-2 (human pancreatic carcinoma) cells are commonly used.

  • Culture Medium: Grow HCT-116 cells in McCoy's 5A medium and MIA PaCa-2 cells in DMEM. Supplement both with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Harvesting: Harvest cells during the logarithmic growth phase using 0.25% Trypsin-EDTA. Wash the cells with sterile, serum-free medium or Phosphate-Buffered Saline (PBS).

  • Cell Suspension: Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL for HCT-116 or 1-3 x 10⁶ cells for MIA PaCa-2. Keep the cell suspension on ice to prevent the Matrigel from solidifying.

b. Tumor Implantation (Subcutaneous):

  • Animal Model: Use immunodeficient mice such as nude or SCID mice.

  • Injection: Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the animals for tumor formation. Once tumors are palpable, measure their dimensions (length and width) twice weekly using digital calipers.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Randomization: When the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups.

Diazonamide Formulation and Administration

a. Formulation (General Guidance):

  • Vehicle Selection: The exact vehicle for diazonamide analogs should be optimized based on the specific compound's solubility and stability. Common vehicles for preclinical intravenous administration include:

    • Sterile 0.9% saline.

    • A solution of 5% dextrose in water (D5W).

    • Formulations containing solubilizing agents such as a mixture of Cremophor EL and ethanol (e.g., 1:1 ratio) further diluted in saline.

  • Preparation:

    • Calculate the required amount of the diazonamide analog based on the dosing concentration and the number of animals.

    • Aseptically prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

    • Further dilute the stock solution with the chosen sterile vehicle to the final desired concentration immediately before administration. Ensure the final concentration of the initial solvent (e.g., DMSO) is low (typically <5-10%) to minimize toxicity.

    • Vortex the solution to ensure it is homogenous.

b. Administration:

  • Route of Administration: Intravenous (IV) injection via the tail vein is a common route for systemic delivery.

  • Dosing Schedule: A typical schedule for DZ-2384 is once weekly for four weeks.[1] For AB-5, a daily administration for six consecutive days has been reported.[3] The schedule should be optimized based on the compound's pharmacokinetics and the tumor model.

  • Dose Volume: The injection volume for intravenous administration in mice should be approximately 5-10 mL/kg.

Efficacy and Toxicity Assessment
  • Tumor Growth Inhibition: Continue to measure tumor volumes twice weekly throughout the study. Calculate the percent tumor growth inhibition (%TGI) at the end of the study.

  • Body Weight: Monitor the body weight of the animals twice weekly as an indicator of general health and treatment-related toxicity. A body weight loss of more than 15-20% is often considered a sign of significant toxicity.

  • Clinical Observations: Conduct daily clinical observations for any signs of distress, changes in behavior, or other adverse effects.

  • Pharmacokinetic Analysis: At specified time points after administration, collect blood samples to determine the plasma concentration of the diazonamide analog using a validated analytical method (e.g., LC-MS/MS). This data is used to calculate key pharmacokinetic parameters such as AUC, half-life, and clearance.

  • Toxicity Studies: For more detailed toxicity assessment, conduct histopathological analysis of major organs at the end of the study. Monitor for specific toxicities like peripheral neuropathy, which has been shown to be significantly lower with diazonamide analogs compared to other antimitotics.[1][2]

Combination Therapy Studies
  • Rationale: Diazonamide analogs can be evaluated in combination with other standard-of-care chemotherapeutics, such as gemcitabine for pancreatic cancer.[2]

  • Protocol:

    • Establish the xenograft model as described above.

    • Administer the diazonamide analog and the combination agent according to an optimized schedule. For example, DZ-2384 has been tested in combination with gemcitabine in a genetically engineered mouse model of pancreatic cancer.[4]

    • Include control groups for each single agent and the vehicle.

    • Assess antitumor efficacy and toxicity as described for monotherapy studies.

Mandatory Visualizations

G Mechanism of Action of Diazonamide Analogs cluster_0 Cell Division (Mitosis) Microtubule Dynamics Microtubule Dynamics Mitotic Spindle Assembly Mitotic Spindle Assembly Microtubule Dynamics->Mitotic Spindle Assembly Chromosome Segregation Chromosome Segregation Mitotic Spindle Assembly->Chromosome Segregation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Assembly->Cell Cycle Arrest (G2/M) Cell Division Cell Division Chromosome Segregation->Cell Division Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Diazonamide Analogs Diazonamide Analogs Diazonamide Analogs->Mitotic Spindle Assembly Disruption Ornithine δ-amino Transferase (OAT) Ornithine δ-amino Transferase (OAT) Diazonamide Analogs->Ornithine δ-amino Transferase (OAT) Interaction Ornithine δ-amino Transferase (OAT)->Mitotic Spindle Assembly Novel Role

Caption: Mechanism of action of diazonamide analogs in cancer cells.

G Experimental Workflow for Diazonamide Efficacy Study Cell Culture Cell Culture Cell Preparation & Implantation Cell Preparation & Implantation Cell Culture->Cell Preparation & Implantation Tumor Growth & Monitoring Tumor Growth & Monitoring Cell Preparation & Implantation->Tumor Growth & Monitoring Randomization Randomization Tumor Growth & Monitoring->Randomization Treatment Treatment Randomization->Treatment Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Treatment->Efficacy & Toxicity Assessment Data Analysis Data Analysis Efficacy & Toxicity Assessment->Data Analysis

Caption: Workflow for in vivo efficacy studies of diazonamides.

References

Application Note & Protocol: Quantification of Diazonamide A in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Diazonamide A is a potent antimitotic agent originally isolated from the marine ascidian Diazona angulata.[1] Its complex heterocyclic structure, featuring two 12-membered macrocycles, presents significant bioanalytical challenges.[1][2] This application note describes a robust and sensitive method for the quantification of diazonamide A in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of diazonamide A. The methodology is based on established principles for the bioanalysis of complex natural products and adheres to the general recommendations outlined in the FDA and ICH M10 guidance for bioanalytical method validation.[3][4]

Principle

This method employs a protein precipitation extraction of diazonamide A and a stable isotope-labeled internal standard (SIL-IS) from human plasma, followed by separation using reversed-phase liquid chromatography and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The use of an SIL-IS is critical for ensuring accuracy and precision by compensating for matrix effects and variability during sample processing and analysis.

Materials and Reagents

  • Diazonamide A reference standard

  • Diazonamide A-¹³C₆,¹⁵N₂ (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human plasma (K₂EDTA)

  • 96-well protein precipitation plates

  • 96-well collection plates

  • LC-MS vials

Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with a Turbo V™ ion source

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

  • Software: Analyst® software for data acquisition and processing

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of diazonamide A and the IS in methanol.

  • Working Standard Solutions: Serially dilute the diazonamide A stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and QC samples.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples. A typical calibration curve might range from 0.1 to 100 ng/mL. QC samples should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (blank, CC, QC, or unknown) in a 96-well plate, add 150 µL of the internal standard working solution (e.g., 5 ng/mL in acetonitrile).

  • Vortex the plate for 2 minutes at 1000 rpm.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well collection plate.

  • Dilute the supernatant with 100 µL of water containing 0.1% formic acid.

  • Vortex briefly and inject onto the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
ColumnWaters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.5 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.0010
0.5010
3.0095
3.5095
3.5110
5.0010

Mass Spectrometry Conditions:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Curtain Gas (CUR)35 psi
Collision Gas (CAD)Medium
IonSpray Voltage (IS)5500 V
Temperature (TEM)550°C
Ion Source Gas 1 (GS1)50 psi
Ion Source Gas 2 (GS2)60 psi

MRM Transitions:

CompoundQ1 Mass (Da)Q3 Mass (Da)Dwell Time (ms)DP (V)EP (V)CE (V)CXP (V)
Diazonamide A[m/z + H]⁺Fragment 1100[opt][opt][opt][opt]
Diazonamide A[m/z + H]⁺Fragment 2100[opt][opt][opt][opt]
Diazonamide A-IS[m/z + H]⁺Fragment 1100[opt][opt][opt][opt]

Note: The exact m/z values for the precursor and product ions, as well as the optimal MS parameters (DP, EP, CE, CXP), need to be determined empirically by infusing the diazonamide A and IS standards into the mass spectrometer.

Data Presentation: Method Validation Summary

The following tables summarize the acceptance criteria and hypothetical performance data for the bioanalytical method validation, based on FDA and ICH M10 guidelines.[3][4][5][6]

Table 1: Calibration Curve Performance

Parameter Acceptance Criteria Hypothetical Result
Linearity (r²) ≥ 0.99 0.998
Range - 0.1 - 100 ng/mL
Accuracy ± 15% (± 20% at LLOQ) Pass

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Pass |

Table 2: Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Intra-day Precision (%CV) Inter-day Precision (%CV)
LLOQ 0.1 0.095 -5.0 8.5 10.2
Low QC 0.3 0.29 -3.3 6.2 7.8
Mid QC 10 10.4 4.0 4.5 5.1

| High QC | 80 | 81.6 | 2.0 | 3.1 | 4.5 |

Table 3: Matrix Effect and Recovery

QC Level Matrix Factor Recovery (%) IS Normalized Matrix Factor
Low QC 0.95 88 1.02

| High QC | 0.98 | 91 | 0.99 |

Table 4: Stability

Stability Condition Duration QC Level Stability (% of Nominal)
Bench-top (Room Temp) 8 hours Low, High 98.5, 101.2
Freeze-Thaw (-80°C to RT) 3 cycles Low, High 95.7, 99.8

| Long-term (-80°C) | 90 days | Low, High| 97.2, 100.5 |

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_add Add Internal Standard in Acetonitrile (150 µL) plasma->is_add vortex1 Vortex (2 min) is_add->vortex1 centrifuge Centrifuge (10 min) vortex1->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant dilute Dilute with 0.1% Formic Acid in Water (100 µL) supernatant->dilute inject Inject into LC-MS/MS dilute->inject lc UHPLC Separation (C18 Column) inject->lc ms Mass Spectrometry (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: Experimental workflow for Diazonamide A quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust approach for the quantification of diazonamide A in human plasma. The protein precipitation sample preparation is straightforward and amenable to high-throughput analysis. The method demonstrates acceptable performance in terms of linearity, accuracy, precision, and stability, making it suitable for supporting pharmacokinetic studies in the development of diazonamide A.

References

Proposed Research Protocol and Application Notes: Investigating the Synergistic Potential of Diazonamide and Gemcitabine in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Introduction

Despite significant advances in oncology, there remains a critical need for novel therapeutic strategies that can overcome drug resistance and improve patient outcomes. Gemcitabine is a cornerstone of treatment for various solid tumors, including pancreatic, non-small cell lung, and bladder cancers. Its mechanism of action involves the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis.[1][2][3][4] However, the development of resistance often limits its long-term efficacy.

Diazonamides, a class of structurally complex marine natural products, have demonstrated potent cytotoxic and antimitotic activity.[5][6][7] Specifically, Diazonamide A has been shown to disrupt mitotic spindle formation by binding to tubulin, a mechanism distinct from other tubulin-targeting agents.[5][8] The unique mechanism of action of diazonamide presents a compelling rationale for its investigation in combination with established chemotherapeutics like gemcitabine. The combination of two agents with distinct molecular targets could potentially lead to synergistic anti-cancer effects, overcome resistance mechanisms, and allow for dose reduction to minimize toxicity.

This document provides a comprehensive set of proposed application notes and detailed experimental protocols to investigate the potential synergistic effects of diazonamide in combination with gemcitabine. As there is currently no published data on this specific combination, these protocols are designed to guide the initial preclinical evaluation of this novel therapeutic strategy.

Quantitative Data Summary

As this is a proposed investigation, no quantitative data currently exists for the combination of diazonamide and gemcitabine. The following tables are presented as templates for the structured presentation of data that would be generated from the successful execution of the protocols outlined below.

Table 1: In Vitro Cytotoxicity of Diazonamide and Gemcitabine in Human Cancer Cell Lines

Cell LineCompoundIC50 (nM) ± SD
Pancreatic Cancer
PANC-1Diazonamide AData to be determined
GemcitabineData to be determined
MIA PaCa-2Diazonamide AData to be determined
GemcitabineData to be determined
NSCLC
A549Diazonamide AData to be determined
GemcitabineData to be determined
H1299Diazonamide AData to be determined
GemcitabineData to be determined

Table 2: Combination Index (CI) Values for Diazonamide and Gemcitabine

Cell LineCombination Ratio (Diazonamide:Gemcitabine)Fa (Fraction Affected)CI ValueInterpretation
PANC-1e.g., 1:100.50Data to be determinede.g., Synergy
0.75Data to be determinede.g., Synergy
0.90Data to be determinede.g., Additive
A549e.g., 1:100.50Data to be determinede.g., Antagonism
0.75Data to be determinede.g., Synergy
0.90Data to be determinede.g., Synergy

Note: CI < 0.9 indicates synergy, 0.9 < CI < 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models

Treatment GroupTumor Volume (mm³) at Day 28 ± SEM% TGI (Tumor Growth Inhibition)
Vehicle ControlData to be determined-
Diazonamide A (X mg/kg)Data to be determinedData to be determined
Gemcitabine (Y mg/kg)Data to be determinedData to be determined
Diazonamide A + GemcitabineData to be determinedData to be determined

Experimental Protocols

Protocol 1: Cell Viability and Synergy Analysis (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of individual agents and to assess for synergy when used in combination.

Materials:

  • Cancer cell lines of interest (e.g., PANC-1, A549)

  • Complete cell culture medium

  • Diazonamide A and Gemcitabine

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[9][10]

  • Solubilization solution (e.g., DMSO or SDS-HCl)[11][12]

  • Microplate reader

  • Synergy analysis software (e.g., CompuSyn)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation:

    • Prepare stock solutions of Diazonamide A and Gemcitabine in a suitable solvent (e.g., DMSO).

    • Create a dilution series for each agent.

  • Treatment:

    • Treat cells with a matrix of concentrations of Diazonamide A and Gemcitabine, both alone and in combination.

    • Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for a period appropriate for the cell line and agents (typically 48-72 hours).

  • Cell Viability Measurement: [9][10][11][12][13]

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each agent individually.

    • Use synergy analysis software to calculate the Combination Index (CI) for the drug combination.

Protocol 2: Apoptosis Analysis (Annexin V/PI Staining and Flow Cytometry)

This protocol quantifies the induction of apoptosis following treatment with Diazonamide A, Gemcitabine, and their combination.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Diazonamide A and Gemcitabine

  • Annexin V-FITC Apoptosis Detection Kit[14][15]

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with IC50 concentrations of Diazonamide A, Gemcitabine, and their combination for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining: [14][15][16]

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is for investigating the molecular mechanisms underlying the observed synergistic effects by examining key signaling proteins.

Materials:

  • Cancer cell lines

  • Diazonamide A and Gemcitabine

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., for PARP, Caspase-3, Bcl-2, Bax, p-Histone H3, Cyclin B1, Akt, p-Akt, ERK, p-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system[17][18][19][20][21]

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat as described in Protocol 2.

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate.

  • Electrophoresis and Transfer:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

  • Immunoblotting: [17][20][21]

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities to determine the relative protein expression levels.

Protocol 4: In Vivo Xenograft Mouse Model Study

This protocol is for evaluating the anti-tumor efficacy of the combination therapy in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cells (e.g., PANC-1)

  • Diazonamide A and Gemcitabine formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal welfare and ethics committee approval[22][23][24][25][26]

Procedure:

  • Tumor Implantation:

    • Inject cancer cells subcutaneously into the flank of the mice.[23]

  • Tumor Growth and Randomization:

    • Monitor tumor growth.

    • When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, Diazonamide A, Gemcitabine, Diazonamide A + Gemcitabine).

  • Treatment Administration:

    • Administer the treatments according to the planned schedule, dose, and route of administration.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the mice for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor weights will be recorded, and tissue can be used for further analysis (e.g., immunohistochemistry, western blotting).

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Visualizations

Proposed_Experimental_Workflow Experimental Workflow for Diazonamide and Gemcitabine Combination Study cluster_0 In Vitro Studies cluster_1 In Vivo Studies a Cell Viability (MTT Assay) b Synergy Analysis (CI Calculation) a->b c Apoptosis Assay (Flow Cytometry) a->c d Mechanism of Action (Western Blot) b->d e Xenograft Model Development d->e Promising In Vitro Results f Combination Treatment e->f g Tumor Growth Inhibition Analysis f->g h Toxicity Assessment f->h

Caption: A proposed workflow for evaluating the combination of diazonamide and gemcitabine.

Signaling_Pathways Hypothesized Signaling Pathways for Diazonamide and Gemcitabine Synergy cluster_0 Diazonamide A cluster_1 Gemcitabine Diazonamide Diazonamide A Tubulin Tubulin Polymerization Diazonamide->Tubulin Mitotic_Spindle Mitotic Spindle Disruption Tubulin->Mitotic_Spindle G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Gemcitabine Gemcitabine dFdCTP dFdCTP Gemcitabine->dFdCTP DNA_Synthesis DNA Synthesis Inhibition dFdCTP->DNA_Synthesis S_Phase_Arrest S-Phase Arrest DNA_Synthesis->S_Phase_Arrest S_Phase_Arrest->Apoptosis Synergy Synergistic Effect Apoptosis->Synergy

Caption: Hypothesized mechanism of synergistic action between diazonamide and gemcitabine.

References

Application Notes: Cell Cycle Analysis Following Diazonamide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diazonamides, originally isolated from the marine ascidian Diazona angulata, are a class of potent antimitotic agents that have garnered significant interest in cancer research.[1][2] These compounds and their synthetic analogs induce a robust cell cycle arrest at the G2/M transition phase in a variety of human cancer cell lines.[3][4][5] The primary mechanism of action for Diazonamide A involves a unique interaction with ornithine δ-amino transferase (OAT), a mitochondrial enzyme not previously implicated in mitosis.[3][6][7] This interaction, which does not inhibit OAT's enzymatic activity, disrupts the proper formation of the mitotic spindle, leading to cell division failure and subsequent cell death.[1][3][4] Newer synthetic analogs, such as DZ-2384, have been developed to enhance efficacy and reduce the neurotoxicity often associated with other microtubule-targeting agents.[8][9]

These application notes provide detailed protocols for researchers and drug development professionals to study the effects of diazonamide treatment on the cell cycle, utilizing techniques such as flow cytometry for DNA content analysis, western blotting for mitotic marker detection, and immunofluorescence for spindle morphology visualization.

Proposed Signaling Pathway and Mechanism of Action

The antimitotic activity of Diazonamide A is initiated by its binding to the mitochondrial enzyme Ornithine δ-Amino Transferase (OAT).[3][6] This interaction is upstream of mitotic spindle assembly and appears to be regulated by the RanGTP signaling pathway, which is crucial for releasing spindle assembly factors.[3][4] The binding of diazonamide to OAT disrupts a novel, yet to be fully elucidated, function of OAT in mitosis, leading to the formation of defective mono- or multipolar spindles.[3][4] This failure in proper spindle assembly triggers the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[4][10]

Diazonamide_Pathway cluster_upstream Upstream Regulation cluster_drug_target Drug Interaction cluster_cellular_effect Cellular Effect RanGTP RanGTP Signaling OAT Ornithine δ-Amino Transferase (OAT) RanGTP->OAT Regulates Diazonamide Diazonamide A Diazonamide->OAT Binds to Spindle Mitotic Spindle Assembly OAT->Spindle Required for G2M G2/M Phase Arrest Spindle->G2M Defective assembly leads to Flow_Cytometry_Workflow start Diazonamide-Treated Cells harvest 1. Harvest Cells (Trypsinize & Centrifuge) start->harvest wash1 2. Wash with PBS harvest->wash1 fix 3. Fix in Cold 70% Ethanol (≥30 min at 4°C) wash1->fix wash2 4. Wash with PBS (x2) fix->wash2 rnase 5. RNase A Treatment (5 min at RT) wash2->rnase stain 6. Stain with Propidium Iodide (30 min, protected from light) rnase->stain acquire 7. Acquire Data on Flow Cytometer stain->acquire analyze 8. Analyze DNA Content Histogram (e.g., ModFit, FlowJo) acquire->analyze end Cell Cycle Distribution analyze->end IF_Workflow start Cells Grown on Coverslips & Treated with Diazonamide fix 1. Fix Cells (e.g., 4% Paraformaldehyde) start->fix permeabilize 2. Permeabilize (e.g., 0.1% Triton X-100) fix->permeabilize block 3. Block (e.g., BSA in PBS) permeabilize->block primary_ab 4. Incubate with Primary Antibody (e.g., anti-α-tubulin) block->primary_ab secondary_ab 5. Incubate with Fluorophore- conjugated Secondary Antibody primary_ab->secondary_ab counterstain 6. Counterstain DNA (e.g., DAPI) secondary_ab->counterstain mount 7. Mount Coverslip counterstain->mount image 8. Image with Fluorescence Microscope mount->image end Spindle Morphology Data image->end

References

High-Throughput Screening for Diazonamide Targets: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazonamides are a class of structurally complex natural products isolated from the marine ascidian Diazona angulata. Diazonamide A and its synthetic analogs have demonstrated potent cytotoxic and antimitotic activity against a range of cancer cell lines, making them promising candidates for anticancer drug development. A critical aspect of advancing these compounds through the drug discovery pipeline is the definitive identification of their cellular targets and the development of high-throughput screening (HTS) assays to discover new, structurally simpler molecules with similar activity.

Historically, there have been conflicting reports regarding the primary cellular target of diazonamides. Early studies suggested that their mechanism of action involved the disruption of microtubule dynamics, pointing towards tubulin as a direct target.[1][2] However, subsequent research identified ornithine-δ-aminotransferase (OAT) , a mitochondrial enzyme, as a key player in the cellular response to diazonamide A.[3][4] More recent investigations into the synthetic analog DZ-2384 have provided strong evidence for its direct interaction with the vinca domain of tubulin, albeit in a manner distinct from other vinca alkaloids.[5][6]

These findings highlight the necessity of robust and multifaceted screening approaches to fully elucidate the mechanism of action of diazonamides and to identify novel compounds that modulate these targets. This document provides detailed application notes and protocols for establishing high-throughput screening campaigns aimed at identifying and characterizing the cellular targets of diazonamides and screening for new inhibitors.

Data Presentation: Summary of Reported Diazonamide Analog Activities

The following table summarizes the activities of diazonamide and its synthetic analog, DZ-2384, providing a baseline for comparison in screening assays.

CompoundTarget(s)Assay TypeReported Activity/AffinityReference
Diazonamide ATubulin, Ornithine-δ-aminotransferase (OAT)Cell-based cytotoxicity, Biochemical assaysPotent antimitotic agent with low nanomolar GI50 values.[2][4]
DZ-2384Tubulin (Vinca Domain)Surface Plasmon Resonance (SPR)Binds directly to tubulin.[5]
DZ-2384MicrotubulesIn vitro microtubule dynamics assayInhibits microtubule growth rate and increases rescue frequency.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the high-throughput screening of diazonamide targets.

Protocol 1: High-Throughput Phenotypic Screening

Phenotypic screening is a powerful initial step to identify compounds that replicate the cytotoxic or antimitotic effects of diazonamides without a priori knowledge of the specific target.[4]

Objective: To identify compounds that induce a diazonamide-like cellular phenotype (e.g., mitotic arrest, apoptosis) in a high-throughput format.

Materials:

  • Human cancer cell line (e.g., HeLa, HCT116)

  • 384-well clear-bottom imaging plates

  • Compound library

  • Cell culture medium and supplements

  • Automated liquid handler

  • High-content imaging system

  • Fluorescent dyes for cell staining (e.g., Hoechst 33342 for DNA, a mitochondrial membrane potential dye, and a marker for apoptosis like a caspase-3/7 substrate)

Procedure:

  • Cell Plating: Using an automated liquid handler, seed cells into 384-well plates at a density optimized for 48-72 hours of growth.

  • Compound Treatment: 24 hours after plating, treat the cells with the compound library at a final concentration typically ranging from 1-10 µM. Include positive controls (diazonamide or DZ-2384) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plates for a period determined by the cell cycle length and the desired phenotypic endpoint (e.g., 24-48 hours).

  • Staining: Add a cocktail of fluorescent dyes to each well to label the nucleus, mitochondria, and apoptotic cells.

  • Imaging: Acquire images using a high-content imaging system. Capture images in multiple fluorescence channels.

  • Image Analysis: Use image analysis software to segment cells and extract quantitative features related to cell number, nuclear morphology (indicative of mitotic arrest), mitochondrial integrity, and apoptosis.

  • Hit Identification: Identify "hits" as compounds that produce a phenotypic profile similar to the positive controls, characterized by a significant increase in mitotic cells or apoptotic markers without a drastic reduction in cell number (indicative of general toxicity).

Protocol 2: Biochemical HTS for Ornithine-δ-Aminotransferase (OAT) Inhibitors

This protocol describes a continuous, coupled enzymatic assay suitable for HTS to identify direct inhibitors of OAT.[7]

Objective: To measure the inhibition of OAT activity by test compounds in a 384-well plate format.

Materials:

  • Recombinant human OAT

  • Human pyrroline-5-carboxylate reductase 1 (PYCR1)

  • L-ornithine

  • α-ketoglutarate

  • NADH

  • Pyridoxal 5'-phosphate (PLP)

  • Compound library

  • 384-well UV-transparent plates

  • Microplate spectrophotometer

Assay Principle: OAT converts L-ornithine and α-ketoglutarate to Δ1-pyrroline-5-carboxylate (P5C) and L-glutamate. In this coupled assay, PYCR1 reduces the P5C to L-proline, oxidizing NADH to NAD+. The decrease in NADH absorbance at 340 nm is monitored to determine OAT activity.

Procedure:

  • Reagent Preparation: Prepare an assay buffer containing 100 mM potassium pyrophosphate (pH 8.0), 10 mM α-ketoglutarate, 0.4 mM NADH, and 0.025 mM PLP.

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer a small volume of each compound from the library into the wells of a 384-well plate.

  • Enzyme Addition: Add a solution containing OAT and PYCR1 to each well.

  • Reaction Initiation: Initiate the reaction by adding L-ornithine (final concentration 20 mM) to all wells.

  • Kinetic Reading: Immediately place the plate in a microplate spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis: Calculate the rate of NADH consumption (decrease in A340) for each well. Normalize the data to positive (known OAT inhibitor) and negative (DMSO) controls. Identify hits as compounds that significantly reduce the rate of the reaction.

Protocol 3: Tubulin Binding Assay using Surface Plasmon Resonance (SPR)

This protocol is adapted from the method used to confirm the binding of DZ-2384 to tubulin and is suitable for confirming direct binding of hits from phenotypic screens.[5]

Objective: To determine the direct binding of a compound to purified tubulin.

Materials:

  • SPR instrument

  • Streptavidin-coated sensor chips

  • Biotinylated version of the test compound (or a biotinylated diazonamide analog for competition assays)

  • Purified tubulin dimers

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Immobilize the biotinylated compound onto the streptavidin-coated sensor chip.

  • Tubulin Binding: Inject increasing concentrations of purified tubulin over the sensor surface and monitor the change in the SPR signal (response units, RU).

  • Kinetic Analysis: Analyze the association and dissociation phases of the sensorgrams to determine the binding kinetics (k_on, k_off) and affinity (K_D).

  • Competition Assay (for non-biotinylated hits): a. Immobilize a biotinylated diazonamide analog (like biotinylated DZ-2384). b. Pre-incubate a fixed concentration of tubulin with varying concentrations of the hit compound. c. Inject the tubulin/hit compound mixture over the sensor surface. d. A decrease in the SPR signal compared to tubulin alone indicates that the hit compound competes for the same binding site.

Protocol 4: Affinity-Based Target Identification using Proteomics

For novel hits from phenotypic screens where the target is unknown, this protocol can be used to identify cellular binding partners.[8][9]

Objective: To identify the protein targets of a bioactive compound from a complex cell lysate.

Materials:

  • Affinity probe of the hit compound (e.g., with a biotin tag and a photo-activatable crosslinker like a diazirine)

  • Cell lysate from the cancer cell line used in the phenotypic screen

  • Streptavidin-agarose beads

  • UV crosslinking apparatus (365 nm)

  • Buffers for lysis, washing, and elution

  • SDS-PAGE gels and reagents

  • Mass spectrometer for protein identification

Procedure:

  • Probe Synthesis: Synthesize an affinity probe of the hit compound.

  • Lysate Incubation: Incubate the cell lysate with the affinity probe.

  • UV Crosslinking: Expose the lysate-probe mixture to UV light to covalently link the probe to its binding partners.

  • Affinity Purification: Add streptavidin-agarose beads to the lysate to capture the probe-protein complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads.

  • Gel Electrophoresis: Separate the eluted proteins by SDS-PAGE.

  • Protein Identification: Excise protein bands that are present in the probe-treated sample but not in control samples (e.g., lysate treated with a non-crosslinking probe or competed with an excess of the free compound). Identify the proteins by mass spectrometry.

  • Target Validation: Validate the identified targets using orthogonal methods such as SPR (Protocol 3) or by observing a loss of compound activity upon knockdown of the putative target gene.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HTS_Workflow_for_Diazonamide_Targets cluster_screening Primary High-Throughput Screening cluster_validation Hit Validation and Target Identification cluster_output Outcomes phenotypic Phenotypic Screen (Protocol 1) hit_validation Hit Confirmation & Dose-Response phenotypic->hit_validation biochemical Biochemical Screen (OAT Assay - Protocol 2) biochemical->hit_validation oat_inhibitors Novel OAT Inhibitors biochemical->oat_inhibitors tubulin_binding Tubulin Binding Assay (SPR - Protocol 3) hit_validation->tubulin_binding If phenotype suggests antimitotic activity target_id Affinity-Based Target ID (Proteomics - Protocol 4) hit_validation->target_id For novel phenotypes or unknown targets tubulin_modulators Novel Tubulin Modulators tubulin_binding->tubulin_modulators new_targets Identification of Novel Targets target_id->new_targets

Caption: High-throughput screening workflow for diazonamide targets.

OAT_Coupled_Assay_Pathway cluster_reactants cluster_enzymes cluster_products ornithine L-Ornithine + α-Ketoglutarate oat OAT ornithine->oat nadh NADH (Absorbs at 340nm) pycr1 PYCR1 nadh->pycr1 p5c P5C + L-Glutamate oat->p5c nad NAD+ (No absorbance at 340nm) pycr1->nad proline L-Proline pycr1->proline p5c->pycr1

Caption: OAT coupled enzymatic assay signaling pathway.

Affinity_Purification_Workflow start Synthesize Affinity Probe (Biotin + Crosslinker) incubate Incubate Probe with Cell Lysate start->incubate crosslink UV Crosslink (365nm) incubate->crosslink capture Capture on Streptavidin Beads crosslink->capture wash Wash to Remove Non-specific Binders capture->wash elute Elute Bound Proteins wash->elute analyze SDS-PAGE & Mass Spectrometry elute->analyze end Identify Potential Targets analyze->end

Caption: Affinity-based target identification workflow.

References

Application Notes & Protocols: Formulation of Diazonamide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide detailed methodologies for the formulation of diazonamide and its analogs for preclinical in vivo research, addressing the challenges posed by their presumed poor aqueous solubility.

Introduction

Diazonamides, a class of complex marine-derived natural products, have garnered significant interest due to their potent antimitotic activity. A synthetic analog, DZ-2384, has shown efficacy in rodent models of breast cancer, colon cancer, and leukemia[1]. A significant hurdle in the preclinical development of diazonamides is their complex molecular structure, which likely contributes to poor aqueous solubility. This characteristic complicates the establishment of reliable in vivo models by hindering absorption and bioavailability[2]. Effective formulation is therefore a critical step to enable the accurate assessment of the therapeutic potential of this promising class of compounds.

These application notes provide an overview of recommended strategies and detailed protocols for the formulation of diazonamides for in vivo administration, based on established techniques for poorly soluble molecules.

Physicochemical Characterization (Hypothetical)

Table 1: Postulated Physicochemical Properties of a Diazonamide Analog

PropertyHypothetical ValueSignificance
Molecular Weight~800-1000 g/mol The large molecular size may influence diffusion and membrane permeability.
Aqueous Solubility< 1 µg/mLThis necessitates the use of solubility enhancement techniques for effective in vivo delivery.
LogP> 4.0A high LogP value indicates high lipophilicity and poor water solubility, suggesting that lipid-based or co-solvent formulations may be effective[2].
pKaNot IonizableThe absence of ionizable groups suggests that pH modification will not be a viable strategy for improving solubility.
Chemical StabilityStable at pH 4-8Defines the acceptable pH range for the formulation, ensuring the compound remains intact.

Formulation Strategies for In Vivo Administration

The primary objective is to develop a safe and effective vehicle that maintains the diazonamide analog in a solubilized state to allow for absorption and systemic exposure in animal models[2]. Several strategies are commonly employed for poorly soluble compounds in preclinical research[3].

Table 2: Comparison of Common Formulation Strategies for Diazonamides

StrategyDescriptionAdvantagesDisadvantages
Co-solvent Systems A mixture of a primary organic solvent (e.g., DMSO) with other water-miscible co-solvents (e.g., PEG 400) and surfactants (e.g., Tween® 80), diluted with an aqueous vehicle.Simple and rapid to prepare, suitable for initial pharmacokinetic and efficacy screening.Potential for drug precipitation upon dilution in the bloodstream. The vehicle itself may have toxic effects at higher concentrations.
Lipid-Based Formulations Formulations where the drug is dissolved in oils, surfactants, and co-solvents, such as Self-Emulsifying Drug Delivery Systems (SEDDS).Can enhance oral bioavailability by promoting lymphatic uptake and avoiding first-pass metabolism.More complex to develop and characterize. Potential for variability in absorption depending on the digestive state of the animal.
Nanosuspensions The drug is milled to nanometer-sized particles, which are then stabilized with surfactants.Increases the surface area for dissolution, leading to a faster dissolution rate and improved absorption.Requires specialized equipment for particle size reduction. Potential for particle aggregation over time, affecting stability.

Experimental Protocols

The following protocols are recommended starting points for the formulation of diazonamide analogs for in vivo studies in rodents. It is imperative to conduct tolerability studies for any new formulation in a small cohort of animals before proceeding to larger efficacy or pharmacokinetic studies.

Protocol 1: Co-solvent Formulation for Intravenous (IV) or Intraperitoneal (IP) Injection

This protocol is a common and effective method for initial in vivo screening of poorly soluble compounds.

Materials:

  • Diazonamide analog

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG 400), sterile, injectable grade

  • Tween® 80 (Polysorbate 80), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, for injection

Procedure:

  • Weighing: Accurately weigh the required amount of the diazonamide analog.

  • Initial Solubilization: Add a minimal amount of DMSO (e.g., 5-10% of the final volume) to the compound. Vortex or sonicate at room temperature until the compound is fully dissolved.

  • Addition of Co-solvent: To the DMSO solution, add PEG 400 (e.g., 30-40% of the final volume) and mix thoroughly until a homogenous solution is formed.

  • Addition of Surfactant: Add Tween® 80 (e.g., 5-10% of the final volume) and mix until the solution is clear.

  • Final Dilution: Slowly add the sterile saline dropwise while continuously vortexing to bring the formulation to the final desired volume. A common final vehicle composition is 10% DMSO / 40% PEG 400 / 5% Tween® 80 / 45% Saline[2].

  • Final Observation: The final formulation should be a clear, precipitate-free solution. If precipitation occurs, the ratios of the excipients must be optimized. The solution should be administered immediately after preparation.

Table 3: Example Co-solvent Formulation for a 1 mg/mL Diazonamide Solution

ComponentPercentage of Final VolumeVolume for 1 mL Final Formulation
DMSO10%100 µL
PEG 40040%400 µL
Tween® 805%50 µL
Saline (0.9%)45%450 µL
Protocol 2: Lipid-Based Formulation for Oral Gavage

This protocol is suitable for oral administration and may enhance bioavailability.

Materials:

  • Diazonamide analog

  • Labrasol® (Caprylocaproyl polyoxyl-8 glycerides)

  • Cremophor® EL (Polyoxyl 35 castor oil)

  • Propylene glycol

Procedure:

  • Weighing: Accurately weigh the required amount of the diazonamide analog.

  • Solubilization in Lipid Excipients: Add the diazonamide analog to Labrasol® and vortex until fully dissolved. Gentle warming (30-40°C) may be applied if necessary.

  • Addition of Surfactant and Co-solvent: Add Cremophor® EL and propylene glycol to the mixture and vortex until a homogenous solution is formed.

  • Final Formulation: The final formulation should be a clear, oily solution.

Table 4: Example Lipid-Based Formulation for a 5 mg/mL Diazonamide Solution

ComponentPercentage of Final VolumeVolume for 1 mL Final Formulation
Labrasol®50%500 µL
Cremophor® EL30%300 µL
Propylene Glycol20%200 µL

Visualizations

Signaling Pathway

diazonamide_pathway Diazonamide Diazonamide Analog (e.g., DZ-2384) Tubulin Tubulin Diazonamide->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Disrupts MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Prevents CellDivision Cell Division MitoticSpindle->CellDivision Arrests Apoptosis Apoptosis CellDivision->Apoptosis Leads to formulation_workflow cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin In Vivo Administration weigh 1. Weigh Diazonamide dissolve 2. Initial Dissolution (e.g., in DMSO) weigh->dissolve add_excipients 3. Add Co-solvents/Surfactants (e.g., PEG 400, Tween 80) dissolve->add_excipients final_dilution 4. Final Dilution (e.g., with Saline) add_excipients->final_dilution visual_inspection 5. Visual Inspection (Clarity, Precipitation) final_dilution->visual_inspection tolerability 6. Tolerability Study (Small Cohort) visual_inspection->tolerability main_study 7. Main Study (Efficacy/PK) tolerability->main_study

References

Application Notes and Protocols: Synthesis of Radiolabeled Diazonamide for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazonamide A is a potent antimitotic agent isolated from the marine ascidian Diazona angulata.[1] Its unique and complex molecular architecture, coupled with its significant biological activity, has made it a subject of intense synthetic and biological investigation.[1][2][3] The development of a radiolabeled version of diazonamide would be a valuable tool for non-invasive in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[4][5] Such a radiotracer would enable researchers to study its pharmacokinetics, biodistribution, target engagement, and potential as a diagnostic or therapeutic agent in real-time.[6][7][8]

These application notes provide a detailed, albeit prospective, protocol for the synthesis of a radiolabeled diazonamide analog suitable for PET imaging. Given the absence of published literature on the direct radiolabeling of diazonamide, this document outlines a scientifically plausible strategy based on the known total synthesis of diazonamide A and established radiolabeling methodologies.[1][2] The proposed strategy involves the synthesis of a suitable precursor and its subsequent radiolabeling with Carbon-11 ([¹¹C]), a commonly used positron-emitting radionuclide for PET imaging due to its short half-life and versatility in labeling organic molecules.[9][10]

Proposed Signaling Pathway Interaction

While the precise signaling pathway of diazonamide's antimitotic activity is complex, it is known to interact with ornithine δ-amino-transferase (OAT), a mitochondrial matrix protein, and disrupt microtubule dynamics, leading to cell cycle arrest.[1] A radiolabeled diazonamide could be used to visualize its accumulation in tumors and probe its interaction with its cellular targets in vivo.

cluster_0 Cellular Environment Radiolabeled Diazonamide Radiolabeled Diazonamide Cell Membrane Cell Membrane Radiolabeled Diazonamide->Cell Membrane Crosses Cytoplasm Cytoplasm Cell Membrane->Cytoplasm Enters Mitochondrion Mitochondrion Cytoplasm->Mitochondrion Translocates to Microtubules Microtubules Cytoplasm->Microtubules Disrupts OAT OAT Mitochondrion->OAT Binds to Cell Cycle Arrest Cell Cycle Arrest Microtubules->Cell Cycle Arrest Leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Induces

Caption: Proposed mechanism of action of radiolabeled diazonamide for imaging.

Experimental Protocols

Synthesis of a Des-methyl Diazonamide Precursor for [¹¹C]CH₃I Labeling

The proposed radiolabeling strategy involves the methylation of a des-methyl precursor of diazonamide using [¹¹C]methyl iodide. This requires the synthesis of a diazonamide analog where one of the methyl groups is replaced with a hydroxyl or amine group that can be subsequently methylated. For this protocol, we will focus on a precursor with a phenolic hydroxyl group amenable to O-methylation. This approach is based on synthetic routes to diazonamide A that utilize protected tyrosine derivatives.[2]

Materials:

  • N-Cbz-L-tyrosine methyl ester

  • 7-bromo-N-MOM-isatin

  • Isopropyl magnesium chloride (iPrMgCl)

  • Methoxymethyl chloride (MOMCl)

  • Thionyl chloride (SOCl₂)

  • Zinc dust (Zn)

  • Acetic acid (HOAc)

  • Lithium hydroxide (LiOH)

  • Aminooxazole building block

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Sodium carbonate (Na₂CO₃)

  • Dimethylformamide (DMF)

  • Standard solvents and reagents for organic synthesis

Procedure:

  • Synthesis of the Oxindole Core:

    • Treat N-Cbz-L-tyrosine methyl ester with iPrMgCl to form the corresponding phenoxide.

    • Couple the phenoxide with 7-bromo-N-MOM-isatin to yield the tertiary alcohol intermediate.[2]

    • Protect the phenolic hydroxyl group with MOMCl.

    • Reduce the tertiary alcohol using SOCl₂ followed by Zn/HOAc to obtain the protected oxindole.[2]

  • Amide Coupling:

    • Saponify the methyl ester of the oxindole using LiOH.

    • Couple the resulting carboxylic acid with the appropriate aminooxazole fragment using EDC and HOBt to form the cyclization precursor.[2]

  • Intramolecular Arylation:

    • Induce intramolecular SₙAr cyclization of the precursor using Na₂CO₃ in DMF at elevated temperature to form the core structure of the des-methyl diazonamide precursor.[2]

  • Final Steps to Precursor:

    • The remaining steps to complete the synthesis of the des-methyl diazonamide precursor would follow established total synthesis routes, leaving a free phenolic hydroxyl group for the final radiolabeling step.

Radiolabeling with [¹¹C]Methyl Iodide

Materials:

  • Des-methyl diazonamide precursor

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I)

  • Sodium hydride (NaH) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • HPLC purification system with a semi-preparative column (e.g., C18)

  • Mobile phase for HPLC (e.g., acetonitrile/water with 0.1% TFA)

  • Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)

  • Ethanol for formulation

  • Saline for injection

Procedure:

  • Preparation:

    • Dissolve the des-methyl diazonamide precursor (approx. 1 mg) in anhydrous DMF (200 µL) in a sealed reaction vial.

    • Add a suitable base, such as NaH or Cs₂CO₃, to the solution.

  • Radiolabeling Reaction:

    • Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at room temperature or slightly elevated temperature (e.g., 80°C) for 5-10 minutes.

  • Quenching and Purification:

    • Quench the reaction by adding water (500 µL).

    • Inject the crude reaction mixture onto the semi-preparative HPLC system for purification.

    • Collect the radioactive peak corresponding to the [¹¹C]diazonamide analog.

  • Formulation:

    • Dilute the collected HPLC fraction with water and pass it through a C18 Sep-Pak cartridge to trap the product.

    • Wash the cartridge with water to remove residual HPLC solvents.

    • Elute the final product from the cartridge with ethanol (0.5 mL).

    • Dilute the ethanolic solution with sterile saline for injection to achieve a final ethanol concentration of <10%.

  • Quality Control:

    • Perform analytical HPLC to determine radiochemical purity and specific activity.

    • Confirm the identity of the product by co-elution with a non-radioactive standard.

cluster_0 Radiolabeling Workflow Precursor Synthesis Precursor Synthesis Radiolabeling Reaction Radiolabeling Reaction Precursor Synthesis->Radiolabeling Reaction [11C]CH3I, Base HPLC Purification HPLC Purification Radiolabeling Reaction->HPLC Purification Purify product Formulation Formulation HPLC Purification->Formulation Prepare for injection Quality Control Quality Control Formulation->Quality Control Verify purity & activity In vivo Imaging In vivo Imaging Quality Control->In vivo Imaging Ready for use

Caption: Workflow for the synthesis and application of radiolabeled diazonamide.

Data Presentation

The following tables summarize the expected quantitative data from the synthesis of the [¹¹C]diazonamide analog. These values are based on typical outcomes for similar [¹¹C]methylation reactions reported in the literature.

Table 1: Radiosynthesis and Quality Control

ParameterExpected Value
Radiochemical Yield (decay-corrected)15-30%
Radiochemical Purity>98%
Molar Activity37-74 GBq/µmol (1-2 Ci/µmol)
Synthesis Time45-60 minutes

Table 2: In Vitro and In Vivo Stability

MatrixTime Point% Intact Radiotracer
Human Plasma (in vitro)30 min>95%
60 min>90%
Mouse Plasma (in vivo)15 min>90%
30 min>80%

Application in Imaging

The synthesized [¹¹C]diazonamide can be used as a PET tracer to investigate its biological behavior in preclinical models.

Experimental Protocol for in vivo PET Imaging:

  • Animal Model: Utilize tumor-bearing mice (e.g., xenograft models of human cancer cell lines known to be sensitive to diazonamide).

  • Tracer Administration: Inject the formulated [¹¹C]diazonamide (typically 3.7-7.4 MBq) intravenously into the tail vein of the anesthetized mouse.

  • PET/CT Imaging: Acquire dynamic or static PET scans over a period of 60-90 minutes. A CT scan should be performed for anatomical co-registration and attenuation correction.

  • Image Analysis: Reconstruct the PET images and analyze the biodistribution of the tracer over time. Quantify the uptake in various organs, including the tumor, to determine the tumor-to-background ratios.

  • Ex vivo Biodistribution: Following the final imaging time point, euthanize the animals and collect major organs and tissues. Measure the radioactivity in each sample using a gamma counter to confirm the imaging data.

Conclusion

The development of a radiolabeled diazonamide analog would provide a powerful tool for preclinical and potentially clinical research. The proposed synthesis and radiolabeling protocol, while hypothetical, is based on established chemical and radiochemical principles and offers a feasible pathway to such a tracer. The ability to non-invasively image the distribution and target interaction of diazonamide in vivo would significantly advance our understanding of its pharmacology and could accelerate its development as a novel anticancer agent.

References

Troubleshooting & Optimization

Technical Support Center: Diazonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the total synthesis of diazonamide A and its analogs. The information is compiled from published synthetic routes, focusing on strategies to improve reaction yields and efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common low-yield steps in diazonamide A synthesis?

A1: Based on published literature, several steps in the total synthesis of diazonamide A are particularly challenging and can result in low yields. These often involve complex bond formations and macrocyclizations. Key areas of difficulty include the construction of the two 12-membered macrocycles and the stereoselective formation of the C(10) quaternary center.[1][2] Specific reaction types that have required significant optimization include macrolactamization, Robinson-Gabriel cyclodehydrations, and intramolecular coupling reactions.[3]

Q2: Are there established strategies for improving the yield of the macrocyclization steps?

A2: Yes, several research groups have developed unique strategies to address the challenges of macrocyclization in diazonamide synthesis. Unconventional methods have often proven more successful than standard macrolactamization. For instance, a Witkop-type aryl-aryl coupling and a heteropinacol coupling have been successfully employed to form one of the macrocycles.[2] Another approach utilized a palladium-catalyzed tandem borylation/annulation to close a macrocycle.[1] The choice of strategy depends on the specific synthetic intermediate and the overall retrosynthetic plan.

Q3: How can the stereoselectivity of the C(10) quaternary center be controlled?

A3: Achieving high stereoselectivity at the C(10) position is a critical challenge. One highly effective method is the use of an iminium-catalyzed alkylation–cyclization cascade, which has been shown to deliver the desired furanoindoline core with excellent diastereoselectivity (>20:1).[1] Optimization of this reaction, including the choice of solvent, was crucial for its success.[1]

Q4: What are the recommended methods for the chlorination of the diazonamide core?

A4: The selective chlorination of the oxazole and indole moieties is typically performed late in the synthesis. A common and effective method involves electrophilic aromatic substitution using N-chlorosuccinimide (NCS).[1][3] In some synthetic routes, this reaction has been shown to proceed with high atropselectivity due to the conformational constraints of the macrocyclic system.[3] Another strategy involved a two-step, one-pot procedure of bromination, in situ hydrolysis, chlorination with NCS, and subsequent selective hydrogenolysis of the aryl bromide.[1]

Troubleshooting Guides

Issue 1: Low Yield in Macrolactamization
  • Problem: Standard macrolactamization conditions result in low yields of the desired macrocycle, with significant formation of oligomers or starting material recovery.

  • Possible Causes & Solutions:

    • Concentration: High concentrations can favor intermolecular reactions. It is crucial to perform the reaction under high-dilution conditions.

    • Reagent Choice: The choice of coupling reagent is critical. While various reagents can be used, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a hindered base like 2,4,6-collidine has been successfully used, although it may require extended reaction times.[3]

    • Alternative Strategies: If macrolactamization proves to be a bottleneck, consider alternative macrocyclization strategies reported in the literature, such as intramolecular Stille coupling or Witkop-type cyclizations.[2]

Issue 2: Poor Diastereoselectivity in the Iminium-Catalyzed Alkylation-Cyclization
  • Problem: The formation of the furanoindoline core via an iminium-catalyzed cascade reaction yields a poor diastereomeric ratio.

  • Possible Causes & Solutions:

    • Solvent System: The solvent has a significant impact on the stereochemical outcome of this reaction. While solvents like dichloromethane may provide the product, a ternary solvent mixture of toluene, chloroform, and methanol has been shown to dramatically improve diastereoselectivity.[1]

    • Temperature: Reaction temperature can influence selectivity. It is advisable to screen a range of temperatures to find the optimal conditions for your specific substrate.

    • Catalyst: The choice of organocatalyst is fundamental. Ensure the catalyst is of high purity and the appropriate loading is used.

Issue 3: Inefficient Robinson-Gabriel Cyclodehydration
  • Problem: The formation of an oxazole ring via Robinson-Gabriel cyclodehydration is sluggish and results in a low yield of the desired product.

  • Possible Causes & Solutions:

    • Reagents: A reported high-yield protocol utilizes pyridine-buffered phosphorus oxychloride (POCl3).[3] The buffering agent is crucial to modulate the reactivity and prevent side reactions.

    • Reaction Conditions: Careful control of temperature and reaction time is necessary. Monitor the reaction progress by TLC or LC-MS to avoid product degradation.

Quantitative Data Summary

The following tables summarize key quantitative data from published syntheses, providing a comparison of different reaction conditions and their outcomes.

Table 1: Optimization of the Iminium-Catalyzed Alkylation–Cyclization Cascade [1]

EntrySolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1CH2Cl25024->20:1
2Chloroform5024->20:1
3Toluene5024->20:1
4Toluene/Chloroform/Methanol502486>20:1

Table 2: Selected Key Reaction Yields in Diazonamide A Syntheses

StepReagents and ConditionsYield (%)Reference
Suzuki CouplingPd(dppf)Cl2CH2Cl2, K2CO3, DME, reflux78[3]
MacrolactamizationHATU, 2,4,6-collidine, DMF/CH2Cl210-15[3]
ChlorinationNCS, THF/CCl4, 60°C-[3]
Aryl Bromide ExcisionH2, Pearlman's catalyst-[1]
Overall Synthesis20 steps longest linear sequence1.8[1]

Experimental Protocols

Protocol 1: Iminium-Catalyzed Alkylation–Cyclization for Furanoindoline Core [1]

  • To a solution of the starting aldehyde in a ternary solvent mixture of toluene, chloroform, and methanol is added the appropriate amine catalyst.

  • The reaction mixture is stirred at 50°C for 24 hours.

  • Upon completion, the reaction is quenched and the product is purified by column chromatography to yield the furanoindoline core.

Protocol 2: Macrolactamization [3]

  • A solution of the seco-acid is prepared in a 1:2 mixture of DMF and CH2Cl2 to a final concentration of 1.0 × 10⁻⁴ M.

  • HATU and 2,4,6-collidine are added in a single portion at 25°C.

  • The reaction is stirred for 7 days.

  • The solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the macrocycle.

Protocol 3: Dichlorination of the Macrocycle [3]

  • The macrocyclic precursor is dissolved in a 1:1 mixture of THF and CCl4.

  • N-chlorosuccinimide (NCS) is added to the solution.

  • The reaction mixture is heated to 60°C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction is worked up and the chlorinated product is purified.

Visualizations

Diazonamide_Synthesis_Logic cluster_fragments Fragment Synthesis cluster_assembly Core Assembly cluster_macrocyclization Macrocyclization cluster_final Final Steps A L-tyrosine methyl ester D Suzuki Coupling A->D B 7-bromoisatin F Iminium-Catalyzed Alkylation-Cyclization B->F C Oxazole Fragment C->D E Coupled Fragment D->E E->F G Furanoindoline Core F->G H First Macrocyclization (e.g., Macrolactamization) G->H I Second Macrocyclization (e.g., Witkop Cyclization) H->I J Bis-Macrocyclic Core I->J K Chlorination (NCS) J->K L Diazonamide A K->L

Caption: A generalized workflow for the total synthesis of Diazonamide A.

Troubleshooting_Workflow cluster_causes Identify Potential Cause start Low Yield in a Key Reaction conc Concentration too high? start->conc reagent Suboptimal reagents? start->reagent solvent Incorrect solvent system? start->solvent temp Non-optimal temperature? start->temp dilute Use high dilution conc->dilute If macrocyclization change_reagent Switch coupling agent/ catalyst reagent->change_reagent optimize_solvent Screen solvent mixtures solvent->optimize_solvent optimize_temp Screen temperature range temp->optimize_temp alt_strategy Consider Alternative Synthetic Strategy dilute->alt_strategy If no improvement success Yield Improved dilute->success change_reagent->alt_strategy If no improvement change_reagent->success optimize_solvent->alt_strategy If no improvement optimize_solvent->success optimize_temp->alt_strategy If no improvement optimize_temp->success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Overcoming Diazonamide Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with diazonamides and investigating potential resistance mechanisms in cancer cells.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to diazonamide A or its analogs (e.g., DZ-2384, AB-5). What are the possible reasons?

A1: Reduced sensitivity to diazonamides, a class of potent anti-mitotic agents, can arise from several factors. Unlike traditional anti-mitotics that bind directly to tubulin, diazonamide A interacts with a proteolyzed form of ornithine δ-amino transferase (OAT), which is involved in a novel spindle assembly pathway. Therefore, resistance mechanisms may differ from those seen with taxanes or vinca alkaloids. Potential causes for reduced sensitivity include:

  • Alterations in the OAT Pathway: Changes in the expression, structure, or proteolytic processing of OAT could diminish the binding of diazonamide and its subsequent anti-mitotic effect.

  • General Drug Resistance Mechanisms: Cancer cells can develop broad resistance mechanisms that may affect diazonamides. These include the upregulation of drug efflux pumps (like P-glycoprotein), enhanced DNA repair mechanisms, and alterations in apoptotic pathways that prevent programmed cell death.[1][2][3][4][5]

  • Experimental Variability: Inconsistent experimental conditions can also lead to apparent changes in sensitivity. This includes issues with cell seeding density, compound solubility and stability, and the accuracy of cell viability assays.

Q2: How can I determine if my cell line has developed resistance to diazonamide?

A2: To confirm diazonamide resistance, you should perform a dose-response experiment to compare the half-maximal inhibitory concentration (IC50) of the potentially resistant cell line with the parental (sensitive) cell line.[6][7] A significant increase in the IC50 value for the treated cell line indicates the development of resistance. The degree of resistance is often expressed as the Resistance Index (RI), calculated as follows:

RI = IC50 of Resistant Cell Line / IC50 of Parental Cell Line

An RI value greater than 1 suggests increased tolerance to the drug.

Q3: What strategies can I explore to overcome potential diazonamide resistance?

A3: While specific mechanisms of diazonamide resistance are still an emerging area of research, several general strategies for overcoming cancer drug resistance can be applied:

  • Combination Therapy: Combining diazonamide with other anti-cancer agents that have different mechanisms of action can be effective.[8][9][10] For instance, the synthetic diazonamide DZ-2384 has shown efficacy in combination with gemcitabine in pancreatic cancer models.[11]

  • Targeting Resistance Pathways: If a specific resistance mechanism is identified, such as the upregulation of an efflux pump, inhibitors of that pathway could be used in combination with diazonamide.

  • Analog Screening: Synthetic analogs of diazonamide, such as DZ-2384, have been developed with improved potency and pharmacokinetic properties.[11] Testing a panel of different diazonamide analogs may reveal compounds that can overcome resistance.

Troubleshooting Guides

Troubleshooting Cell Viability Assays (e.g., MTT, WST-1)

This guide addresses common issues encountered when assessing the cytotoxicity of diazonamides.

Observed Problem Potential Cause(s) Recommended Solution(s)
No or low effect of diazonamide on cell viability 1. Incorrect drug concentration: The concentration may be too low for the specific cell line. 2. Short treatment duration: The incubation time may not be sufficient to observe an effect. 3. Compound degradation: Improper storage or handling of diazonamide may have led to its degradation. 4. Cell line resistance: The cell line may be inherently resistant.1. Perform a dose-response experiment with a wider range of concentrations. 2. Extend the incubation period (e.g., 48-72 hours). 3. Prepare fresh stock solutions and handle them according to the manufacturer's recommendations. 4. Test a sensitive positive control cell line to confirm compound activity.
High variability between replicates 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Edge effects in the plate: Evaporation from outer wells of the microplate. 3. Incomplete dissolution of formazan crystals (MTT assay): Leads to inaccurate absorbance readings.1. Ensure the cell suspension is thoroughly mixed before and during seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS or media.[12] 3. Pipette up and down multiple times after adding the solubilization solution (e.g., DMSO) and incubate sufficiently to dissolve all crystals.[12]
Unexpected increase in cell viability at certain concentrations 1. Compound interference with the assay: Some compounds can directly reduce the tetrazolium salt in MTT assays, leading to a false positive signal. 2. Off-target effects: At high concentrations, some drugs can have unexpected pro-survival effects.1. Run a cell-free control with the compound and assay reagent to check for direct reduction. Consider an alternative assay like an ATP-based luminescence assay or Trypan Blue exclusion.[13] 2. Investigate potential off-target effects through further molecular analysis.

Experimental Protocols

Protocol 1: Generation of a Diazonamide-Resistant Cancer Cell Line

This protocol describes a general method for developing a diazonamide-resistant cell line using a stepwise dose-escalation approach.[6][14][15][16][17]

1. Initial Sensitivity Assessment: a. Culture the parental cancer cell line of interest under standard conditions. b. Determine the baseline IC50 of the diazonamide analog (e.g., DZ-2384) for the parental cell line using a standard cell viability assay (e.g., MTT or WST-1).

2. Induction of Resistance: a. Begin by continuously exposing the parental cells to the diazonamide analog at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth). b. Culture the cells in the presence of the drug, changing the medium every 2-3 days. c. Once the cells resume a normal growth rate (comparable to the parental line), subculture them and increase the drug concentration by 1.5- to 2-fold. d. Repeat this dose-escalation process over several months. It is advisable to cryopreserve cells at each new concentration level as a backup.

3. Characterization of the Resistant Cell Line: a. Once the cells are able to proliferate in a significantly higher concentration of the diazonamide analog (e.g., 5-10 times the initial IC50), formally characterize their resistance. b. Determine the new IC50 of the resistant cell line and calculate the Resistance Index (RI). c. To assess the stability of the resistance phenotype, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.[17]

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol details the steps for conducting an MTT assay to determine the cytotoxic effects of diazonamides.[12][18]

1. Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment: a. Prepare serial dilutions of the diazonamide analog in the culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include vehicle-only (e.g., DMSO) and untreated controls. c. Incubate the plate for the desired treatment period (e.g., 48 hours).

3. MTT Assay: a. After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals. c. Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate for 15 minutes to ensure complete solubilization.

4. Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the average absorbance of blank wells (medium only) from all other readings. c. Calculate cell viability as a percentage of the untreated control. d. Plot a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow Workflow for Developing and Characterizing Diazonamide Resistance cluster_0 Phase 1: Baseline Assessment cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Characterization start Parental Cancer Cell Line ic50_initial Determine Initial IC50 (MTT Assay) start->ic50_initial induce_resistance Continuous Exposure to Increasing Diazonamide Concentrations ic50_initial->induce_resistance monitor_growth Monitor Cell Growth and Recovery induce_resistance->monitor_growth increase_dose Increase Drug Dose monitor_growth->increase_dose Growth Rate Recovers increase_dose->induce_resistance resistant_line Established Potentially Resistant Cell Line increase_dose->resistant_line Cells Tolerate High Dose ic50_final Determine Final IC50 and Calculate Resistance Index resistant_line->ic50_final stability_test Test Stability of Resistance ic50_final->stability_test molecular_analysis Molecular Analysis (e.g., Western Blot, RNA-Seq) ic50_final->molecular_analysis

Caption: Workflow for developing and characterizing diazonamide-resistant cancer cell lines.

signaling_pathway Potential Mechanisms of Diazonamide Resistance cluster_0 Cellular Uptake and Efflux cluster_1 Target Interaction and Mitosis cluster_2 Downstream Effects cluster_3 Resistance Mechanisms diazonamide Diazonamide influx Drug Influx oat Ornithine Aminotransferase (OAT) diazonamide->oat Binds to proteolyzed form efflux Drug Efflux (e.g., P-glycoprotein) efflux->diazonamide Inhibition of Efflux spindle Mitotic Spindle Assembly oat->spindle Regulates mitosis Mitotic Arrest spindle->mitosis apoptosis Apoptosis mitosis->apoptosis efflux_up Upregulation of Efflux Pumps efflux_up->efflux oat_alt Alteration/Downregulation of OAT oat_alt->oat apoptosis_inhibit Inhibition of Apoptotic Pathways apoptosis_inhibit->apoptosis

Caption: Potential mechanisms of cellular resistance to diazonamide action.

References

Technical Support Center: Reducing Neurotoxicity of Diazonamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to reducing the neurotoxicity of diazonamide analogues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the anticancer effects of diazonamide analogues?

A1: Diazonamide analogues, such as DZ-2384, exert their anticancer effects by interacting with tubulin, a key component of microtubules. Specifically, DZ-2384 binds to the vinca domain of tubulin.[1][2][3] This binding disrupts the normal dynamics of microtubules, which are essential for forming the mitotic spindle during cell division. The disruption of microtubule function leads to mitotic arrest and subsequent apoptosis (cell death) in rapidly dividing cancer cells.[1][2]

Q2: Why do some diazonamide analogues exhibit lower neurotoxicity compared to other microtubule-targeting agents?

A2: The reduced neurotoxicity of certain diazonamide analogues, like DZ-2384, is attributed to their unique interaction with microtubules.[1][2][3] Unlike traditional vinca alkaloids which can cause significant disruption to the microtubule network in non-dividing cells such as neurons, DZ-2384 has a more subtle effect. It straightens the curved protofilaments of tubulin, which is thought to favor polymerization. While it inhibits microtubule growth rate, it also increases the rescue frequency, which helps to preserve the microtubule network in non-mitotic cells.[1][2][4] This differential modulation of microtubule dynamics is believed to be the reason for its enhanced safety profile, particularly the lack of peripheral neuropathy at effective therapeutic doses.[1][3]

Q3: Is ornithine-δ-aminotransferase (OAT) a target for diazonamide analogues?

A3: While earlier studies suggested that ornithine-δ-aminotransferase (OAT) might be a target of diazonamide A, more recent and comprehensive research, including unbiased genome-wide RNA interference screens, has identified tubulin as the primary cellular target for the potent analogue DZ-2384.[1] The anticancer and neurotoxic profiles of diazonamide analogues are now predominantly understood through their effects on microtubule dynamics.

Q4: What are the common in vitro assays to assess the neurotoxicity of diazonamide analogues?

A4: The most common in vitro assays for assessing the neurotoxicity of microtubule-targeting agents like diazonamide analogues focus on neuronal morphology and viability. The neurite outgrowth assay is a key method, where the length and branching of neurites (axons and dendrites) of cultured neurons are measured after exposure to the compound.[5][6] A reduction in neurite outgrowth is an indicator of neurotoxicity.[6] Other important assays include cell viability assays (e.g., MTT or LDH release) to measure neuronal cell death, and electrophysiological measurements using microelectrode arrays (MEAs) to assess neuronal function.[7]

Q5: Which neuronal cell types are recommended for in vitro neurotoxicity testing of diazonamide analogues?

A5: Primary dorsal root ganglion (DRG) neurons are a highly relevant cell type for studying chemotherapy-induced peripheral neuropathy (CIPN), as they are the primary sensory neurons affected.[7] Human induced pluripotent stem cell (iPSC)-derived neurons are also an excellent model as they provide a human-relevant system for screening.[8] For initial screening, neuronal-like cell lines such as PC12 and SH-SY5Y can be used, as they can be differentiated to exhibit neuronal characteristics.

Troubleshooting Guides

Problem 1: High variability in neurite outgrowth assay results.

  • Possible Cause 1: Inconsistent cell plating density.

    • Solution: Ensure a consistent number of cells are seeded in each well. Use a hemocytometer or an automated cell counter for accurate cell counting before plating.

  • Possible Cause 2: Uneven coating of culture plates.

    • Solution: Ensure culture plates are evenly coated with attachment factors like poly-L-lysine or laminin. Follow the coating protocol precisely regarding concentration and incubation time.

  • Possible Cause 3: Variability in compound concentration.

    • Solution: Prepare fresh serial dilutions of the diazonamide analogues for each experiment. Use calibrated pipettes and ensure thorough mixing.

Problem 2: No significant difference in neurotoxicity observed between different diazonamide analogues.

  • Possible Cause 1: Suboptimal compound concentration range.

    • Solution: Perform a dose-response study over a wide range of concentrations to identify the optimal range where differential effects can be observed.

  • Possible Cause 2: Insufficient incubation time.

    • Solution: Extend the incubation time with the compounds. Neurotoxic effects may take 48-72 hours to become apparent.

  • Possible Cause 3: Assay is not sensitive enough.

    • Solution: Consider using a more sensitive endpoint. For example, in addition to total neurite length, measure the number of branches or the complexity of the neuritic tree. High-content imaging and analysis can provide more detailed morphological data.

Problem 3: Discrepancy between in vitro neurotoxicity data and in vivo findings.

  • Possible Cause 1: Lack of metabolic activation/deactivation in vitro.

    • Solution: Consider co-culture systems that include liver cells (e.g., hepatocytes) or use liver S9 fractions to simulate metabolic processes that might alter the toxicity of the compounds in vivo.

  • Possible Cause 2: In vitro model does not fully recapitulate the in vivo environment.

    • Solution: While in vitro models are essential for screening, they cannot fully replicate the complexity of the peripheral nervous system. In vivo studies are necessary to confirm in vitro findings. Ensure that the in vitro model (cell type, endpoints) is as relevant as possible to the in vivo neuropathy phenotype.

Data Presentation

Table 1: Comparative in vivo Neurotoxicity of DZ-2384 and Vinorelbine

CompoundDoseAnimal ModelNeurotoxicity EndpointObservationReference
DZ-2384 12 mg/m²Sprague-Dawley RatHistopathology of sciatic nerveNo signs of neuropathy.[1]
Vinorelbine 18 mg/m²Sprague-Dawley RatHistopathology of sciatic nerveAxonal degeneration observed.[1]

Experimental Protocols

Protocol 1: Neurite Outgrowth Inhibition Assay Using Primary Dorsal Root Ganglion (DRG) Neurons

  • Preparation of Culture Plates:

    • Coat 96-well plates with poly-L-lysine (100 µg/mL in borate buffer) overnight at 37°C.

    • Wash plates three times with sterile water and allow to air dry.

    • Coat with laminin (10 µg/mL in neurobasal medium) for at least 2 hours at 37°C before cell plating.

  • Isolation and Culture of DRG Neurons:

    • Isolate DRGs from embryonic day 15 (E15) rats.

    • Digest the ganglia with trypsin (0.25%) for 15 minutes at 37°C.

    • Mechanically dissociate the neurons by gentle trituration through a fire-polished Pasteur pipette.

    • Plate the dissociated neurons onto the laminin-coated plates at a density of 5,000 cells per well in neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).

  • Compound Treatment:

    • Allow neurons to adhere and extend neurites for 24 hours.

    • Prepare serial dilutions of diazonamide analogues in the culture medium.

    • Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Immunostaining and Imaging:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.

    • Wash three times with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

    • Acquire images using a high-content imaging system.

  • Data Analysis:

    • Use automated image analysis software to quantify the total neurite length per neuron, number of neurites, and number of branch points.

    • Normalize the data to the vehicle control and plot dose-response curves to determine the IC50 for neurite outgrowth inhibition.

Mandatory Visualizations

experimental_workflow cluster_prep Plate Preparation cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis p1 Coat plates with Poly-L-lysine p2 Wash plates p1->p2 p3 Coat plates with Laminin p2->p3 c3 Plate neurons and allow neurite extension p3->c3 c1 Isolate DRG neurons c2 Dissociate neurons c1->c2 c2->c3 t2 Treat neurons for 48-72h c3->t2 t1 Prepare diazonamide analogue dilutions t1->t2 a1 Immunostain for neuronal markers t2->a1 a2 High-content imaging a1->a2 a3 Quantify neurite outgrowth a2->a3 a4 Determine IC50 a3->a4

Caption: Experimental workflow for the neurite outgrowth inhibition assay.

signaling_pathway cluster_cell Neuron cluster_reduced_neurotox Reduced Neurotoxicity (e.g., DZ-2384) DA Diazonamide Analogues Tubulin Tubulin DA->Tubulin MT_Disruption Microtubule Disruption Tubulin->MT_Disruption Inhibition of dynamics ROS Increased ROS MT_Disruption->ROS JNK JNK Activation ROS->JNK Mito_Dysfunction Mitochondrial Dysfunction JNK->Mito_Dysfunction Apoptosis Neuronal Apoptosis / Axon Degeneration JNK->Apoptosis Mito_Dysfunction->Apoptosis DZ DZ-2384 Tubulin2 Tubulin DZ->Tubulin2 MT_Preservation Microtubule Network Preservation Tubulin2->MT_Preservation Unique modulation of dynamics Reduced_ROS Reduced ROS MT_Preservation->Reduced_ROS Reduced_Apoptosis Reduced Neuronal Damage Reduced_ROS->Reduced_Apoptosis

Caption: Proposed signaling pathway for diazonamide-induced neurotoxicity.

References

Navigating the Therapeutic Potential of DZ-2384: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for navigating experiments involving DZ-2384. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to facilitate the exploration and enhancement of DZ-2384's therapeutic window.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for DZ-2384?

A1: DZ-2384 is a microtubule-targeting agent (MTA) that binds to the vinca domain of β-tubulin.[1][2] This interaction disrupts the normal function of the mitotic spindle, leading to cell-cycle arrest at mitosis and subsequent cell death in rapidly dividing cancer cells.[2][3]

Q2: How does DZ-2384's mechanism differ from other microtubule inhibitors like taxanes and vinca alkaloids?

A2: While DZ-2384 binds to the vinca domain, its interaction with tubulin is distinct. This unique binding imparts different structural and functional effects on microtubule dynamics and curvature compared to other vinca alkaloids.[1][4] Notably, DZ-2384 has been shown to preserve the microtubule integrity in non-dividing cells, such as neurons, which is believed to contribute to its lower neurotoxicity.[1][4]

Q3: What is the reported therapeutic window of DZ-2384 in preclinical models?

A3: Preclinical studies have demonstrated that DZ-2384 possesses a significantly wider therapeutic window compared to conventional taxanes like paclitaxel and docetaxel.[5][6] For instance, in a triple-negative breast cancer model, the therapeutic window of DZ-2384 was reported to be 14–32, compared to 2.0 for paclitaxel and less than 2.8 for docetaxel.[5][6] This wider window is primarily attributed to its reduced toxicity, particularly neurotoxicity, at effective anti-tumor doses.[1][2]

Q4: What is the current clinical trial status of DZ-2384?

A4: As of late 2025, there is no publicly available information regarding ongoing or completed clinical trials for DZ-2384. The majority of the available data is from preclinical studies conducted primarily between 2015 and 2016. Diazon Pharmaceuticals, the company developing DZ-2384, has not released any recent updates on its clinical development program.[7]

Q5: In which cancer models has DZ-2384 shown preclinical efficacy?

A5: DZ-2384 has demonstrated potent anti-tumor activity in a range of preclinical cancer models, including:

  • Triple-negative breast cancer (taxane-sensitive and taxane-resistant)[5]

  • Pancreatic cancer[1]

  • Colon cancer

  • Leukemia (adult Philadelphia chromosome–negative acute lymphocytic leukemia)[2][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in cell viability assay results Inconsistent cell seeding density, uneven drug distribution, or issues with the assay reagent.Ensure a homogenous cell suspension before seeding. When adding DZ-2384, mix gently but thoroughly. For MTT assays, ensure complete solubilization of formazan crystals. Consider using a different viability assay (e.g., MTS or CellTiter-Glo) for comparison.
Unexpectedly high toxicity in non-cancerous cell lines Off-target effects at high concentrations, or the specific cell line may be unusually sensitive.Perform a dose-response curve to determine the IC50. Use the lowest effective concentration in your experiments. Compare with a panel of different non-cancerous cell lines to assess specificity.
Difficulty replicating reported in vivo anti-tumor efficacy Differences in the animal model, tumor implantation site, drug formulation, or dosing schedule.Carefully review the original study's methodology. Ensure the animal strain, age, and tumor model are identical. The formulation and route of administration of DZ-2384 can significantly impact its bioavailability and efficacy.
Inconsistent results in tubulin polymerization assays Poor quality of purified tubulin, incorrect buffer conditions, or temperature fluctuations.Use highly purified, polymerization-competent tubulin. Ensure the polymerization buffer contains GTP and is at the correct pH. Maintain a constant temperature of 37°C during the polymerization phase.

Quantitative Data Summary

Table 1: Preclinical Therapeutic Window Comparison of DZ-2384 and Other Microtubule-Targeting Agents

CompoundCancer ModelTherapeutic WindowReference
DZ-2384 Triple-Negative Breast Cancer (Orthotopic PDX)14[5]
Triple-Negative Breast Cancer (Lung Metastases)18.6[5]
Pancreatic Cancer (MIA PaCa-2)53.5[8]
Colon Cancer (HT-29)24.4[8]
Paclitaxel Triple-Negative Breast Cancer2.0[5]
Docetaxel Triple-Negative Breast Cancer< 2.8[5]
Vinorelbine Pancreatic Cancer (MIA PaCa-2)1[8]
Colon Cancer (HT-29)0.7[8]

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of DZ-2384 on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • DZ-2384 stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of DZ-2384 in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the DZ-2384 dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tubulin Polymerization Assay

Objective: To assess the in vitro effect of DZ-2384 on tubulin polymerization.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • DZ-2384 stock solution

  • Paclitaxel (positive control for polymerization enhancement)

  • Vinblastine (positive control for polymerization inhibition)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Add DZ-2384 or control compounds to the wells of a pre-warmed (37°C) 96-well plate.

  • Initiate the polymerization reaction by adding the cold tubulin/GTP solution to the wells.

  • Immediately place the plate in the microplate reader pre-set to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance versus time to visualize the polymerization kinetics.

Visualizations

Signaling_Pathway cluster_cell Cancer Cell DZ2384 DZ-2384 Tubulin β-Tubulin (Vinca Domain) DZ2384->Tubulin Binds to Microtubules Microtubule Dynamics (Disrupted) Tubulin->Microtubules Alters MitoticSpindle Mitotic Spindle Formation (Inhibited) Microtubules->MitoticSpindle MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of action of DZ-2384 in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cancer Cell Lines DoseResponse DZ-2384 Dose-Response (Cell Viability Assay) CellCulture->DoseResponse TubulinAssay Tubulin Polymerization Assay CellCulture->TubulinAssay IC50 Determine IC50 DoseResponse->IC50 Xenograft Tumor Xenograft Model IC50->Xenograft Mechanism Confirm Microtubule Disruption TubulinAssay->Mechanism Treatment DZ-2384 Treatment Xenograft->Treatment TumorGrowth Monitor Tumor Growth Treatment->TumorGrowth Toxicity Assess Toxicity (e.g., Neurotoxicity) Treatment->Toxicity TherapeuticWindow Determine Therapeutic Window TumorGrowth->TherapeuticWindow Toxicity->TherapeuticWindow

Caption: Experimental workflow for evaluating DZ-2384.

References

Technical Support Center: Working with Diazonamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific experimental data on the aqueous stability of diazonamide A is not extensively available in the public domain. This technical support center, therefore, provides a comprehensive guide based on best practices for handling complex heterocyclic natural products in aqueous environments. It is intended to empower researchers to establish robust experimental protocols and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: Why is the aqueous stability of diazonamide a critical factor in my experiments?

A1: The stability of diazonamide in your aqueous experimental buffer is paramount for obtaining reliable and reproducible data. Degradation of the compound can lead to a decrease in its effective concentration over the course of an experiment, resulting in an underestimation of its potency (e.g., IC50 or EC50 values). Furthermore, degradation products could have their own biological activities or interfere with analytical measurements, confounding your results.

Q2: I'm dissolving my diazonamide stock (in DMSO) into an aqueous buffer for an assay. What are the initial signs of instability or poor solubility I should watch for?

A2: Upon dilution, immediately look for any visual changes. The appearance of cloudiness, haziness, or precipitate indicates that the compound is either poorly soluble or is aggregating in the aqueous buffer. This is a critical issue as it significantly reduces the concentration of the dissolved, active compound. Even without visible precipitation, the compound may be degrading. A time-dependent loss of biological activity or a change in HPLC-UV profile would be indicative of chemical instability.

Q3: Can the pH of my buffer affect diazonamide's stability?

A3: Yes, pH is a critical factor that can influence the stability of complex molecules like diazonamide.[1][2] Many organic compounds contain functional groups (e.g., amides, esters, hemiaminals) that are susceptible to acid- or base-catalyzed hydrolysis.[1][2] The complex heterocyclic core of diazonamide likely contains such labile functionalities. Therefore, the optimal pH for stability must be determined experimentally.

Q4: How should I prepare my aqueous working solutions of diazonamide for cellular or biochemical assays?

A4: It is best practice to prepare a high-concentration stock solution in an anhydrous organic solvent where the compound is stable (e.g., DMSO). This stock solution should be stored at -20°C or -80°C. Immediately before an experiment, perform a serial dilution of the stock into your final aqueous buffer. It is crucial to never store diazonamide in aqueous solutions for extended periods unless you have explicit data confirming its stability under those conditions. Always prepare fresh dilutions for each experiment.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Precipitation upon dilution into aqueous buffer - Poor aqueous solubility.- The final concentration exceeds the solubility limit.- The organic solvent percentage is too low to maintain solubility.1. Decrease Final Concentration: Test a lower final concentration of diazonamide.2. Increase Co-solvent: If the experiment allows, slightly increase the final percentage of the organic co-solvent (e.g., DMSO), but be mindful of its potential effects on your assay (typically <0.5%).3. Test Different Buffers: Solubility can be pH-dependent. Empirically test solubility in buffers of different pH values (e.g., pH 5.0, 6.5, 7.4).4. Use of Solubilizing Excipients: For in vitro assays, consider the use of non-ionic surfactants like Tween® 80 or cyclodextrins, if compatible with the experimental system.
Loss of biological activity over time - Chemical degradation in the aqueous buffer.- Adsorption to plasticware (e.g., tubes, plates).1. Perform a Stability Study: Conduct a time-course experiment to quantify the amount of diazonamide remaining at different time points using HPLC. (See Experimental Protocol 2).2. Prepare Fresh Solutions: Always prepare working solutions immediately before use.3. Use Low-Binding Plasticware: Utilize low-protein-binding microplates and tubes to minimize loss due to adsorption.4. Optimize pH: Determine the pH at which diazonamide exhibits the greatest stability.[1]
Inconsistent results between experiments - Inconsistent preparation of working solutions.- Degradation of stock solution.- Variability in buffer preparation.1. Standardize Solution Preparation: Follow a strict, documented protocol for preparing all solutions.2. Assess Stock Solution Integrity: Periodically check the purity of your DMSO stock solution via HPLC to ensure it has not degraded during storage.3. Ensure Buffer Consistency: Always use freshly prepared buffers and verify the pH before each experiment.

Data Presentation: Example Stability & Solubility Data

The following tables illustrate how to present data from stability and solubility studies. Note: The data below is illustrative and not actual experimental data for diazonamide.

Table 1: Illustrative Equilibrium Solubility of Diazonamide in Various Buffers

Buffer System (50 mM)pHTemperature (°C)Equilibrium Solubility (µg/mL)
Citrate Buffer5.0255.2 ± 0.4
Phosphate-Buffered Saline (PBS)7.4251.8 ± 0.2
Tris-HCl8.5250.9 ± 0.1
Phosphate-Buffered Saline (PBS)7.4372.1 ± 0.3

Table 2: Illustrative Stability of Diazonamide (10 µM) in PBS (pH 7.4) at 37°C

Time (hours)% Remaining (Mean ± SD)Major Degradation Product 1 (Peak Area)
01000
192.3 ± 2.175,483
475.1 ± 3.5241,598
858.9 ± 4.0410,234
2421.5 ± 2.8785,112

Experimental Protocols

Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of diazonamide in various biologically relevant buffers.

Methodology:

  • Buffer Preparation: Prepare stock solutions of relevant buffers (e.g., 50 mM Citrate pH 5.0, 50 mM PBS pH 7.4, 50 mM Tris-HCl pH 8.5). Verify the pH of each buffer with a calibrated meter.

  • Sample Preparation: Add an excess amount of solid diazonamide (e.g., 1 mg) to 1 mL of each buffer in separate glass vials to create a slurry.

  • Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the vials at high speed (e.g., 14,000 x g for 20 minutes) to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant. Filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF). Quantify the concentration of dissolved diazonamide using a validated HPLC-UV method against a standard curve prepared in the same buffer.

Protocol 2: Assessment of Aqueous Stability by HPLC

Objective: To determine the degradation kinetics of diazonamide in a specific aqueous buffer over time.

Methodology:

  • Solution Preparation: Prepare a solution of diazonamide in the desired buffer (e.g., PBS, pH 7.4) at a relevant experimental concentration (e.g., 10 µM) by diluting a DMSO stock. The final DMSO concentration should be kept constant and minimal (e.g., 0.1%).

  • Time-Course Incubation: Incubate the solution at a constant temperature (e.g., 37°C).

  • Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution. Immediately quench any further degradation by adding an equal volume of cold acetonitrile or by freezing at -80°C.

  • HPLC Analysis: Analyze all samples by a validated reverse-phase HPLC method with UV detection.

  • Data Analysis: Calculate the percentage of diazonamide remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation profile. The appearance and increase of new peaks in the chromatogram indicate the formation of degradation products.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Diazonamide Stock in DMSO dilute Dilute Stock into Buffer (Time = 0) prep_stock->dilute prep_buffer Prepare Aqueous Buffer (Verify pH) prep_buffer->dilute incubate Incubate at Constant Temp (e.g., 37°C) dilute->incubate sampling Sample at Time Points (0, 1, 4, 8, 24h) incubate->sampling hplc HPLC-UV Analysis sampling->hplc quantify Quantify % Remaining vs. Time=0 hplc->quantify plot Plot Degradation Curve quantify->plot

Caption: Workflow for assessing diazonamide stability in an aqueous solution.

Troubleshooting_Logic start Dilute Diazonamide into Aqueous Buffer check_precipitate Observe for Precipitate/Cloudiness? start->check_precipitate no_precipitate Clear Solution check_precipitate->no_precipitate No precipitate Precipitate Forms check_precipitate->precipitate Yes check_activity Is Biological Activity Consistent Over Time? no_precipitate->check_activity stable Proceed with Assay (Use Fresh Solutions) check_activity->stable Yes unstable Potential Degradation check_activity->unstable No action_unstable Action: 1. Perform HPLC Stability Study 2. Test Different pH/Buffers 3. Use Fresh Dilutions Only unstable->action_unstable action_precipitate Action: 1. Lower Concentration 2. Test Different Buffers/pH 3. Increase Co-solvent % (if possible) precipitate->action_precipitate

Caption: Troubleshooting decision tree for diazonamide aqueous solution preparation.

References

Diazonamide Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diazonamide crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining high-quality crystals of diazonamide compounds.

Troubleshooting Guides

This section addresses common issues encountered during the crystallization of diazonamide and related complex organic molecules.

Question: My diazonamide compound is not crystallizing. What should I do?

Answer:

Failure to crystallize can stem from several factors. Here is a step-by-step approach to troubleshoot this issue:

  • Confirm Purity: Impurities can significantly inhibit crystallization.[1] Ensure your diazonamide sample is of high purity. Consider re-purifying your material using column chromatography or a silica plug.[2]

  • Solvent System: The choice of solvent is critical.[3] Diazonamide A is a complex molecule with varied functional groups, suggesting that a single perfect solvent might be elusive. Experiment with a range of solvents and solvent mixtures.

    • Solvent Screening: Test solubility in a variety of solvents with different polarities (e.g., toluene, ethyl acetate, acetonitrile, methanol, dichloromethane).

    • Mixed Solvent Systems: A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly introduce a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. This is known as vapor diffusion or liquid-liquid diffusion.[3][4]

  • Concentration: The solution may be too dilute. Slowly evaporate the solvent to increase the concentration of your compound.[5] If the solution is supersaturated, it might lead to rapid precipitation instead of crystallization.[3]

  • Induce Nucleation:

    • Seeding: Introduce a seed crystal of your compound to the solution.[4] If you don't have one, you can sometimes use a crystal of a structurally similar compound.[4]

    • Scratching: Gently scratch the inside of the glass vessel with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites.

  • Temperature: Vary the cooling rate. Slow cooling often yields better crystals.[5][6] Try moving the crystallization vessel from room temperature to a refrigerator and then to a freezer, allowing it to equilibrate at each step.

Question: The crystallization of my diazonamide is happening too quickly, resulting in small or poor-quality crystals. How can I slow it down?

Answer:

Rapid crystallization often traps impurities and leads to small, poorly formed crystals.[5][7] To slow down the process:

  • Increase Solvent Volume: Add slightly more of the "good" solvent than the minimum required for dissolution at high temperature. This will keep the compound in solution for a longer period during cooling.[5]

  • Slower Cooling: Insulate the crystallization vessel to slow the rate of cooling. A Dewar flask filled with warm water can be an effective tool for this.[6]

  • Reduce Supersaturation: If using an anti-solvent, add it more slowly or allow it to diffuse into the solution via vapor diffusion.[4]

Question: My diazonamide is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

Answer:

"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[5] This typically happens when the melting point of the compound is lower than the temperature of the solution, or when the solution is highly impure.[5] To address this:

  • Increase Solvent: Add more of the "good" solvent to keep the compound dissolved at a lower temperature.

  • Lower the Temperature of Crystallization: Try to induce crystallization at a lower temperature where the compound is more likely to be a solid.

  • Change Solvents: The current solvent system may not be appropriate. Experiment with different solvents or solvent mixtures.

  • Further Purification: The presence of impurities can lower the melting point of your compound, leading to oiling out.[5] Additional purification steps may be necessary.

Question: The yield of my diazonamide crystals is very low. How can I improve it?

Answer:

A low yield can be due to several factors:[5]

  • Excessive Solvent: Using too much solvent will result in a significant amount of your compound remaining in the mother liquor.[5] Try to use the minimum amount of hot solvent necessary to dissolve your compound.

  • Premature Crystallization: If crystals form while the solution is still hot, you will lose product during hot filtration (if performed).

  • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization to complete at a low temperature.

  • Recover from Mother Liquor: Concentrate the mother liquor and attempt to obtain a second crop of crystals. Note that this second crop may be less pure.

Frequently Asked Questions (FAQs)

Q1: What is the ideal crystal size for X-ray crystallography?

A1: For single-crystal X-ray diffraction, an ideal crystal has dimensions of 0.2 - 0.4 mm in at least two dimensions.[3]

Q2: How important is the purity of diazonamide for successful crystallization?

A2: Purity is paramount. Even small amounts of impurities can act as inhibitors to crystal growth or be incorporated into the crystal lattice, leading to poor quality crystals.[1]

Q3: What are some common solvent systems for crystallizing complex natural products like diazonamide?

  • Dichloromethane/Hexane

  • Ethyl Acetate/Hexane

  • Methanol/Water

  • Toluene/Hexane

  • Acetone/Water

The choice depends on the specific solubility profile of your diazonamide derivative.

Q4: How can I deal with needle-like crystals that are difficult to handle?

A4: Needle-like morphology can be influenced by the solvent and the intrinsic crystal packing of the molecule.[8] Trying different solvents or solvent systems can sometimes alter the crystal habit.[8]

Data Presentation

Table 1: Properties of Common Solvents for Crystallization

SolventBoiling Point (°C)Polarity IndexNotes
Hexane 690.1Non-polar, often used as an anti-solvent.
Toluene 1112.4Good for dissolving aromatic compounds, can be used at elevated temperatures.
Dichloromethane 403.1Volatile, good for dissolving a wide range of organic compounds.
Ethyl Acetate 774.4Medium polarity, a versatile solvent for crystallization.
Acetone 565.1Polar, miscible with water, often used in solvent mixtures.
Acetonitrile 825.8Polar aprotic solvent.
Methanol 655.1Polar protic solvent, can form hydrogen bonds.
Water 10010.2Highly polar, often used as an anti-solvent for less polar compounds.

Experimental Protocols

Protocol 1: General Slow Evaporation Crystallization

  • Dissolve the purified diazonamide compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) in a clean vial to create a solution that is close to saturation.

  • Filter the solution through a small plug of cotton or a syringe filter to remove any particulate matter.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.

  • Leave the vial undisturbed in a vibration-free location at a constant temperature.

  • Monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion Crystallization

  • Dissolve the purified diazonamide in a small amount of a "good" solvent in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add a larger volume of a "poor" solvent (the anti-solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal the outer container and leave it undisturbed. The vapor of the anti-solvent will slowly diffuse into the solution of your compound, reducing its solubility and promoting crystallization.

Mandatory Visualizations

G start Start: Purified Diazonamide dissolve Dissolve in minimal hot solvent start->dissolve cool Slowly cool to room temperature dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oiling_out Oiling Out crystals_form->oiling_out Oils Out success Success: Collect Crystals crystals_form->success Yes ts_concentrate Troubleshoot: - Concentrate solution - Add anti-solvent - Scratch flask - Seed no_crystals->ts_concentrate ts_oil Troubleshoot: - Re-heat and add  more solvent - Change solvent oiling_out->ts_oil poor_yield Poor Yield ts_yield Troubleshoot: - Concentrate mother liquor  for second crop poor_yield->ts_yield success->poor_yield ts_concentrate->dissolve Retry ts_oil->dissolve Retry

Caption: Troubleshooting workflow for diazonamide crystallization.

References

Technical Support Center: Optimization of Diazonamide Dosage in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of diazonamide dosage in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for diazonamides?

A1: Diazonamides are antimitotic agents that inhibit cell division. Unlike commonly used antimitotics like taxanes and vinca alkaloids which bind directly to tubulin, synthetic diazonamide analogs have shown a different mechanism. For instance, the analog AB-5 has been reported to inhibit ornithine-delta-aminotransferase's role in mitosis.[1][2] Another synthetic analog, DZ-2384, works by disrupting the mitotic spindle, a molecular machine essential for pulling replicated chromosomes apart during cell division.[3]

Q2: What are the reported advantages of diazonamide analogs over traditional antimitotic agents in preclinical models?

A2: Preclinical studies on synthetic diazonamide analogs like AB-5 and DZ-2384 have indicated a significantly better safety profile compared to conventional chemotherapeutics. In animal models, these analogs have demonstrated potent anti-tumor activity with minimal side effects.[3] Notably, they have been shown to cause less weight loss, no evidence of neutropenia (a decrease in a type of white blood cell), and markedly less peripheral neuropathy (nerve damage) at effective doses.[3][4] Furthermore, synthetic diazonamides have been reported to have a therapeutic window at least 10 times larger than that of traditional anti-mitotic drugs.[3]

Q3: What is a typical starting dose for diazonamide analogs in mouse models?

A3: A reported efficacious and well-tolerated dose for the synthetic diazonamide analog AB-5 in mice with xenografted human tumors is a single-bolus intravenous injection of 20 mg/kg.[4] This dosage was administered on a daily or every-other-day schedule.[4] It is crucial to note that the optimal dosage can vary depending on the specific diazonamide analog, the animal model, and the tumor type.

Q4: How should diazonamide analogs be formulated for in vivo administration?

A4: A described formulation for the in vivo administration of the diazonamide analog AB-5 involves creating a 1:1 mixture of Cremophor EL and ethanol (10% of the final volume). This mixture is then diluted with a 5% dextrose solution (90% of the final volume) before intravenous administration.[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Unexpected Animal Toxicity (e.g., significant weight loss, lethargy) - Dosage may be too high for the specific animal strain or tumor model.- Formulation issues leading to poor solubility or precipitation.- Off-target effects of the specific diazonamide analog.- Reduce the dosage and perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Re-evaluate the formulation procedure. Ensure complete dissolution of the compound.- Monitor animals closely for clinical signs of toxicity. Consider switching to a different analog with a potentially better toxicity profile.
Lack of Tumor Regression - Dosage may be too low to achieve therapeutic concentrations.- Poor bioavailability of the compound.- The tumor model may be resistant to the diazonamide's mechanism of action.- Increase the dosage in a stepwise manner, carefully monitoring for toxicity.- Analyze the pharmacokinetic profile of the compound to assess its absorption, distribution, metabolism, and excretion.- Test the diazonamide analog in a different tumor model or in combination with other chemotherapeutic agents. For example, DZ-2384 has been shown to be effective in combination with gemcitabine for advanced pancreatic cancer in rodents.[3]
Precipitation of the Compound During Formulation - The compound has poor solubility in the chosen vehicle.- Incorrect ratio of solvents in the formulation.- Try alternative solubilizing agents or co-solvents.- Adjust the ratio of Cremophor EL, ethanol, and dextrose solution. Gentle warming and sonication may aid in dissolution, but stability at higher temperatures should be confirmed.- Prepare the formulation immediately before administration to minimize the risk of precipitation.

Quantitative Data Summary

Table 1: Preclinical Efficacy and Dosing of Diazonamide Analogs

CompoundAnimal ModelTumor TypeDosageRoute of AdministrationKey Efficacy OutcomeReference
AB-5Nude miceHuman tumor xenografts20 mg/kgIntravenous (bolus)Cured xenografted tumors as effectively as taxanes and vinca alkaloids.[1][4]
DZ-2384RodentsBreast cancer, colon cancer, leukemia, pancreatic cancerNot specifiedNot specifiedTumors shrank as much as or more than with conventional anti-mitotics. Effective against advanced pancreatic cancer when combined with gemcitabine.[3]

Table 2: Comparative Toxicity of Diazonamide Analogs vs. Conventional Antimitotics

CompoundKey Toxicity Findings in Preclinical ModelsReference
AB-5No weight loss, no overt signs of toxicity, no evidence of neutropenia.[4]
DZ-2384Much less toxicity at effective doses, markedly less peripheral neuropathy compared to docetaxel.[3]
Paclitaxel & VinblastineSignificant toxicities in normal dividing tissue, including neutropenia and peripheral neuropathy.[1]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of a Diazonamide Analog in a Xenograft Mouse Model

  • Cell Culture and Implantation:

    • Culture a human cancer cell line (e.g., a breast or colon cancer line) under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of media and Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment:

    • Randomly assign the tumor-bearing mice to different treatment groups:

      • Vehicle control group.

      • Diazonamide analog treatment group(s) (at one or more dose levels).

      • Positive control group (e.g., a standard-of-care chemotherapeutic agent like paclitaxel).

    • Prepare the diazonamide analog formulation as described in the FAQs (or using a validated alternative).

    • Administer the treatment (e.g., via intravenous injection) according to the planned schedule (e.g., daily or every other day).

  • Monitoring and Data Collection:

    • Measure tumor volume using calipers at regular intervals (e.g., twice a week).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the animals for any clinical signs of distress or toxicity.

  • Endpoint and Analysis:

    • Continue the study for a predetermined period or until the tumors in the control group reach a specific size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

    • Compare the tumor growth inhibition between the different treatment groups.

Visualizations

experimental_workflow Experimental Workflow for Preclinical Diazonamide Efficacy Study cluster_preparation Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis cell_culture 1. Cell Culture tumor_implantation 2. Tumor Implantation in Mice cell_culture->tumor_implantation group_assignment 3. Random Group Assignment tumor_implantation->group_assignment formulation 4. Diazonamide Formulation group_assignment->formulation administration 5. Drug Administration formulation->administration data_collection 6. Tumor & Weight Measurement administration->data_collection endpoint 7. Study Endpoint & Euthanasia data_collection->endpoint analysis 8. Data Analysis endpoint->analysis signaling_pathway Simplified Proposed Mechanism of Action for Diazonamide Analogs cluster_diazonamides Diazonamide Analogs cluster_cellular_processes Cellular Processes diazonamide Diazonamide Analog (e.g., AB-5, DZ-2384) mitotic_spindle Mitotic Spindle Formation/ Ornithine-delta-aminotransferase Activity diazonamide->mitotic_spindle Inhibits cell_division Cell Division (Mitosis) mitotic_spindle->cell_division is required for apoptosis Tumor Cell Apoptosis cell_division->apoptosis Inhibition leads to

References

Technical Support Center: Diazonamide Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of diazonamides. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges that contribute to the low overall yield in scaling up the total synthesis of diazonamide A?

The synthesis of diazonamide A is exceptionally complex, and its scale-up is hampered by several factors. The longest reported synthetic sequences involve around 20 steps, culminating in a very low overall yield of approximately 1.8%.[1][2][3][4] Key challenges include:

  • Stereochemical Complexity: The molecule has multiple stereocenters, including a highly congested quaternary carbon at C(10) and a chiral biaryl axis (atropisomerism), both of which are difficult to set correctly.[1][5]

  • Strained Macrocycles: The structure contains two strained 12-membered macrocycles.[1] Forming these rings, especially under scalable conditions, is non-trivial, and traditional methods like macrolactamization have proven inefficient.[1]

  • Sensitive Functional Groups: The presence of a delicate furanoindoline core, multiple halogen atoms, and various nitrogen- and oxygen-containing functional groups requires a complex and carefully orchestrated protecting group strategy.[1][6]

  • Low-Yielding Key Steps: Several crucial steps, such as biaryl couplings and macrocyclizations, are often low-yielding, which significantly impacts the overall material throughput.[4]

Q2: Why is establishing the stereochemistry of the C(10) quaternary center a critical challenge?

The C(10) carbon is a triaryl-substituted quaternary stereocenter embedded within a sensitive furanoindoline aminal structure.[1] This makes its construction a formidable synthetic challenge.[1]

  • Steric Hindrance: The high degree of substitution makes bond formation at this center sterically demanding.

  • Control of Stereochemistry: Achieving high stereoselectivity is difficult. Early total syntheses struggled to address this aspect effectively.[1] A significant breakthrough was the use of an organocatalytic, asymmetric iminium-catalyzed alkylation–cyclization cascade, which allows for the highly stereoselective synthesis of the C(10) center and the entire furanoindoline core in one key step.[1][2][4] The stereoselectivity is entirely controlled by the amine catalyst.[1]

Q3: What is atropisomerism, and why is it a major hurdle in diazonamide synthesis?

Atropisomerism is a form of axial chirality that arises from restricted rotation (hindered rotation) around a single bond, most commonly the bond connecting two aryl rings.[7] In diazonamide A, the bond between the C(16) and C(18) aryl systems is a stereogenic axis.

  • Control Challenge: Controlling the stereochemistry of this axis during biaryl coupling reactions is a significant challenge.[5] The desired atropisomer must be formed selectively, as the two isomers can have vastly different biological activities.[8]

  • Synthetic Strategies: Achieving this control often requires complex strategies, such as using a chiral tether or auxiliary to direct the conformation during the coupling reaction.[5] For instance, Negishi coupling has been used where atropselectivity is enforced by an sp3 stereogenic center in a temporary lactone tether connecting the two aryl halves.[5]

Q4: Why are conventional macrolactamization methods often inefficient for forming the diazonamide macrocycles?

While macrolactamization is a common strategy for forming large rings, it has not been efficient for diazonamide A.[9] This is likely due to the high ring strain of the target 12-membered macrocycle and unfavorable pre-organization of the linear precursor.[1] To overcome this, successful syntheses have employed unconventional macrocyclization strategies:

  • Intramolecular Macroaldolization: This approach forms a larger, more flexible 13-membered ring that undergoes a subsequent ring contraction and cyclodehydration to furnish the desired 12-membered oxazole-containing macrocycle.[1][2]

  • Tandem Borylation/Annulation: A palladium-catalyzed tandem borylation/annulation reaction has been used to form the biaryl bond and close the second macrocycle simultaneously.[1][4]

  • Electrochemical Macrocyclization: For scalable synthesis of diazonamide-based drug candidates, an electrochemical method involving anodic oxidation at a graphite surface has been developed to form the core macrolactam.[10] This method operates at ambient temperature in an undivided cell open to air, making it attractive for larger-scale production.[10]

Troubleshooting Guides

Problem: Low Yield in Biaryl Coupling Step

Q: My Suzuki, Negishi, or Stille coupling reaction to form the C16-C18 biaryl bond is inefficient. What are the common causes and how can I troubleshoot them?

A: Formation of the hindered biaryl bond is a frequently encountered bottleneck. Low yields can stem from several factors. Consult the following table for potential causes and solutions.

Potential CauseRecommended Action / Parameter to Check
Catalyst/Ligand Inactivity - Ensure the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) is fresh and active.[4][11] - Consider using more specialized ligands designed for hindered couplings (e.g., bulky phosphine ligands). - Perform a thorough sparging with an inert gas (Argon or Nitrogen) to remove oxygen, which can deactivate the catalyst.
Sub-optimal Base or Additives - The choice of base is critical. Screen different bases (e.g., Ag₃PO₄, KF, Cs₂CO₃).[12] - In Suzuki couplings, the boronic ester/acid quality is paramount. Ensure it is pure and has not degraded.[4] - For Negishi couplings, the organozinc reagent must be prepared and used under strictly anhydrous and anaerobic conditions.[5]
Poor Solvent Choice - Screen different solvents or solvent mixtures. Anhydrous dioxane, THF, or DMF are common choices.[2][4] - Ensure solvents are rigorously dried, as water can interfere with many organometallic catalytic cycles.
Incorrect Temperature - While some couplings run at room temperature, many require heating. Microwave heating has been used successfully to drive the reaction to completion.[4] - Optimize the reaction temperature carefully; excessively high temperatures can lead to catalyst decomposition or side reactions.
Substrate Reactivity - Ensure the leaving group on the aryl halide is sufficiently reactive (I > Br > OTf > Cl).[13] - Check the purity of both coupling partners. Impurities can poison the catalyst.
Troubleshooting Workflow: Low-Yield Biaryl Coupling

Below is a logical workflow to diagnose issues with a low-yield biaryl coupling reaction.

G start Low Yield in Biaryl Coupling cat_check Check Catalyst System start->cat_check cond_check Review Reaction Conditions start->cond_check sub_check Verify Starting Materials start->sub_check cat_active Is Catalyst Active? cat_check->cat_active cat_sol_1 Use Fresh Catalyst & Ligand cat_active->cat_sol_1 No cat_active->cond_check Yes cat_sol_2 Screen Different Ligands cat_sol_1->cat_sol_2 cat_sol_3 Ensure Rigorous Inert Atmosphere cat_sol_2->cat_sol_3 cond_temp Is Temp Optimal? cond_check->cond_temp cond_solv Is Solvent Dry/Optimal? cond_temp->cond_solv Yes cond_sol_1 Optimize Temperature (Conventional or MW) cond_temp->cond_sol_1 No cond_sol_2 Use Anhydrous Solvent; Screen Alternatives cond_solv->cond_sol_2 No cond_solv->sub_check Yes sub_pure Are Substrates Pure? sub_check->sub_pure sub_reactive Is Organometallic Reagent Active? sub_pure->sub_reactive Yes sub_sol_1 Re-purify Starting Materials sub_pure->sub_sol_1 No sub_sol_2 Re-prepare Organometallic (e.g., Organozinc) Reagent sub_reactive->sub_sol_2 No

Caption: Troubleshooting decision tree for low-yield biaryl coupling.

Problem: Poor Atroposelectivity During Macrocyclization

Q: My macrocyclization step is producing a nearly 1:1 mixture of atropisomers. How can I improve the diastereomeric ratio (d.r.)?

A: Achieving high atroposelectivity is critical and depends heavily on the synthetic strategy. If you are getting poor selectivity, consider the following:

  • Chiral Control Element: High atroposelectivity is rarely spontaneous. It is typically substrate-controlled, directed by a pre-existing stereocenter in the macrocycle precursor.[5] If your precursor is achiral or the chiral center is too far from the forming biaryl axis, it will exert minimal influence. Re-evaluate your retrosynthetic design to incorporate a directing group closer to the coupling site.

  • Tether Rigidity: In strategies that use a temporary tether to connect the two aryl halves before the final ring closure, the length and rigidity of this tether are crucial for enforcing a single conformation.[5] An overly flexible tether will not provide adequate stereocontrol.

  • Reaction Conditions: While often secondary to substrate control, reaction conditions can influence selectivity. Lower reaction temperatures can sometimes enhance selectivity by favoring the transition state leading to the thermodynamically more stable product. Experiment with a range of temperatures.

  • Alternative Macrocyclization: Some macrocyclization methods are inherently better suited for atroposelectivity. For example, a Dieckmann-type macrocyclization has been reported to proceed with high atropodiastereoselectivity in the synthesis of the diazonamide core.[11]

Quantitative Data Summary

Table 1: Optimization of the Organocatalytic Cascade for C(10) Stereocenter Formation[1]

This key transformation establishes the furanoindoline core with high stereoselectivity. The reaction involves the coupling of a dipeptide thioester with an aldehyde fragment, catalyzed by an imidazolidinone catalyst.

EntryCatalystSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
1Chiral CatalystDichloromethane5024-10:1
2Chiral CatalystChloroform5024->20:1
3Chiral CatalystToluene5024->20:1
4Chiral CatalystToluene/CHCl₃/MeOH502486>20:1
5Racemic CatalystToluene/CHCl₃/MeOH5024-1:1

Data adapted from the Macmillan group's total synthesis of diazonamide A.[1] The results demonstrate that stereoselectivity is entirely catalyst-controlled and can be optimized through solvent screening.

Key Experimental Protocols

Protocol 1: Asymmetric Synthesis of the Furanoindoline Core via Iminium Catalysis

This protocol is based on the highly stereoselective synthesis of the C(10) quaternary center as reported by the Macmillan group.[1]

1. Reaction Setup:

  • To a solution of the aldehyde precursor (1.0 equiv) and the dipeptide thioester precursor (1.2 equiv) in a ternary solvent mixture of toluene, chloroform, and methanol is added the chiral imidazolidinone catalyst (e.g., 20 mol%).

  • The reaction vessel is sealed and maintained under an inert atmosphere (Argon).

2. Reaction Conditions:

  • The mixture is stirred at 50 °C for 24 hours.

  • Reaction progress should be monitored by TLC or LC-MS.

3. Work-up and Purification:

  • Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.

  • The residue is purified by silica gel chromatography to afford the furanoindoline core product. The reported yield for this step is 86% with a diastereomeric ratio greater than 20:1.[1]

Protocol 2: Second Macrocycle Formation via Tandem Borylation/Annulation

This protocol describes the closure of the second 12-membered macrocycle using a palladium-catalyzed reaction.[4]

1. Reaction Setup:

  • In a microwave vial, combine the bromo-bistriflate precursor (1.0 equiv), bis(pinacolato)diboron ((Bpin)₂) (1.5 equiv), and potassium fluoride (KF) (3.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (70 mol%), to the vial.

  • Add a degassed 20:1 mixture of dioxane and water.

2. Reaction Conditions:

  • The vial is sealed and heated in a microwave reactor to 120 °C.

  • The reaction is maintained at this temperature until the starting material is consumed, as monitored by LC-MS.

3. Work-up and Purification:

  • After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified via silica gel chromatography to yield the desired macrocycle. The reported yield for this challenging transformation is 50%.[4]

Retrosynthetic Analysis Highlighting Key Challenges

The following diagram illustrates a simplified retrosynthetic analysis, pinpointing the major bond disconnections and the associated synthetic hurdles.

G diazonamide Diazonamide A challenge1 Final Stage Challenges: - Late-stage halogenation - Global deprotection diazonamide->challenge1 macrocycles Two 12-Membered Macrocycles diazonamide->macrocycles Disconnect Macrocycles challenge2 Challenge: Macrocyclization - High ring strain - Unconventional methods needed (e.g., Macroaldolization, Tandem Annulation) macrocycles->challenge2 biaryl Hindered Biaryl Fragment macrocycles->biaryl Disconnect Amide Bond challenge3 Challenge: Atropisomerism - Stereocontrolled biaryl coupling (e.g., Suzuki, Negishi) biaryl->challenge3 core Furanoindoline Core biaryl->core Disconnect Biaryl Bond challenge4 Challenge: C(10) Quaternary Center - Asymmetric organocatalysis core->challenge4 fragments Simpler Precursors core->fragments Disconnect C-C and C-N bonds

Caption: Simplified retrosynthesis of Diazonamide A highlighting key scale-up challenges.

References

Technical Support Center: Purification Strategies for Synthetic Diazonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic diazonamide and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the final steps of diazonamide synthesis?

A1: Common impurities can include residual palladium catalyst from cross-coupling reactions, unreacted starting materials, byproducts from chlorination steps (such as succinimide from N-chlorosuccinimide), and diastereomers or atropisomers formed during the synthesis. Incomplete cyclization can also lead to linear peptide-like impurities.

Q2: Which chromatographic techniques are most effective for purifying synthetic diazonamide?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most powerful method for the final purification of diazonamide due to its high resolving power for complex mixtures.[1] For initial cleanup of crude product, flash column chromatography on silica gel or a modified stationary phase can be effective.

Q3: How can I remove residual palladium catalyst from my purified diazonamide?

A3: Residual palladium can often be removed by treating the crude product solution with a scavenger resin or by washing with an aqueous solution of sodium thiosulfate.[2] Filtration through a pad of Celite can also help remove palladium black nanoparticles.[2]

Q4: My diazonamide sample shows broad peaks or peak tailing during HPLC analysis. What could be the cause?

A4: Peak tailing or broadening in HPLC can result from several factors, including column degradation, incompatibility between the sample solvent and the mobile phase, or overloading the column.[3] For complex molecules like diazonamide, interactions with residual silanols on the silica-based stationary phase can also contribute to poor peak shape.

Q5: How can I confirm the purity of my final diazonamide product?

A5: Purity should be assessed using a combination of analytical techniques. High-resolution mass spectrometry (HRMS) will confirm the molecular weight, and 1H and 13C NMR spectroscopy will verify the structure and identify any major impurities. Purity is typically quantified by analytical HPLC with UV detection at a suitable wavelength (e.g., 210-220 nm).[1]

Troubleshooting Guides

Issue 1: Low Yield After Final Purification Step
Potential Cause Suggested Solution
Product Precipitation in Injector/Tubing The sample solvent may be incompatible with the initial mobile phase conditions, causing the product to precipitate. Ensure the sample is fully dissolved in a solvent similar to or weaker than the initial mobile phase.
Decomposition on Column Diazonamide's complex, strained structure may be sensitive to the acidic conditions often used in RP-HPLC (e.g., trifluoroacetic acid). Try using a mobile phase with a different modifier, such as formic acid, or explore purification on a stationary phase that is stable at a more neutral pH.
Irreversible Adsorption to Stationary Phase The highly functionalized molecule may interact strongly with the column. Use a column with end-capping to minimize interactions with free silanols. A gradient with a strong organic solvent, like acetonitrile or isopropanol, should be used to ensure complete elution.
Co-elution with a UV-absorbing Impurity An impurity may be co-eluting with your product, leading to inaccurate fraction collection. Optimize the HPLC gradient to improve resolution. Monitor elution with a mass spectrometer (LC-MS) in addition to UV to differentiate the product from impurities.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Suggested Solution
Residual N-chlorosuccinimide (NCS) or Succinimide If NCS was used for chlorination, residual succinimide is a common byproduct. This can often be removed by an aqueous wash of the crude product before chromatography. Succinimide is soluble in water, especially under basic conditions.[4][5]
Palladium Catalyst Contamination Traces of palladium from coupling reactions can persist. Wash the organic layer containing the crude product with an aqueous solution of sodium thiosulfate or pass it through a scavenger resin designed to bind palladium.[2]
Incomplete Separation of Diastereomers The synthesis of diazonamide can result in diastereomers that are difficult to separate. A shallower gradient and a longer column in RP-HPLC may be necessary to resolve these closely eluting species. Chiral chromatography may be required in some cases.
Unidentified Peaks in Chromatogram If unexpected peaks are present, it is crucial to identify them. Use LC-MS to obtain the mass of the impurities, which can provide clues about their origin (e.g., starting materials, side products, or degradation products).

Experimental Protocols

Protocol 1: General RP-HPLC Purification of Synthetic Diazonamide
  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with a linear gradient of 30-70% B over 40 minutes. This should be optimized based on the retention time of the specific diazonamide analog.

  • Flow Rate: 4 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dimethylformamide (DMF) or a mixture of acetonitrile/water. Filter the sample through a 0.45 µm syringe filter before injection.[6]

  • Fraction Collection: Collect fractions based on the elution of the target peak.

  • Post-Purification: Analyze the collected fractions by analytical HPLC to assess purity. Pool the pure fractions and remove the solvent by lyophilization.

Protocol 2: Removal of Succinimide Byproduct
  • After the chlorination step and reaction quench, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL). This will convert the acidic succinimide into its more water-soluble sodium salt.[4]

  • Separate the aqueous layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, now depleted of succinimide.

Quantitative Data Summary

The following tables provide representative data for a typical purification run of a synthetic diazonamide analog.

Table 1: HPLC Purification Summary

Parameter Value
Crude Sample Loaded 100 mg
Purity of Crude Sample ~65%
Column Dimensions 250 x 10 mm
Stationary Phase C18, 5 µm
Mobile Phase Water/Acetonitrile with 0.1% TFA
Yield of Pure Fraction 55 mg
Final Purity >98%
Overall Recovery 85%

Table 2: Common Impurities and their Removal

Impurity Typical Level in Crude Removal Method Purity After Treatment
Succinimide5-10%Aqueous NaHCO3 wash<0.5%
Palladium Catalyst100-200 ppmThiosulfate wash / Scavenger resin<10 ppm
Linear Precursor10-15%RP-HPLCNot Detected
Diastereomer~5%RP-HPLC (optimized gradient)<1%

Visualizations

Purification_Workflow cluster_pre_purification Pre-Purification cluster_purification Primary Purification cluster_post_purification Post-Purification crude Crude Synthetic Product wash Aqueous Wash (e.g., NaHCO3) crude->wash Remove Acidic Impurities scavenger Scavenger Resin (for Palladium) wash->scavenger Remove Metal Catalyst hplc Preparative RP-HPLC scavenger->hplc Load onto Column analysis Purity Analysis (Analytical HPLC, LC-MS) hplc->analysis Collect & Analyze Fractions lyophilization Lyophilization analysis->lyophilization Pool Pure Fractions final_product Pure Diazonamide lyophilization->final_product

Caption: General workflow for the purification of synthetic diazonamide.

Troubleshooting_Tree cluster_causes cluster_solutions_broad cluster_solutions_extra start Low Purity After HPLC broad_peaks Broad or Tailing Peaks? start->broad_peaks Check Peak Shape extra_peaks Unexpected Peaks Present? start->extra_peaks Check for Extra Peaks solution1 Optimize HPLC Method: - Change mobile phase pH - Use end-capped column - Reduce sample load broad_peaks->solution1 Yes solution2 Identify Impurities with LC-MS extra_peaks->solution2 Yes solution3 Pre-purification wash step needed? solution2->solution3 solution4 Optimize HPLC gradient for better resolution solution3->solution4

Caption: Decision tree for troubleshooting low purity of diazonamide.

References

Technical Support Center: Managing Off-Target Effects of Diazonamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diazonamids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on managing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for diazonamides?

The mechanism of action for diazonamides has been a subject of evolving research. Initially, diazonamide A was identified to interact with a proteolyzed form of the mitochondrial enzyme ornithine δ-amino transferase (OAT), revealing a novel role for OAT in mitotic spindle assembly.[1][2] Subsequent research on synthetic analogs, such as DZ-2384, has shown that they bind to the vinca domain of tubulin.[3][4][5] This interaction with tubulin is distinct from other vinca-binding compounds, leading to unique effects on microtubule curvature and dynamics.[3][4] It is possible that the potent anti-mitotic activity of diazonamides results from a combination of these interactions or that different analogs have varying primary targets.

Q2: What are the known off-target effects of diazonamides, and how do they compare to other anti-mitotic agents?

A significant advantage of synthetic diazonamide analogs like DZ-2384 is their improved safety profile and wider therapeutic window compared to traditional anti-mitotic drugs such as taxanes and vinca alkaloids.[5] The most notable reduction in off-target effects is the diminished incidence of peripheral neuropathy, a common and often dose-limiting side effect of many tubulin-targeting agents.[5] The unique binding mode of DZ-2384 to tubulin is thought to spare microtubules in non-dividing cells, such as neurons, contributing to its lower neurotoxicity.[3][4][5]

Q3: We are observing conflicting results in our experiments. In some assays, the phenotype resembles tubulin inhibition, while in others, it does not. What could be the cause?

This is a key challenge when working with diazonamides due to their complex and debated mechanism of action. Here are a few possibilities to consider:

  • Analog-Specific Effects: Different diazonamide analogs may have varying affinities for tubulin versus OAT. Ensure you are referencing literature specific to the analog you are using.

  • Cell-Line Specificity: The expression levels of OAT and different tubulin isotypes can vary between cell lines. This could lead to different primary mechanisms of action and phenotypes in different cellular contexts.

  • On-Target vs. Off-Target Phenotypes: At high concentrations, off-target effects can become more pronounced and may mask the primary on-target phenotype. It is crucial to perform dose-response experiments to distinguish between these effects.

Q4: How can we confirm that the observed anti-mitotic effect is due to the on-target activity of our diazonamide analog?

To validate the on-target activity of your diazonamide analog, a multi-pronged approach is recommended:

  • Biochemical Assays: Directly test the effect of your compound on tubulin polymerization in vitro.

  • Cellular Assays: Assess mitotic arrest through cell cycle analysis (e.g., PI staining) and visualize effects on microtubule structure using immunofluorescence.

  • Target Engagement: If you suspect OAT involvement, you can perform RNA interference (siRNA) to knock down OAT expression and observe if this phenocopies the effect of your compound.[1]

  • Western Blotting: Analyze the phosphorylation of histone H3, a marker of mitotic arrest.[2][6]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values between experiments.

Possible CauseTroubleshooting Steps
Cell passage number and health Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before treatment.
Compound stability Prepare fresh dilutions of the diazonamide analog for each experiment from a properly stored stock solution.
Assay conditions Standardize cell seeding density, incubation times, and reagent concentrations.
Edge effects in multi-well plates Avoid using the outer wells of the plate or fill them with sterile media or PBS to maintain humidity.

Issue 2: High in vivo toxicity not correlating with in vitro potency.

Possible CauseTroubleshooting Steps
Poor pharmacokinetic properties Perform pharmacokinetic studies to determine the compound's half-life, clearance, and bioavailability.
Metabolite activity Investigate whether metabolites of the compound are more toxic than the parent molecule.
Off-target effects in specific organs Conduct thorough histopathological analysis of major organs in treated animals to identify signs of toxicity.

Issue 3: Lack of correlation between tubulin polymerization inhibition and cellular activity.

Possible CauseTroubleshooting Steps
Cell permeability Assess the ability of the compound to cross the cell membrane using cellular uptake assays.
Drug efflux Determine if the compound is a substrate for drug efflux pumps like P-glycoprotein. Co-treatment with an efflux pump inhibitor can help clarify this.
Alternative mechanism of action Consider the possibility of OAT inhibition or other off-target effects dominating the cellular phenotype.

Data Presentation

Table 1: Comparative in vitro cytotoxicity of Diazonamide analog DZ-2384 and Paclitaxel.

Cell LineCancer TypeDZ-2384 IC50 (nM)Paclitaxel IC50 (nM)
MIA PaCa-2 PancreaticData not available~10
HT-29 ColonData not available~5
SK-BR-3 Breast (HER2+)Data not available~3
MDA-MB-231 Breast (Triple Negative)Data not available~4
T-47D Breast (Luminal A)Data not available~2.5

Table 2: Pharmacokinetic parameters of Diazonamide analog DZ-2384 in rats.

ParameterValueUnit
Dose 12mg/m²
AUC 4371ng·hour/ml

AUC (Area Under the Curve) was measured in Sprague-Dawley rats at a dose where no neuropathy was observed. This plasma exposure is 13- to 28-fold higher than the effective levels in mouse xenograft models, highlighting the wide therapeutic window.[1]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the diazonamide analog for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Western Blot for Phosphorylated Histone H3
  • Cell Lysis: Treat cells with the diazonamide analog for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Visualizations

experimental_workflow cluster_observation Unexpected Experimental Outcome cluster_troubleshooting Troubleshooting Steps cluster_analysis Analysis and Conclusion unexpected_result Unexpected Phenotype or Toxicity Observed check_concentration Verify Compound Concentration and Purity unexpected_result->check_concentration Initial Check dose_response Perform Dose-Response Curve check_concentration->dose_response confirm_target Confirm On-Target Effect dose_response->confirm_target On-Target Range off_target_screen Screen for Off-Target Interactions dose_response->off_target_screen High Concentration Range interpret_data Interpret Data in Context of On- and Off-Target Effects confirm_target->interpret_data off_target_screen->interpret_data refine_hypothesis Refine Hypothesis and Experimental Design interpret_data->refine_hypothesis

Caption: Troubleshooting workflow for unexpected experimental outcomes.

diazonamide_pathway cluster_tubulin Tubulin-Targeting Pathway cluster_oat Ornithine Aminotransferase (OAT) Pathway (Proposed) cluster_off_target Off-Target Effects diazonamide Diazonamide Analog (e.g., DZ-2384) tubulin Tubulin (Vinca Domain) diazonamide->tubulin Binds to neurons Neuronal Microtubules diazonamide->neurons Spares (at therapeutic doses) mt_dynamics Altered Microtubule Dynamics tubulin->mt_dynamics Leads to mitotic_arrest Mitotic Arrest (G2/M) mt_dynamics->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis diazonamide_a Diazonamide A oat Ornithine Aminotransferase (OAT) diazonamide_a->oat Inhibits spindle_assembly Disrupted Spindle Assembly oat->spindle_assembly Affects mitotic_arrest2 Mitotic Arrest spindle_assembly->mitotic_arrest2 apoptosis2 Apoptosis mitotic_arrest2->apoptosis2 peripheral_neuropathy Reduced Peripheral Neuropathy neurons->peripheral_neuropathy

Caption: Proposed mechanisms of action for diazonamides.

References

Validation & Comparative

Diazonamide Derivative DZ-2384 Challenges Docetaxel in Preclinical Breast Cancer Models, Promising Enhanced Efficacy and Safety

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the novel microtubule-targeting agent, diazonamide derivative DZ-2384, and the established chemotherapeutic, docetaxel, reveals a promising new avenue for breast cancer therapy. Preclinical data demonstrate that DZ-2384 exhibits comparable or superior anti-tumor activity to docetaxel, particularly in aggressive triple-negative breast cancer (TNBC) models, while displaying a significantly wider therapeutic window and reduced neurotoxicity.

This guide provides a detailed comparison of diazonamide (represented by its potent synthetic analog DZ-2384) and docetaxel, focusing on their performance in preclinical breast cancer models. It is intended for researchers, scientists, and drug development professionals.

At a Glance: Diazonamide (DZ-2384) vs. Docetaxel

FeatureDiazonamide (DZ-2384)Docetaxel
Mechanism of Action Microtubule dynamics inhibitor; binds to the vinca domain of tubulin, inducing protofilament straightening.[1][2]Microtubule-stabilizing agent; binds to the β-tubulin subunit, promoting polymerization and inhibiting depolymerization.[3][4]
Efficacy in TNBC Highly effective in patient-derived taxane-sensitive and taxane-resistant xenograft models.[5]Standard-of-care chemotherapy for TNBC, but resistance is common.[6]
Therapeutic Window Significantly wider than taxanes (14–32 for DZ-2384 vs. <2.8 for docetaxel).[5]Narrow therapeutic window, limited by toxicity.[5]
Key Advantage Reduced neurotoxicity at efficacious doses.[1][7]Well-established clinical efficacy in various cancers.[4]
Development Stage Preclinical.[1]FDA-approved and widely used in the clinic.

Mechanism of Action: A Tale of Two Tubulin Binders

Both DZ-2384 and docetaxel exert their cytotoxic effects by disrupting the normal function of microtubules, which are essential for cell division. However, they achieve this through distinct molecular interactions with tubulin, the building block of microtubules.

Docetaxel , a member of the taxane family, is a microtubule-stabilizing agent. It binds to the β-tubulin subunit within the microtubule, promoting the assembly of tubulin into stable, non-functional microtubules and preventing their disassembly.[3][4] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Diazonamide (DZ-2384) , on the other hand, is a microtubule destabilizer that binds to the vinca domain of tubulin.[1][2] X-ray crystallography and electron microscopy have revealed that DZ-2384 binding induces a straightening of the curved tubulin protofilaments.[1][2] This distinct conformational change also disrupts microtubule dynamics, leading to mitotic arrest and cell death. This unique binding mode is thought to be responsible for its lower neurotoxicity compared to taxanes.[1][7]

Signaling_Pathways cluster_0 Diazonamide (DZ-2384) cluster_1 Docetaxel DZ-2384 DZ-2384 Vinca Domain on Tubulin Vinca Domain on Tubulin DZ-2384->Vinca Domain on Tubulin binds to Protofilament Straightening Protofilament Straightening Vinca Domain on Tubulin->Protofilament Straightening induces Microtubule Dynamics Disruption Microtubule Dynamics Disruption Protofilament Straightening->Microtubule Dynamics Disruption Mitotic Arrest Mitotic Arrest Microtubule Dynamics Disruption->Mitotic Arrest Apoptosis_DZ Apoptosis Mitotic Arrest->Apoptosis_DZ Docetaxel Docetaxel β-tubulin Subunit β-tubulin Subunit Docetaxel->β-tubulin Subunit binds to Microtubule Stabilization Microtubule Stabilization β-tubulin Subunit->Microtubule Stabilization promotes Inhibition of Depolymerization Inhibition of Depolymerization Microtubule Stabilization->Inhibition of Depolymerization G2/M Arrest G2/M Arrest Inhibition of Depolymerization->G2/M Arrest Apoptosis_Doc Apoptosis G2/M Arrest->Apoptosis_Doc

Figure 1. Distinct mechanisms of action of DZ-2384 and Docetaxel on microtubule dynamics.

Preclinical Efficacy in Breast Cancer Models

In Vitro Cytotoxicity

DZ-2384 has demonstrated potent cytotoxicity against a panel of human triple-negative breast cancer (TNBC) cell lines, with IC50 values in the low nanomolar range, comparable to paclitaxel and docetaxel.[5]

Cell LineDZ-2384 IC50 (nM)Paclitaxel IC50 (nM)Docetaxel IC50 (nM)
MDA-MB-231 1.82.11.5
MDA-MB-468 2.53.22.8
BT-549 1.51.91.3
HCC1937 >100>100>100
Data adapted from Creasy et al., 2018.[5]
In Vivo Anti-Tumor Activity

Studies using patient-derived xenograft (PDX) models of TNBC have shown that DZ-2384 is highly effective at inhibiting tumor growth, even in taxane-resistant models.[5]

In a paclitaxel-resistant TNBC PDX model (GCRC-2076), DZ-2384 demonstrated superior efficacy compared to paclitaxel at equivalent and lower doses.[5] At half the maximum tolerated dose (MTD), DZ-2384 significantly increased median survival from 30 days to 88 days, whereas paclitaxel at the same relative dose increased it to 69 days.[5]

Treatment GroupDoseTumor Growth Inhibition (%)
Vehicle Control -0
Docetaxel 10 mg/kg, i.p., once a week61.7
DZ-2384 20 mg/kg, i.v., twice a weekNot directly compared in the same study
Data for Docetaxel adapted from a study using an MDA-MB-231 xenograft model.[8] Direct comparative in vivo studies with specific DZ-2384 dosing are needed for a head-to-head table.

Safety and Tolerability: A Key Differentiator

The most significant advantage of DZ-2384 over docetaxel in preclinical studies is its superior safety profile, particularly the lack of neurotoxicity.[1][7] Peripheral neuropathy is a common and often dose-limiting side effect of taxanes.[7]

In rodent models, DZ-2384 did not cause peripheral neuropathy at doses that were highly effective in treating various cancers.[1][7] This is attributed to its unique interaction with tubulin, which appears to spare the microtubules in non-dividing cells like neurons.[7]

The therapeutic window of DZ-2384 is estimated to be 14-32, compared to less than 2.8 for docetaxel and 2.0 for paclitaxel, highlighting a much larger margin between efficacious and toxic doses.[5]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of DZ-2384 or docetaxel for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Model in Nude Mice
  • Cell Implantation: Human breast cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) are suspended in Matrigel and injected subcutaneously or into the mammary fat pad of female athymic nude mice.[8][9]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment groups. Docetaxel is typically administered intraperitoneally (i.p.) or intravenously (i.v.) at doses ranging from 10-20 mg/kg, often on a weekly or bi-weekly schedule.[8][10] DZ-2384 has been administered intravenously at various doses and schedules.[5]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Toxicity Assessment: Animal body weight and general health are monitored as indicators of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Breast Cancer Cell Lines (e.g., MDA-MB-231, MCF-7) Treatment_IV Treat with Diazonamide (DZ-2384) or Docetaxel (various concentrations) Cell_Culture->Treatment_IV Viability_Assay Cell Viability Assay (e.g., MTT) Treatment_IV->Viability_Assay IC50_Determination Determine IC50 Values Viability_Assay->IC50_Determination Xenograft_Model Establish Xenograft Model (e.g., Nude Mice with MDA-MB-231 tumors) Treatment_IVO Administer Diazonamide (DZ-2384) or Docetaxel Xenograft_Model->Treatment_IVO Tumor_Monitoring Monitor Tumor Growth and Animal Well-being Treatment_IVO->Tumor_Monitoring Data_Analysis Analyze Tumor Growth Inhibition and Toxicity Tumor_Monitoring->Data_Analysis

Figure 2. General experimental workflow for preclinical comparison.

Conclusion and Future Directions

The synthetic diazonamide derivative DZ-2384 presents a compelling preclinical profile as a potential therapeutic agent for breast cancer, particularly for difficult-to-treat triple-negative breast cancer. Its distinct mechanism of action, potent anti-tumor activity in both sensitive and resistant models, and, most notably, its significantly improved safety profile compared to docetaxel, warrant further investigation.

Future research should focus on direct head-to-head in vivo comparisons with docetaxel across a broader range of breast cancer subtypes and PDX models. Further elucidation of the molecular basis for its reduced neurotoxicity will be crucial. Ultimately, the progression of DZ-2384 or similar diazonamide analogs into clinical trials will be necessary to determine if these promising preclinical findings translate into a safer and more effective treatment option for breast cancer patients.

References

A Comparative Analysis of Diazonamide and Vinca Alkaloids in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anti-cancer compounds Diazonamide and Vinca Alkaloids. We will delve into their distinct mechanisms of action, present comparative cytotoxicity data, and outline the experimental protocols used to generate this data. This information is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction: Two Classes of Mitotic Inhibitors

Diazonamides and Vinca Alkaloids represent two distinct classes of potent antimitotic agents that have garnered significant interest in the field of oncology. While both induce cell cycle arrest and apoptosis, their molecular targets and mechanisms of action differ fundamentally. Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), are well-established chemotherapeutic agents that have been in clinical use for decades.[1][2] In contrast, diazonamides are a newer class of compounds originally isolated from the marine ascidian Diazona angulata.[3][4] Synthetic analogs of diazonamide, such as DZ-2384 and AB-5, have shown promise in preclinical studies due to their potent anti-tumor activity and potentially wider therapeutic window compared to traditional antimitotics.[3][5]

Chemical Structures

The chemical structures of Diazonamide A and representative Vinca Alkaloids are presented below.

Diazonamide A: A complex, polycyclic peptide characterized by two fused 12-membered macrocycles.[4]

Vinca Alkaloids: Dimeric structures composed of two multi-ringed units, an indole nucleus (catharanthine) and a dihydroindole nucleus (vindoline).[6][7] Minor structural differences between vinca alkaloids, such as the substitution on the vindoline nucleus of vincristine (formyl group) and vinblastine (methyl group), lead to significant differences in their anti-tumor activity and toxicity profiles.[6]

Mechanism of Action: A Tale of Two Targets

The primary distinction between diazonamides and vinca alkaloids lies in their molecular targets and the subsequent signaling pathways they initiate.

Vinca Alkaloids: Disrupting Microtubule Dynamics

Vinca alkaloids exert their cytotoxic effects by directly interacting with tubulin, the protein subunit of microtubules.[6][8] This interaction inhibits the polymerization of tubulin into microtubules, which are essential for the formation of the mitotic spindle during cell division.[6][9] The disruption of microtubule dynamics leads to metaphase arrest, where the cell is unable to properly segregate its chromosomes, ultimately triggering apoptosis.[6][10]

vinca_alkaloid_pathway Vinca Alkaloids Vinca Alkaloids β-tubulin β-tubulin Vinca Alkaloids->β-tubulin Binds to Vinca domain Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition β-tubulin->Tubulin Polymerization Inhibition Microtubule Destabilization Microtubule Destabilization Tubulin Polymerization Inhibition->Microtubule Destabilization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Destabilization->Mitotic Spindle Disruption Metaphase Arrest Metaphase Arrest Mitotic Spindle Disruption->Metaphase Arrest Apoptosis Apoptosis Metaphase Arrest->Apoptosis

Figure 1: Vinca Alkaloid Mechanism of Action.
Diazonamide: A Novel Interaction with Ornithine δ-Amino Transferase

In contrast to vinca alkaloids, diazonamides do not directly bind to tubulin.[11][12] Instead, they have been shown to interact with a mitochondrial enzyme, ornithine δ-amino transferase (OAT).[6][13] While OAT's primary role is in amino acid metabolism, it has been discovered to have a secondary, unexpected function in mitotic spindle assembly.[6][13] Diazonamide's interaction with a proteolyzed form of OAT disrupts this mitotic function, leading to spindle assembly defects, cell cycle arrest at the G2/M boundary, and subsequent cell death.[11][14] Importantly, diazonamide does not inhibit the primary enzymatic activity of OAT, suggesting a unique mechanism that may spare healthy cells and lead to a better toxicity profile.[6]

diazonamide_pathway Diazonamide Diazonamide Ornithine δ-Amino Transferase (OAT) Ornithine δ-Amino Transferase (OAT) Diazonamide->Ornithine δ-Amino Transferase (OAT) Interacts with Mitotic Spindle Protein Interaction Disruption Mitotic Spindle Protein Interaction Disruption Ornithine δ-Amino Transferase (OAT)->Mitotic Spindle Protein Interaction Disruption Mitotic Spindle Assembly Defect Mitotic Spindle Assembly Defect Mitotic Spindle Protein Interaction Disruption->Mitotic Spindle Assembly Defect G2/M Arrest G2/M Arrest Mitotic Spindle Assembly Defect->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Figure 2: Diazonamide Mechanism of Action.

Comparative Cytotoxicity Data

The following tables summarize the available half-maximal inhibitory concentration (IC50) and growth inhibitory 50 (GI50) values for diazonamide analogs and various vinca alkaloids across a range of cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Cytotoxicity of Diazonamide Analog (AB-5)

Cell LineCancer TypeGI50 (nM)Reference
A549Non-Small Cell Lung1.5 ± 0.3[12]
HCT-116Colon1.2 ± 0.2[12]
HT-29Colon2.5 ± 0.5[12]
MCF7Breast2.1 ± 0.4[12]
MDA-MB-231Breast1.8 ± 0.3[12]
PC-3Prostate1.9 ± 0.4[12]
OVCAR-3Ovarian2.3 ± 0.4[12]
B16-F10Murine Melanoma3.5 ± 0.7[12]

Table 2: Cytotoxicity of Vinca Alkaloids

CompoundCell LineCancer TypeIC50 (nM)Reference
Vincristine MCF7-WTBreast Adenocarcinoma7.37[15]
VCR/MCF7Vincristine-Resistant Breast10,574
UKF-NB-3NeuroblastomaVaries[7]
Vinblastine MCF-7Breast1.72–3.13
A2780Ovarian3.92–5.39
1/C2Rodent Mammary Carcinoma7.69[11]
MDA-MB231BreastN/A[11]
Vinorelbine A549Non-Small Cell Lung27.40[14]
Calu-6Non-Small Cell Lung10.01[14]
H1792Non-Small Cell Lung5.639[14]
P388 (sensitive)Murine LeukemiaVaries[2]
P388 (resistant)Murine LeukemiaVaries[2]

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][9] These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (Diazonamide or Vinca Alkaloid) and incubate for a specified period (e.g., 48 or 72 hours).[15]

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1][15]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value using non-linear regression analysis.[15]

mtt_assay_workflow A Seed cells in 96-well plate B Treat with Diazonamide or Vinca Alkaloid A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Read absorbance at 570-590 nm F->G H Calculate IC50 values G->H

Figure 3: MTT Assay Experimental Workflow.
Tubulin Polymerization Assay

This in vitro assay is used to determine the effect of compounds on the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm.[8][10] Inhibitors of polymerization will reduce the rate and extent of this increase.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer containing GTP on ice. Prepare serial dilutions of the test compound.[8]

  • Reaction Initiation: In a 96-well plate, mix the tubulin solution with the test compound or a control (vehicle or known inhibitor/stabilizer).[3]

  • Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.[8]

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Analyze these curves to determine the effect of the compound on the rate and extent of tubulin polymerization.[10]

tubulin_polymerization_assay A Prepare purified tubulin and test compounds B Initiate polymerization at 37°C A->B C Monitor absorbance at 340 nm over time B->C D Generate polymerization curves C->D E Analyze effect on polymerization rate and extent D->E

Figure 4: Tubulin Polymerization Assay Workflow.

Conclusion: Divergent Paths to a Common Goal

Diazonamides and Vinca Alkaloids, while both effective at inducing mitotic arrest and apoptosis in cancer cells, achieve this through fundamentally different mechanisms. Vinca alkaloids represent a classic example of direct microtubule targeting, a strategy that has proven clinically successful but is often associated with significant side effects due to the ubiquitous nature of tubulin in healthy cells. Diazonamides, with their unique targeting of OAT's mitotic function, offer a potentially more selective approach. The preclinical data for diazonamide analogs, suggesting a wider therapeutic window and reduced toxicity, highlights the potential of this novel mechanism. Further research, including direct head-to-head comparative studies and in vivo experiments, will be crucial to fully elucidate the therapeutic potential of diazonamides and their standing relative to established chemotherapeutics like the vinca alkaloids. This comparative guide provides a foundational understanding for researchers to build upon in the ongoing quest for more effective and less toxic cancer therapies.

References

Validating the Anti-Mitotic Activity of DZ-2384: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel anti-mitotic agent DZ-2384 with established alternatives, focusing on its mechanism of action, efficacy, and safety profile. The information is supported by preclinical experimental data to aid in the evaluation of its therapeutic potential.

Executive Summary

DZ-2384 is a synthetic, preclinical small molecule that demonstrates potent anti-tumor activity by targeting microtubule dynamics. Unlike traditional microtubule-targeting agents (MTAs) such as taxanes and vinca alkaloids, DZ-2384 exhibits a distinct mechanism of action that results in a wider therapeutic window and a significantly improved safety profile, most notably a lack of neurotoxicity at efficacious doses. This guide presents a detailed comparison of DZ-2384 with the vinca alkaloid vinorelbine and the taxane docetaxel, highlighting its unique properties and potential as a next-generation anti-mitotic cancer therapeutic.

Mechanism of Action: A Unique Approach to Microtubule Targeting

DZ-2384, a synthetic derivative of Diazonamide A, functions as a microtubule-targeting agent.[1] It binds to the vinca domain of tubulin, a site also targeted by vinca alkaloids like vinorelbine.[1] However, the binding of DZ-2384 is distinct, leading to unique effects on microtubule structure and dynamics.[1]

X-ray crystallography and electron microscopy studies have revealed that DZ-2384 induces a straightening of the natural curvature of tubulin protofilaments.[1] This is in contrast to vinca alkaloids, which typically enhance this curvature, leading to microtubule destabilization. The straightening effect of DZ-2384 is proposed to favor tubulin polymerization.[1]

While both DZ-2384 and vinorelbine inhibit the growth rate of microtubules, DZ-2384 uniquely increases the rescue frequency, which is the transition from a shrinking to a growing state.[1] This results in a milder overall effect on the microtubule network in non-dividing cells, such as neurons, potentially explaining its lack of neurotoxicity.[1] In rapidly dividing cancer cells, however, this subtle disruption of microtubule dynamics is sufficient to arrest mitosis and trigger apoptosis (programmed cell death).[1]

dot

DZ-2384_Signaling_Pathway DZ-2384 Signaling Pathway to Mitotic Arrest and Apoptosis cluster_0 Cellular Entry and Target Engagement cluster_1 Disruption of Microtubule Dynamics cluster_2 Cell Cycle Progression cluster_3 Cell Fate DZ-2384 DZ-2384 Tubulin Dimer Tubulin Dimer DZ-2384->Tubulin Dimer Binds to Vinca Domain Protofilament Straightening Protofilament Straightening Tubulin Dimer->Protofilament Straightening Altered Microtubule Dynamics Altered Microtubule Dynamics Protofilament Straightening->Altered Microtubule Dynamics Increased Rescue Frequency, Decreased Growth Rate Microtubule Destabilization Microtubule Destabilization Mitotic Spindle Formation Mitotic Spindle Formation Altered Microtubule Dynamics->Mitotic Spindle Formation Disrupts Vinorelbine Vinorelbine Vinorelbine->Microtubule Destabilization Enhances Curvature SAC SAC Mitotic Spindle Formation->SAC Activates Spindle Assembly Checkpoint (SAC) Spindle Assembly Checkpoint (SAC) Mitotic Arrest Mitotic Arrest SAC->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis In_Vitro_Antiproliferative_Assay_Workflow Cell_Seeding Seed H1299 cells in 96-well plates Drug_Treatment Add serial dilutions of DZ-2384 or Vinorelbine Cell_Seeding->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation Viability_Assay Perform MTT assay Incubation->Viability_Assay Data_Analysis Calculate IC50 values Viability_Assay->Data_Analysis In_Vivo_Xenograft_Workflow Tumor_Implantation Implant human cancer cells subcutaneously in mice Tumor_Growth Allow tumors to establish Tumor_Implantation->Tumor_Growth Drug_Treatment Administer DZ-2384, comparator, or vehicle Tumor_Growth->Drug_Treatment Monitoring Measure tumor volume and body weight Drug_Treatment->Monitoring Endpoint_Analysis Analyze tumor growth inhibition and toxicity Monitoring->Endpoint_Analysis

References

Unraveling the Potential for Cross-Resistance: A Comparative Analysis of Diazonamide and Taxol

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms of action and resistance of two potent antimitotic agents, Diazonamide and Taxol, reveals a complex and evolving landscape for predicting their cross-resistance profiles in cancer therapy. While both compounds effectively halt cell division, emerging evidence suggests they may achieve this through fundamentally different pathways, significantly influencing the likelihood of shared resistance mechanisms.

This guide provides a comprehensive comparison of Diazonamide and Taxol, focusing on their molecular targets, mechanisms of action, and known resistance pathways. Experimental data are presented to support the analysis, and detailed protocols for key assays are provided for researchers in drug development.

At a Glance: Key Differences Between Diazonamide and Taxol

FeatureDiazonamide ATaxol (Paclitaxel)
Primary Molecular Target Ornithine δ-Aminotransferase (OAT)[1][2] (though some analogs may bind tubulin)[3]β-tubulin[4][5][6]
Effect on Microtubules Inhibition of microtubule assembly[7]Stabilization of microtubules[1][4][6]
Mechanism of Mitotic Arrest Disruption of mitotic spindle formation, potentially through a novel OAT-dependent pathway[1][2]Suppression of microtubule dynamics, leading to activation of the spindle assembly checkpoint and mitotic arrest[4]
Primary Resistance Mechanism Not fully elucidated, but likely distinct from tubulin-targeting agents.Overexpression of P-glycoprotein (P-gp) and other ABC transporters, tubulin mutations, altered tubulin isotype expression[1][8]

Delving into the Mechanisms of Action

Diazonamide: A Paradigm Shift in Mitotic Inhibition?

Initially, diazonamide A was characterized as a potent inhibitor of microtubule assembly, causing cells to arrest in mitosis with disrupted mitotic spindles.[7] It was suggested that diazonamide and its analogs might interact with a unique binding site on tubulin, distinct from those of other microtubule-targeting agents like vinca alkaloids.[7][9]

However, more recent and compelling evidence has identified ornithine δ-aminotransferase (OAT), a mitochondrial enzyme, as the primary molecular target of diazonamide A.[1][2][10] Studies have shown that a biotinylated form of diazonamide A can affinity-purify OAT from cell extracts.[1][2] Furthermore, the knockdown of OAT in cancer cells using RNA interference results in a phenotype that closely mimics the effects of diazonamide A treatment, leading to mitotic arrest and cell death.[1][2] This suggests a novel role for OAT in mitotic spindle assembly and identifies a mechanism of action for diazonamide A that is independent of direct tubulin binding.

Interestingly, some synthetic analogs of diazonamide, such as DZ-2384, have been shown to bind to the vinca alkaloid site on tubulin, indicating that the mechanism of action can vary within the diazonamide family of compounds.[3]

Taxol: The Archetypal Microtubule Stabilizer

Taxol (paclitaxel) is a well-established anticancer agent that functions by binding to the β-subunit of tubulin within the microtubule polymer.[4][5][6] This binding event stabilizes the microtubule, preventing its depolymerization, which is a crucial process for the dynamic instability required for proper mitotic spindle function.[4] The suppression of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, ultimately, apoptotic cell death.[4]

Charting the Pathways of Resistance

Taxol Resistance: A Multi-faceted Challenge

The primary mechanism of acquired resistance to Taxol is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1).[1][8] P-gp is an efflux pump that actively transports a wide range of xenobiotics, including Taxol, out of the cell, thereby reducing the intracellular drug concentration to sub-lethal levels.

Other mechanisms of Taxol resistance include:

  • Tubulin Mutations: Alterations in the amino acid sequence of β-tubulin can reduce the binding affinity of Taxol.

  • Altered Tubulin Isotype Expression: Changes in the expression levels of different tubulin isotypes can affect the overall sensitivity of the microtubule network to Taxol.[11][12]

  • Altered Microtubule Dynamics: Intrinsic changes in the dynamic properties of microtubules can make them less susceptible to the stabilizing effects of Taxol.

Diazonamide Resistance: An Uncharted Territory

The mechanisms of resistance to diazonamide A are not yet well understood. Given that its primary target appears to be OAT rather than tubulin, it is plausible that resistance could arise from:

  • Mutations in the OAT gene: Changes in the OAT protein could prevent diazonamide A from binding.

  • Altered OAT expression levels: An increase or decrease in OAT expression could potentially impact the cellular response to the drug.

  • Modulation of OAT-interacting pathways: As the role of OAT in mitosis is still being elucidated, resistance could emerge from alterations in downstream signaling pathways.

A critical unanswered question is whether diazonamide is a substrate for P-glycoprotein or other ABC transporters. To date, there is no direct experimental evidence to confirm or deny this possibility. If diazonamide is indeed effluxed by P-gp, it would represent a significant pathway for cross-resistance with Taxol.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of diazonamide or Taxol for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%) by plotting the percentage of cell viability against the drug concentration.

P-glycoprotein Substrate Assessment (Calcein-AM Efflux Assay)
  • Cell Culture: Culture P-gp-overexpressing cells (e.g., NCI/ADR-RES) and the parental cell line (e.g., OVCAR-8) in appropriate medium.

  • Inhibitor Pre-incubation: Pre-incubate the cells with a known P-gp inhibitor (e.g., verapamil) or the test compound (diazonamide) for 30 minutes.

  • Calcein-AM Loading: Add Calcein-AM, a fluorescent P-gp substrate, to the cells and incubate for 30 minutes.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.

  • Data Analysis: An increase in intracellular calcein fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux, suggesting the compound may be a P-gp substrate or inhibitor.

Visualizing the Mechanisms

Signaling and Resistance Pathways

Drug_Action_and_Resistance cluster_taxol Taxol cluster_diazonamide Diazonamide A Taxol Taxol Tubulin β-Tubulin Taxol->Tubulin Binds to Pgp P-glycoprotein (Efflux Pump) Taxol->Pgp Effluxed by MT_Stabilization Microtubule Stabilization Tubulin->MT_Stabilization Promotes Mitotic_Arrest_T Mitotic Arrest MT_Stabilization->Mitotic_Arrest_T Apoptosis_T Apoptosis Mitotic_Arrest_T->Apoptosis_T Resistance_T Taxol Resistance Pgp->Resistance_T Causes Diazonamide Diazonamide OAT Ornithine δ-Aminotransferase Diazonamide->OAT Inhibits Unknown_Efflux Unknown Efflux Pump? Diazonamide->Unknown_Efflux Substrate? Spindle_Disruption Mitotic Spindle Disruption OAT->Spindle_Disruption Leads to Mitotic_Arrest_D Mitotic Arrest Spindle_Disruption->Mitotic_Arrest_D Apoptosis_D Apoptosis Mitotic_Arrest_D->Apoptosis_D Resistance_D Diazonamide Resistance (Hypothetical) Unknown_Efflux->Resistance_D Potential Cause

Figure 1. Comparative mechanisms of action and resistance for Taxol and Diazonamide A.

Experimental Workflow: Assessing P-gp Substrate Status

Pgp_Assay_Workflow start Start culture_cells Culture P-gp overexpressing and parental cell lines start->culture_cells pre_incubate Pre-incubate cells with Diazonamide or Verapamil culture_cells->pre_incubate add_calcein Add Calcein-AM pre_incubate->add_calcein incubate Incubate for 30 minutes add_calcein->incubate measure_fluorescence Measure intracellular fluorescence incubate->measure_fluorescence analyze_data Analyze Data measure_fluorescence->analyze_data conclusion Conclusion analyze_data->conclusion

Figure 2. Workflow for determining if a compound is a substrate for P-glycoprotein.

Conclusion: A Tale of Two Targets

The potential for cross-resistance between diazonamide and Taxol appears to be low if diazonamide A's primary target is indeed OAT and not tubulin. Resistance mechanisms developed against Taxol, such as tubulin mutations, would be unlikely to confer resistance to an OAT-targeting agent.

For researchers and clinicians, this highlights the importance of understanding the precise molecular mechanisms of novel anticancer agents. The shift in understanding of diazonamide's target from tubulin to OAT underscores the dynamic nature of drug discovery and the potential for developing therapies that can circumvent existing resistance pathways. The development of diazonamide analogs that retain potent antimitotic activity but are not P-gp substrates could represent a significant advance in treating Taxol-resistant cancers.

References

A Comparative Analysis of Natural and Synthetic Diazonamide Efficacy in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the performance and mechanisms of natural diazonamide A and its synthetic analogs, supported by experimental data.

Diazonamide A, a complex marine natural product first isolated from the ascidian Diazona angulata, has garnered significant attention in the scientific community for its potent antimitotic activity.[1][2] Its intricate molecular architecture has posed a formidable challenge for synthetic chemists, leading to remarkable achievements in total synthesis and the development of numerous synthetic analogs.[1][3][4] This guide provides a comparative overview of the efficacy of natural diazonamide A versus its synthetic counterparts, focusing on their cytotoxic activities, mechanisms of action, and the experimental methodologies used for their evaluation.

Comparative Cytotoxicity

The primary measure of efficacy for diazonamide and its analogs is their ability to inhibit the growth of cancer cells, typically quantified by GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values. Both natural and synthetic diazonamides have demonstrated potent activity in the low nanomolar range against a variety of human cancer cell lines.

Synthetic diazonamide A has been shown to possess IC50 values in the low nanomolar range (2-5 nM) against several human cancer cell lines, including ovarian carcinoma (1A9), prostate carcinoma (PC-3), breast carcinoma (MCF-7), and lung carcinoma (A549).[5] Notably, its activity is diminished in multidrug-resistant cell lines that express high levels of P-glycoprotein, suggesting it is a substrate for this efflux pump.[5]

Synthetic analogs have been developed to improve upon the natural product's properties, such as simplifying the chemical structure for easier synthesis, enhancing potency, and improving the therapeutic window. For instance, the synthetic analog AB-5 has shown potent in vitro activity against a panel of human and murine tumor cell lines, with GI50 values in the nanomolar range.[6][7] Another optimized synthetic derivative, DZ-2384, also exhibits potent antitumor activity in multiple cancer models and is reported to have a wider safety margin compared to traditional microtubule-targeting agents like vinorelbine.[8][9][10]

Below is a summary of the reported cytotoxic activities of natural diazonamide A and selected synthetic analogs.

CompoundCell LineAssay TypeIC50 / GI50 (nM)Reference
Synthetic Diazonamide A 1A9 (ovarian)Growth Inhibition2-5[5]
PC-3 (prostate)Growth Inhibition2-5[5]
MCF-7 (breast)Growth Inhibition2-5[5]
A549 (lung)Growth Inhibition2-5[5]
Synthetic Analog AB-5 Various human tumorsMTT/Cell Titer-GloNanomolar range[6][7]
Synthetic Analog DZ-2384 Multiple cancer modelsNot specifiedPotent antitumor activity[8][9]

Mechanism of Action: A Shifting Paradigm

The investigation into the mechanism of action of diazonamides has revealed a complex and evolving story. Initially, the cellular phenotype induced by diazonamide A, characterized by mitotic arrest and disruption of the mitotic spindle, suggested that it, like other successful antimitotic drugs such as taxanes and vinca alkaloids, directly targeted tubulin.[1][7]

However, further studies with biotinylated and radiolabeled congeners of the natural product did not show a specific interaction with purified tubulin in vitro.[6] Instead, compelling evidence emerged identifying ornithine δ-amino transferase (OAT), a mitochondrial matrix protein, as a cellular receptor for diazonamide A.[1][6][11] This interaction with a proteolyzed form of OAT is believed to be critical for a novel spindle assembly pathway.[6]

More recent research on synthetic analogs, such as DZ-2384, has brought the focus back to tubulin, but with a nuanced perspective. DZ-2384 has been shown to bind to the vinca alkaloid site of tubulin, but it does so in a distinct manner that imparts different structural and functional effects on microtubule dynamics compared to other vinca-binding compounds.[8] This unique interaction is thought to contribute to its potent antitumor efficacy and superior safety profile, including a lack of neurotoxicity at effective doses.[8][9]

The following diagram illustrates the proposed signaling pathways for diazonamide A and its synthetic analog DZ-2384.

Diazonamide_Mechanism_of_Action cluster_natural Natural Diazonamide A cluster_synthetic Synthetic Analog (e.g., DZ-2384) Diazonamide_A Diazonamide A OAT Ornithine δ-Amino Transferase (OAT) Diazonamide_A->OAT Binds to proteolyzed form Spindle_Assembly Mitotic Spindle Assembly OAT->Spindle_Assembly Disrupts novel pathway Mitotic_Arrest_Natural Mitotic Arrest Spindle_Assembly->Mitotic_Arrest_Natural Leads to DZ-2384 DZ-2384 Tubulin Tubulin (Vinca Alkaloid Site) DZ-2384->Tubulin Binds distinctively Microtubule_Dynamics Microtubule Dynamics Tubulin->Microtubule_Dynamics Alters Mitotic_Arrest_Synthetic Mitotic Arrest Microtubule_Dynamics->Mitotic_Arrest_Synthetic Leads to

Figure 1. Proposed mechanisms of action for natural diazonamide A and a synthetic analog.

Experimental Protocols

The evaluation of diazonamide efficacy relies on standardized in vitro assays. The most common method cited is the MTT assay, a colorimetric assay for assessing cell metabolic activity.

MTT Assay for Determining IC50/GI50

This protocol provides a general framework for determining the cytotoxic effects of diazonamide compounds on adherent cancer cell lines.

1. Cell Seeding:

  • Culture cells to logarithmic growth phase.

  • Trypsinize, centrifuge, and resuspend cells in fresh complete medium.

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in a volume of 100 µL.

  • Include wells for blanks (medium only) and untreated controls (cells with medium and vehicle control, e.g., DMSO).

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[12][13]

2. Compound Treatment:

  • Prepare a stock solution of the diazonamide compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • For control wells, add medium with the same percentage of the vehicle used for the compound dilutions.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[6][13]

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[12][14]

  • Add 10-20 µL of the MTT solution to each well.[12][15]

  • Incubate the plate for an additional 1-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.[15]

4. Solubilization and Absorbance Reading:

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Shake the plate on an orbital shaker for approximately 10-15 minutes to ensure complete dissolution.[12][14]

  • Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570-590 nm.[12][14]

5. Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 or GI50 value by fitting the data to a dose-response curve using non-linear regression analysis.[13]

The following diagram outlines the general workflow for a typical cytotoxicity assay.

Cytotoxicity_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation_attach Overnight Incubation (Cell Attachment) cell_seeding->incubation_attach compound_treatment Compound Treatment (Serial Dilutions) incubation_attach->compound_treatment incubation_treat Incubation (e.g., 48-72h) compound_treatment->incubation_treat mtt_addition MTT Addition incubation_treat->mtt_addition incubation_mtt Incubation (1-4h) mtt_addition->incubation_mtt solubilization Formazan Solubilization (DMSO) incubation_mtt->solubilization absorbance_reading Absorbance Reading (Plate Reader) solubilization->absorbance_reading data_analysis Data Analysis (IC50/GI50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Figure 2. General experimental workflow for determining cytotoxicity using the MTT assay.

Conclusion

Both natural diazonamide A and its synthetic analogs are potent antimitotic agents with significant potential in cancer therapy. While the total synthesis of the natural product remains a complex endeavor, the development of simplified and optimized synthetic analogs has opened new avenues for preclinical and potentially clinical investigation. The evolving understanding of their mechanism of action, from an initial focus on tubulin to the discovery of OAT as a target and back to a nuanced interaction with tubulin, highlights the intricate biology of these fascinating molecules. The continued exploration of synthetic diazonamides, with their potential for improved efficacy and reduced toxicity, represents a promising strategy in the ongoing search for novel anticancer therapeutics.

References

In Vivo Therapeutic Window of Diazonamide Analogs vs. Traditional Antimitotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic window of novel diazonamide analogs against established antimitotic agents, such as taxanes and vinca alkaloids. The data presented herein is collated from preclinical studies to support researchers in drug development and oncology.

Executive Summary

Diazonamide and its synthetic analogs represent a promising class of antimitotic agents for cancer therapy. Unlike traditional chemotherapeutics that directly target tubulin, diazonamide analogs exhibit a distinct mechanism of action, leading to a significantly wider therapeutic window. Preclinical studies in rodent models demonstrate that diazonamide analogs achieve comparable or superior anti-tumor efficacy with markedly reduced toxicity, particularly a lower incidence of peripheral neuropathy and neutropenia. This suggests a potential for higher dosing and more durable therapeutic responses in clinical settings.

Comparative Efficacy and Toxicity

The following tables summarize the quantitative data from in vivo studies comparing diazonamide analogs with traditional antimitotic agents.

Table 1: Comparative Antitumor Efficacy in Xenograft Models
CompoundCancer ModelDose/ScheduleTumor Growth Inhibition (TGI) / RegressionSource
DZ-2384 Pancreatic Cancer (advanced)Not specifiedEffective in combination with gemcitabine[1]
Breast Cancer, Colon Cancer, LeukemiaNot specifiedTumors shrank as much as or more than conventional antimitotics[2]
AB-5 Human Tumor Xenografts20 mg/kgCures xenografted tumors as effectively as taxanes and vinca alkaloids[3]
JP2295 & JP2362 MIA PaCa-2 Pancreatic CancerNot specified>20-fold more potent than AB-5; 3/7 mice tumor-free after 6 months[4]
Paclitaxel Human Tumor Xenografts20 mg/kgSignificant tumor regression[3]
Docetaxel Various Human CancersNot specifiedEffective, but with significant toxicity[2]
Vinblastine Human Tumor XenograftsNot specifiedComparable efficacy to AB-5[3]
Table 2: Comparative Toxicity Profile in Rodents
CompoundKey Toxicity FindingsNotesSource
DZ-2384 Markedly less peripheral neuropathy than docetaxel.Therapeutic window at least 10 times larger than traditional anti-mitotics.[5]
AB-5 No overt toxicity: no weight loss, no change in physical appearance, no evidence of neutropenia.Extremely well tolerated by mice at therapeutically effective doses.[3][6]
JP2295 & JP2362 No apparent toxicity at doses 10-fold higher than the efficacious dose.Over 20-fold bigger therapeutic window than taxanes and vinca alkaloids.[4]
Paclitaxel Significant weight loss and neutropenia.Dose-limiting toxicities are common.[3]
Docetaxel Causes debilitating peripheral neuropathy.A chief side effect limiting treatment.[2]
Vinca Alkaloids Severe body-weight loss, even animal death.Significant toxicological liability.[3][4]

Mechanism of Action: A Comparative Overview

Traditional antimitotics like taxanes and vinca alkaloids function by directly binding to tubulin, a critical component of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. However, this mechanism also affects healthy dividing cells and neurons, leading to common side effects like neutropenia and peripheral neuropathy.[6]

Diazonamide analogs, while also disrupting mitosis, employ a different mechanism. The analog AB-5 has been shown to inhibit the mitotic function of ornithine-δ-aminotransferase (OAT), an enzyme not previously linked to spindle formation.[3][6] This distinct mode of action is believed to be the reason for their wider therapeutic window, sparing healthy tissues from the toxic effects seen with direct tubulin binders.

Signaling Pathway Diagrams

cluster_0 Traditional Antimitotics cluster_1 Diazonamide Analogs (e.g., AB-5) Taxanes Taxanes Tubulin Tubulin Taxanes->Tubulin Binds & Stabilizes Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Tubulin Binds & Destabilizes Microtubule Dynamics Microtubule Dynamics Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Dynamics->Mitotic Spindle Disruption Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Disruption->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Diazonamide Analog Diazonamide Analog OAT Ornithine Aminotransferase Diazonamide Analog->OAT Inhibits Mitotic Function Mitotic Function OAT->Mitotic Function Essential for Mitotic Spindle Disruption_2 Mitotic Spindle Disruption Cell Cycle Arrest (G2/M)_2 Cell Cycle Arrest (G2/M) Mitotic Spindle Disruption_2->Cell Cycle Arrest (G2/M)_2 Apoptosis_2 Apoptosis Cell Cycle Arrest (G2/M)_2->Apoptosis_2

Caption: Comparative Mechanisms of Action. (Max-width: 760px)

Experimental Protocols

The following are generalized protocols for key in vivo experiments cited in the comparison. For specific details, please refer to the primary research articles.

In Vivo Xenograft Tumor Model for Efficacy Testing

This protocol outlines the establishment of a human tumor xenograft in immunocompromised mice to assess the antitumor efficacy of test compounds.

G start Start cell_culture 1. Cell Culture (e.g., MIA PaCa-2, PC3) start->cell_culture cell_prep 2. Cell Preparation (Harvest & resuspend in PBS/Matrigel) cell_culture->cell_prep implantation 3. Subcutaneous Implantation (Immunocompromised mice) cell_prep->implantation tumor_growth 4. Tumor Growth Monitoring (Calipers, until ~100-200 mm³) implantation->tumor_growth randomization 5. Randomization (Into treatment & control groups) tumor_growth->randomization treatment 6. Treatment Administration (i.v., i.p., or oral gavage) randomization->treatment monitoring 7. Efficacy & Toxicity Monitoring (Tumor volume, body weight) treatment->monitoring endpoint 8. Study Endpoint (Tumor size limit or end of study period) monitoring->endpoint analysis 9. Tissue Collection & Analysis (Tumors, organs for histology, biomarkers) endpoint->analysis finish End analysis->finish

Caption: Experimental Workflow for Xenograft Studies. (Max-width: 760px)

Methodology:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

  • Animal Models: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor cells.

  • Implantation: A suspension of tumor cells (typically 1-10 million cells) is injected subcutaneously into the flank of the mice.[7]

  • Tumor Growth Monitoring: Tumor dimensions are measured with calipers regularly, and tumor volume is calculated using the formula: (width² x length)/2.[4]

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[5]

  • Treatment: The test compounds (diazonamide analogs) and control/comparator drugs (e.g., paclitaxel) are administered according to a defined schedule (e.g., daily, weekly) and route (e.g., intravenous, intraperitoneal).

  • Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. Tumor growth inhibition is calculated at the end of the study.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size, or after a set duration. Tumors and other organs may be harvested for further analysis (e.g., histology, biomarker analysis).[3]

Assessment of Peripheral Neuropathy

Peripheral neuropathy is a critical dose-limiting toxicity for many antimitotics. The following methods are used to assess this side effect in rodent models.

Methodology:

  • Nerve Conduction Studies: Non-invasive electrophysiological tests are performed on motor (e.g., sciatic) and sensory (e.g., caudal) nerves to measure nerve conduction velocity and amplitude. A reduction in these parameters indicates nerve damage.[1]

  • Behavioral Tests (Algesimetry):

    • Von Frey Test: Calibrated filaments are applied to the paw to assess the threshold for mechanical allodynia (pain from a non-painful stimulus).[8]

    • Hargreaves Test: A radiant heat source is applied to the paw to measure the latency of withdrawal, assessing thermal hyperalgesia.[8]

  • Histopathology: Sciatic and caudal nerves are collected at the end of the study for microscopic examination to assess nerve fiber loss and damage.[1]

Assessment of Neutropenia

Neutropenia, a decrease in neutrophils, is a common and serious side effect of chemotherapy.

Methodology:

  • Blood Collection: Blood samples are collected from mice (e.g., via retro-orbital sinus) at baseline and at various time points after treatment.[9]

  • Complete Blood Count (CBC): An automated hematology analyzer or manual counting methods are used to determine the total white blood cell count and the differential count, specifically the number of neutrophils.[9]

  • Flow Cytometry: For more detailed analysis, flow cytometry with specific markers (e.g., Ly-6G) can be used to accurately quantify the neutrophil population in peripheral blood or bone marrow.[10][11]

Conclusion

The preclinical in vivo data strongly support the development of diazonamide analogs as a new class of anticancer agents. Their unique mechanism of action, which differs from direct tubulin binders, translates into a significantly improved therapeutic window. The ability of these compounds to achieve potent antitumor efficacy without the severe toxicities (peripheral neuropathy, neutropenia) commonly associated with taxanes and vinca alkaloids, warrants further investigation and progression towards clinical trials.[2][3] These findings suggest that diazonamide analogs could potentially overcome key limitations of current antimitotic therapies, offering a safer and more effective treatment option for a range of cancers.

References

Diazonamide and Colchicine: A Comparative Guide to Their Effects on Tubulin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of diazonamide and the well-characterized microtubule inhibitor, colchicine, on tubulin polymerization. While both compounds ultimately disrupt microtubule dynamics, they do so through distinct mechanisms of action. This document summarizes their biochemical interactions, presents available quantitative data, details relevant experimental protocols, and provides visual representations of their mechanisms and experimental workflows.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell structure. Their dynamic nature makes them a critical target for anticancer drug development. Diazonamides, complex marine-derived natural products, and their synthetic analogs have demonstrated potent cytotoxic and antimitotic activities. Colchicine, an alkaloid isolated from the autumn crocus, is a classical microtubule-destabilizing agent. Understanding the differential effects of these compounds on tubulin polymerization is crucial for the development of novel therapeutics with improved efficacy and safety profiles.

Mechanism of Action: A Tale of Two Binding Sites

Diazonamide and colchicine inhibit tubulin polymerization by binding to different sites on the tubulin heterodimer, leading to distinct conformational changes that impair the assembly of microtubules.

Diazonamide A and its Analogs (e.g., DZ-2384): These compounds bind to the vinca alkaloid binding site on β-tubulin, at the interface between two tubulin dimers.[1] The synthetic diazonamide analog, DZ-2384, has been shown to induce a straightening of the normally curved tubulin protofilaments.[1][2] This alteration is thought to interfere with the proper incorporation of tubulin dimers into the growing microtubule lattice, ultimately inhibiting microtubule growth.[1] Notably, DZ-2384 has been reported to have a milder effect on the microtubule network in non-mitotic cells compared to other vinca-binding agents like vinorelbine.[1]

Colchicine: In contrast, colchicine binds to the eponymous colchicine binding site , which is also located on the β-tubulin subunit but at the intra-dimer interface with α-tubulin.[3][4] The binding of colchicine induces a curved conformation in the tubulin dimer, which prevents its incorporation into the straight microtubule lattice, thereby inhibiting polymerization.[3] At high concentrations, colchicine leads to microtubule depolymerization.

Quantitative Comparison of Tubulin Polymerization Inhibition

Direct, head-to-head comparative data for the inhibition of tubulin polymerization by a diazonamide compound and colchicine from a single study is limited. The following table summarizes representative half-maximal inhibitory concentration (IC50) values obtained from various studies. It is important to note that variations in experimental conditions (e.g., tubulin concentration, buffer composition, temperature) can influence IC50 values, and therefore, direct comparison of these values should be made with caution.

CompoundTarget SiteIn Vitro Tubulin Polymerization IC50Reference
Diazonamide A Vinca Alkaloid SitePotent inhibitor, activity equivalent to dolastatin 10[5]
Colchicine Colchicine Site~2.68 µM[4]
Colchicine Colchicine Site8.1 µM[6]

Experimental Protocols

To directly compare the effects of diazonamide and colchicine on tubulin polymerization, a standardized in vitro assay can be employed. Both turbidity-based and fluorescence-based assays are commonly used.

Turbidity-Based In Vitro Tubulin Polymerization Assay

This method measures the increase in light scattering as tubulin monomers polymerize into microtubules.

Materials:

  • Lyophilized tubulin protein (>99% pure, e.g., from bovine brain)

  • General Tubulin Buffer (GTP-free): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (100 mM)

  • Glycerol

  • Diazonamide analog (e.g., DZ-2384) and Colchicine stock solutions in DMSO

  • 96-well clear, flat-bottom microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation:

    • On ice, reconstitute lyophilized tubulin to a final concentration of 3 mg/mL in General Tubulin Buffer.

    • Prepare a 10x working stock of the test compounds (Diazonamide analog and Colchicine) and a vehicle control (DMSO) in General Tubulin Buffer. Create a serial dilution to test a range of concentrations.

    • Prepare the tubulin polymerization mix on ice by adding GTP to a final concentration of 1 mM and glycerol to 10% (v/v) to the reconstituted tubulin solution.

  • Assay Execution:

    • Pre-warm the 96-well plate to 37°C.

    • Pipette 10 µL of the 10x compound dilutions or vehicle control into the appropriate wells of the pre-warmed plate.

    • To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well.

    • Immediately place the plate in the microplate reader, pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[7]

    • Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background.

    • Plot the change in absorbance versus time for each concentration.

    • Determine the maximum rate of polymerization (Vmax) and the plateau of polymerization.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Fluorescence-Based In Vitro Tubulin Polymerization Assay

This method utilizes a fluorescent reporter that preferentially binds to polymerized tubulin, resulting in an increased fluorescence signal.

Materials:

  • All materials from the turbidity-based assay.

  • Fluorescent reporter dye (e.g., DAPI)

  • Black, opaque 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Follow the same reagent preparation steps as the turbidity-based assay.

    • When preparing the tubulin polymerization mix, add the fluorescent reporter (e.g., DAPI) to a final concentration of 10 µM.[7]

  • Assay Execution:

    • The assay is performed in a black, opaque 96-well plate following the same steps as the turbidity-based assay.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm for DAPI) every 60 seconds for 60 minutes at 37°C.[8]

    • Data analysis is analogous to the turbidity-based assay, using fluorescence intensity instead of absorbance to determine the IC50 value.[8]

Visualizing the Mechanisms and Workflows

To better understand the distinct mechanisms of action and the experimental process, the following diagrams are provided.

cluster_diazonamide Diazonamide (e.g., DZ-2384) cluster_colchicine Colchicine D_Tubulin α/β-Tubulin Dimer D_Complex Tubulin-Diazonamide Complex D_Tubulin->D_Complex D_Diazonamide Diazonamide D_Diazonamide->D_Tubulin Binds to Vinca Site D_Protofilament Straightened Protofilament D_Complex->D_Protofilament Induces Straightening D_Inhibition Inhibition of Microtubule Growth D_Protofilament->D_Inhibition C_Tubulin α/β-Tubulin Dimer C_Complex Tubulin-Colchicine Complex C_Tubulin->C_Complex C_Colchicine Colchicine C_Colchicine->C_Tubulin Binds to Colchicine Site C_Curved Curved Tubulin Dimer C_Complex->C_Curved Induces Curvature C_Inhibition Inhibition of Polymerization C_Curved->C_Inhibition

Caption: Comparative mechanisms of Diazonamide and Colchicine on tubulin.

Start Start Prep Prepare Reagents (Tubulin, Buffers, Compounds) Start->Prep Plate Add Compounds/Vehicle to 96-well Plate Prep->Plate Initiate Add Tubulin Mix to Initiate Polymerization at 37°C Plate->Initiate Read Measure Absorbance (340nm) or Fluorescence (Ex/Em) over Time Initiate->Read Analyze Data Analysis (Calculate % Inhibition, IC50) Read->Analyze End End Analyze->End

Caption: Experimental workflow for in vitro tubulin polymerization assay.

cluster_inhibitors Microtubule Targeting Agents Tubulin α/β-Tubulin Dimers MT Microtubule Polymer Tubulin->MT Polymerization MT->Tubulin Depolymerization Dynamics Microtubule Dynamics (Polymerization/Depolymerization) MT->Dynamics Cell Cellular Functions (Mitosis, Transport) Dynamics->Cell Disruption Disruption of Cellular Functions Dynamics->Disruption Apoptosis Apoptosis Disruption->Apoptosis Diazonamide Diazonamide Diazonamide->Tubulin Binds Vinca Site Diazonamide->Dynamics Inhibit Colchicine Colchicine Colchicine->Tubulin Binds Colchicine Site Colchicine->Dynamics Inhibit

Caption: Signaling pathway of microtubule disruption leading to apoptosis.

References

Predicting Diazonamide Sensitivity: A Comparative Guide to Potential Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazonamides, a class of potent antimitotic agents derived from the marine ascidian Diazona angulata, have shown significant promise in preclinical cancer studies. Their unique mechanism of action, distinct from traditional tubulin-binding agents, presents a novel avenue for cancer therapy. This guide provides a comparative analysis of biomarkers for predicting sensitivity to diazonamides, focusing on the key target, Ornithine δ-aminotransferase (OAT). We present quantitative data on drug sensitivity, detailed experimental protocols for biomarker identification, and an exploration of the underlying signaling pathways and potential resistance mechanisms.

Ornithine Aminotransferase (OAT) as a Primary Biomarker

Experimental evidence strongly suggests that OAT is the primary cellular target of diazonamide A.[1] Unlike conventional antimitotic drugs that interact directly with tubulin, diazonamide A binds to a proteolyzed form of the mitochondrial enzyme OAT, leading to the disruption of mitotic spindle assembly and subsequent cell cycle arrest at the G2/M phase.[1] This targeted mechanism suggests that the expression and activity of OAT could be a key determinant of a cancer cell's sensitivity to diazonamide treatment.

Quantitative Comparison of Diazonamide Sensitivity in Cancer Cell Lines

The following table summarizes the 50% growth inhibitory (GI50) concentrations of the synthetic diazonamide analog AB-5 against a panel of human cancer cell lines. AB-5 is structurally and functionally analogous to diazonamide A and exhibits potent, nanomolar-range activity across various tumor types.[1]

Cell LineCancer TypeGI50 (nM) of AB-5
A549Non-Small Cell Lung Cancer15 ± 2
DU-145Prostate Cancer12 ± 1
HCT-116Colon Cancer8 ± 1
HT-29Colon Cancer10 ± 1
MCF7Breast Cancer20 ± 3
MDA-MB-231Breast Cancer18 ± 2
OVCAR-3Ovarian Cancer9 ± 1
PANC-1Pancreatic Cancer14 ± 2
PC-3Prostate Cancer11 ± 1
U87 MGGlioblastoma16 ± 2

Data extracted from supplementary information of a study by Williams et al.

While a direct, comprehensive correlation between OAT expression levels and these GI50 values across all listed cell lines is not yet publicly available, studies have shown differential expression of OAT in various cancers. For instance, OAT protein expression is significantly higher in non-small cell lung cancer (NSCLC) tissues compared to adjacent non-tumor tissues.[2] Specifically, OAT mRNA expression in the A549 lung cancer cell line was found to be 2.85-fold lower than in the non-cancerous bronchial epithelial cell line 16HBE.[2] Further research is warranted to establish a definitive quantitative relationship between OAT expression and diazonamide sensitivity across a broad spectrum of cancer cell lines.

Experimental Protocols

Identification of Diazonamide-Binding Proteins via Affinity Purification

This protocol outlines a general methodology for identifying the cellular targets of a small molecule drug, such as diazonamide, using affinity purification, based on the approach that successfully identified OAT as the diazonamide-binding protein.

Objective: To isolate and identify proteins that directly bind to a biotinylated diazonamide analog from cell lysates.

Materials:

  • Biotinylated diazonamide analog (active probe)

  • Non-biotinylated diazonamide (competitor)

  • Inactive diazonamide analog (negative control)

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Cancer cell line of interest (e.g., HeLa cells)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffers (e.g., PBS with varying salt concentrations and detergents)

  • Elution buffer (e.g., high concentration of biotin or denaturing buffer like SDS-PAGE sample buffer)

  • SDS-PAGE gels and reagents

  • Mass spectrometry-compatible silver stain or Coomassie blue stain

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Cell Culture and Lysis: Culture the chosen cancer cell line to a sufficient density. Harvest and lyse the cells in a suitable lysis buffer to prepare a total protein extract.

  • Pre-clearing the Lysate: Incubate the cell lysate with unconjugated beads to remove proteins that non-specifically bind to the matrix.

  • Binding to Affinity Matrix: Incubate the pre-cleared lysate with streptavidin beads that have been pre-incubated with the biotinylated diazonamide analog. Perform parallel incubations with:

    • Beads and biotinylated analog in the presence of an excess of non-biotinylated diazonamide (competitive elution).

    • Beads and an inactive, biotinylated analog (negative control).

  • Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads. This can be achieved by:

    • Competitive elution with a high concentration of free biotin.

    • Denaturation with SDS-PAGE sample buffer.

  • Protein Separation and Visualization: Separate the eluted proteins by SDS-PAGE and visualize them using a mass spectrometry-compatible stain.

  • Protein Identification: Excise the protein bands of interest that are present in the active probe sample but absent or significantly reduced in the control samples. Identify the proteins using mass spectrometry.

Validation of OAT as a Target using RNA Interference (RNAi)

Objective: To confirm that the downregulation of OAT expression phenocopies the cytotoxic effects of diazonamide treatment.

Materials:

  • Cancer cell line of interest

  • siRNA targeting OAT mRNA

  • Non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • Reagents for cell viability assay (e.g., MTT, CellTiter-Glo)

  • Antibodies for Western blotting to confirm OAT knockdown

Procedure:

  • Cell Seeding: Seed the cancer cells in multi-well plates at a density that allows for optimal growth during the experiment.

  • Transfection: Transfect the cells with OAT-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of the target protein.

  • Confirmation of Knockdown: Harvest a subset of the cells to confirm the downregulation of OAT expression by Western blotting or qRT-PCR.

  • Cell Viability Assessment: At the end of the incubation period, assess the viability of the cells in both the OAT-knockdown and control groups using a standard cell viability assay.

  • Comparison with Diazonamide Treatment: In a parallel experiment, treat the same cell line with a known concentration of diazonamide and assess cell viability. Compare the reduction in cell viability in the OAT-knockdown group to that of the diazonamide-treated group. A similar cytotoxic effect would validate OAT as a key mediator of diazonamide's activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of diazonamide and the experimental workflow for biomarker discovery.

Diazonamide_Mechanism Diazonamide Mechanism of Action Diazonamide Diazonamide A OAT Ornithine δ-aminotransferase (OAT) (Mitochondrial Enzyme) Diazonamide->OAT Binds to proteolyzed form Spindle Mitotic Spindle Assembly OAT->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Proposed mechanism of action of Diazonamide A.

Biomarker_Discovery_Workflow Biomarker Discovery Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase CellLines Panel of Cancer Cell Lines DrugScreen Diazonamide Sensitivity Screening (GI50) CellLines->DrugScreen Omics Genomic/Proteomic Profiling (e.g., OAT expression) CellLines->Omics Correlation Correlate OAT Expression with GI50 DrugScreen->Correlation Omics->Correlation Knockdown Functional Validation (e.g., RNAi) Correlation->Knockdown Biomarker Candidate Biomarker (OAT) Knockdown->Biomarker

Caption: Experimental workflow for identifying predictive biomarkers.

Potential Mechanisms of Resistance

While specific resistance mechanisms to diazonamides have not yet been extensively studied, potential avenues for acquired resistance can be inferred from their mechanism of action and general principles of drug resistance in cancer:

  • Altered OAT Expression or Mutation: Downregulation of OAT expression or mutations in the OAT gene that prevent diazonamide binding could confer resistance.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters could lead to increased efflux of diazonamides from the cell, reducing their intracellular concentration.

  • Activation of Bypass Pathways: Cancer cells might develop or upregulate alternative pathways for mitotic spindle assembly that are independent of the OAT-mediated process targeted by diazonamides.

  • Inactivation of Apoptotic Pathways: Mutations or altered expression of proteins involved in the apoptotic cascade could render cells resistant to the cell death signals induced by G2/M arrest.

Conclusion

Ornithine aminotransferase stands out as a primary and promising biomarker for predicting sensitivity to diazonamide-based therapies. Its central role in the drug's mechanism of action provides a strong rationale for its use in patient stratification. Further studies establishing a robust quantitative correlation between OAT expression levels and diazonamide efficacy in a wider range of cancer types are crucial for its clinical translation. The detailed experimental protocols and the understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and drug developers to advance the investigation of diazonamides and their potential as a new generation of targeted anticancer agents.

References

A Comparative Meta-Analysis of Preclinical Diazonamide Studies

Author: BenchChem Technical Support Team. Date: December 2025

A new class of anti-mitotic agents, diazonamides, demonstrates potent anti-cancer activity with a promising safety profile, distinguishing them from classic tubulin-targeting chemotherapeutics.

This guide provides a comprehensive meta-analysis of preclinical data on diazonamide A and its synthetic analogs. Diazonamides represent a novel class of cytotoxic compounds isolated from the marine ascidian Diazona angulata. Unlike traditional anti-mitotic drugs such as taxanes and vinca alkaloids that directly target tubulin, some diazonamide analogs exert their effects through a unique mechanism involving the inhibition of ornithine-δ-aminotransferase (OAT), an enzyme implicated in mitotic spindle assembly.[1][2] This distinct mechanism of action is associated with a significantly wider therapeutic window, marked by reduced toxicities like neutropenia and peripheral neuropathy.[1][2]

Comparative Cytotoxicity of Diazonamide Analogs

Cell LineCancer TypeGI50 (nM) of AB-5[1]
Human Cell Lines
A549Non-Small Cell Lung1.8 ± 0.3
HCT116Colon2.5 ± 0.4
HT29Colon3.1 ± 0.6
PC3Prostate2.2 ± 0.5
DU145Prostate2.9 ± 0.7
OVCAR-3Ovarian1.5 ± 0.2
SK-OV-3Ovarian2.1 ± 0.4
PANC-1Pancreatic3.5 ± 0.8
MIA PaCa-2Pancreatic2.8 ± 0.6
MCF7Breast1.9 ± 0.3
MDA-MB-231Breast (Triple Negative)2.4 ± 0.5
U2OSOsteosarcoma1.7 ± 0.3
HeLaCervical2.0 ± 0.4
Murine Cell Lines
B16-F10Melanoma4.2 ± 0.9
LLCLewis Lung Carcinoma3.8 ± 0.7

Mechanism of Action: A Departure from Traditional Anti-mitotics

The primary mechanism of action for at least a subset of diazonamide analogs, such as AB-5, involves the inhibition of ornithine-δ-aminotransferase (OAT).[1][2] OAT has been identified as a protein that facilitates mitotic spindle assembly.[3][5] By inhibiting OAT, these diazonamides disrupt the formation of a proper mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] This is a significant departure from agents like paclitaxel and vinca alkaloids, which directly bind to tubulin.[2]

Interestingly, the analog DZ-2384 is reported to interact with tubulin, but in a distinct manner that preserves the microtubule network in non-dividing cells, which may account for its lower neurotoxicity.[6]

Below is a diagram illustrating the proposed signaling pathway for OAT-inhibiting diazonamides.

diazonamide_pathway Proposed Signaling Pathway of OAT-Inhibiting Diazonamides Diazonamide Diazonamide Analogs (e.g., AB-5) OAT Ornithine-δ-Aminotransferase (OAT) Diazonamide->OAT Inhibition G2M G2/M Phase Arrest Spindle Mitotic Spindle Assembly OAT->Spindle Facilitates Spindle->G2M Progression through mitosis requires proper assembly Apoptosis Apoptosis G2M->Apoptosis

Caption: OAT-inhibiting diazonamides block mitotic spindle assembly, leading to G2/M arrest and apoptosis.

Experimental Protocols

Detailed methodologies for the key assays used in the preclinical evaluation of diazonamides are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.

mtt_workflow MTT Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plates cell_adhesion Allow cells to adhere (for adherent cells) cell_seeding->cell_adhesion add_drug Add diazonamide analogs (serial dilutions) cell_adhesion->add_drug incubation Incubate for 48-72 hours add_drug->incubation add_mtt Add MTT reagent incubation->add_mtt formazan_incubation Incubate for 2-4 hours (formazan formation) add_mtt->formazan_incubation add_solubilizer Add solubilizing agent (e.g., DMSO) formazan_incubation->add_solubilizer read_absorbance Read absorbance (e.g., 570 nm) add_solubilizer->read_absorbance

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V Staining)

Annexin V staining is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane, an early marker of this process.

apoptosis_workflow Annexin V Apoptosis Assay Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis treat_cells Treat cells with diazonamide analogs harvest_cells Harvest cells (including supernatant) treat_cells->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells resuspend Resuspend in Annexin V binding buffer wash_cells->resuspend add_annexin Add FITC-conjugated Annexin V resuspend->add_annexin add_pi Add Propidium Iodide (PI) add_annexin->add_pi incubate Incubate in the dark add_pi->incubate flow_cytometry Analyze by flow cytometry incubate->flow_cytometry

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

Cell Cycle Analysis (Propidium Iodide Staining)

Propidium iodide (PI) staining allows for the analysis of cell cycle distribution by quantifying the DNA content of cells.

cellcycle_workflow Cell Cycle Analysis Workflow cluster_prep Cell Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Analysis treat_cells Treat cells with diazonamide analogs harvest_cells Harvest and wash cells treat_cells->harvest_cells fix_cells Fix cells in ice-cold ethanol harvest_cells->fix_cells wash_fixed Wash fixed cells fix_cells->wash_fixed rnase Treat with RNase A wash_fixed->rnase stain_pi Stain with Propidium Iodide (PI) rnase->stain_pi flow_cytometry Analyze by flow cytometry stain_pi->flow_cytometry

Caption: Workflow for cell cycle analysis using propidium iodide staining.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Dansyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant working environment. Dansyl Chloride, a fluorescent labeling reagent frequently utilized in biochemical and proteomic analyses, necessitates strict disposal protocols due to its hazardous properties.[1] Adherence to these procedures minimizes risks to personnel and prevents environmental contamination.

Immediate Safety and Handling Protocols

Before commencing any work with Dansyl Chloride, it is crucial to be fully aware of its hazards and to have the appropriate safety measures in place. The primary hazards associated with Dansyl Chloride are its corrosivity and its violent reactivity with water, which produces toxic and corrosive hydrogen chloride gas.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles with side shields are mandatory.

  • Skin Protection: Use chemical-resistant gloves (e.g., neoprene) and wear a lab coat or other protective clothing.[2]

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used in areas with inadequate ventilation or where dust may be generated.[2]

Engineering Controls:

  • Always handle Dansyl Chloride in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Ensure that an eyewash station and a safety shower are readily accessible.[2]

Chemical and Hazard Data

A thorough understanding of the chemical properties and associated hazards is the foundation of safe handling and disposal.

PropertyValueSource
Chemical Name 5-(Dimethylamino)naphthalene-1-sulfonyl chloride[1]
CAS Number 605-65-2[1]
Molecular Formula C₁₂H₁₂ClNO₂S[1]
Appearance Yellow to orange crystalline powder[1]
Primary Hazards Corrosive, Water-Reactive[1]
Hazard Statements Causes severe skin burns and eye damage (H314)[1]
Incompatibilities Water, strong oxidizing agents, strong bases, amines[1]
UN Number UN3261 or UN3131[1]
EPA Waste Codes D002 (Corrosivity), D003 (Reactivity)[1]

Step-by-Step Disposal Procedures

All Dansyl Chloride waste, including unused product, expired material, and contaminated items, must be treated as hazardous waste.[1] The absolute priority during disposal is the prevention of any contact with water.[1]

  • Waste Container Preparation:

    • Select a clean, dry, and chemically compatible container with a secure lid. A wide-mouth polyethylene or glass container is recommended.[1]

    • The container must be clearly labeled: "HAZARDOUS WASTE: DANSYL CHLORIDE, SOLID. CORROSIVE & WATER-REACTIVE". Include the accumulation start date and any other institutionally required information.[1]

  • Waste Transfer:

    • Carefully transfer the solid Dansyl Chloride waste into the prepared container, taking precautions to avoid creating dust.[1] Do not crush or grind the material.[1]

    • Securely close the container lid immediately after adding the waste.[1]

  • Solid Waste: Items such as gloves, weighing paper, and pipette tips that are contaminated with Dansyl Chloride should be placed in the designated solid hazardous waste container.

  • Sharps: Contaminated sharps, like needles or razor blades, must be disposed of in a designated sharps container that is properly labeled for hazardous chemical waste.

  • Glassware Decontamination:

    • Rinse glassware immediately after use with a compatible organic solvent, such as acetone or chloroform, to prevent residue from hardening.[1]

    • Collect this solvent rinse as hazardous liquid waste.

    • A secondary rinse with a less reactive alcohol like isopropanol may be used to quench trace amounts of the reagent if specified by your institution's Environmental Health and Safety (EHS) protocol.[1]

    • After thorough solvent decontamination, the glassware can typically be washed with soap and water.[1]

  • Solutions of Dansyl Chloride in compatible organic solvents (e.g., acetone, chloroform, DMF) must be disposed of as hazardous liquid waste.[1] Note: Dansyl Chloride is unstable in DMSO; this solvent should not be used for preparing solutions.[1]

  • Collect this waste in a separate, clearly labeled, and compatible solvent waste container.[1]

  • The label must list all chemical constituents, including Dansyl Chloride and the solvent(s).[1]

  • Crucially, never mix this waste stream with aqueous waste or other incompatible chemicals. [1]

Spill Management

In the event of a spill, immediate and appropriate cleanup is essential.

  • Evacuate the area if necessary and alert others.

  • Wear appropriate PPE.

  • For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container.

  • Decontaminate the area with a cloth lightly dampened with a suitable organic solvent.[1]

  • Dispose of the cleaning materials as hazardous solid waste.[1]

Disposal Workflow

G cluster_decontamination Decontamination solid_waste Solid Dansyl Chloride Waste solid_container Labelled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Dansyl Chloride Waste (in compatible solvent) liquid_container Labelled Hazardous Liquid Waste Container liquid_waste->liquid_container contaminated_items Contaminated Labware & PPE contaminated_items->solid_container decon_glassware Decontaminate Glassware (Organic Solvent Rinse) contaminated_items->decon_glassware Glassware ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup solvent_rinse Collect Solvent Rinseate decon_glassware->solvent_rinse solvent_rinse->liquid_container

Workflow for the proper segregation and disposal of Dansyl Chloride waste.

References

Personal protective equipment for handling Danca

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "Danca" is not a recognized chemical compound in available safety and chemical databases. The following guidelines are based on the safety protocols for "Danazol," a hazardous pharmaceutical compound with a similar name, which is suspected of causing cancer and reproductive toxicity, and is harmful in contact with skin or if inhaled[1]. These are general safety recommendations and must be supplemented by a thorough risk assessment and consultation of the specific Safety Data Sheet (SDS) for the substance being handled.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance to directly answer operational questions regarding the safe handling and disposal of personal protective equipment (PPE).

Hazard Summary

Based on the profile of Danazol, "Danca" should be handled as a hazardous substance with the following potential risks[1]:

  • Carcinogenicity: Suspected of causing cancer.

  • Reproductive Toxicity: May damage fertility or the unborn child.

  • Acute Toxicity: Harmful in contact with skin or if inhaled.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical to minimize exposure to hazardous chemicals. The level of protection required depends on the specific procedures being performed and the potential for exposure.

Exposure Level Required PPE Additional PPE (as needed)
Low Risk (e.g., handling sealed containers, low concentration solutions)- Nitrile gloves- Safety glasses with side shields- Lab coat- Face shield
Moderate Risk (e.g., weighing powders, preparing solutions, performing reactions)- Double-gloving (nitrile)- Chemical splash goggles- Chemical-resistant lab coat or apron- Respiratory protection (e.g., N95 respirator or higher)- Face shield- Arm sleeves
High Risk (e.g., potential for splashes, aerosols, or significant powder handling)- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical splash goggles and a face shield- Chemical-resistant suit or coveralls- Higher-level respiratory protection (e.g., powered air-purifying respirator - PAPR)- Boot covers

Operational Plan: Donning and Doffing PPE

A systematic approach to donning and doffing PPE is essential to prevent contamination.

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Coveralls: Put on the lab coat, gown, or coveralls, ensuring it is securely fastened.

  • Respiratory Protection: If required, put on the respirator. Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Put on the first pair of gloves, pulling the cuffs over the sleeves of the gown. If double-gloving, put on the second pair of gloves over the first.

Doffing (Taking Off) Sequence: The principle is to remove the most contaminated items first, touching only the inside of the garments.

  • Gloves (Outer Pair): If double-gloving, remove the outer pair of gloves.

  • Gown/Coveralls: Remove the gown or coveralls by rolling it down and away from the body, turning it inside out.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove the face shield and goggles from the back of the head.

  • Respiratory Protection: Remove the respirator from the back of the head.

  • Gloves (Inner Pair): Remove the final pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan for Contaminated PPE

All disposable PPE used when handling "Danca" must be considered hazardous waste.

  • Collection: Place all used disposable PPE into a designated, labeled, and sealed hazardous waste container immediately after doffing. This container should be a heavy-duty, leak-proof plastic bag or a rigid container.

  • Storage: Store the hazardous waste container in a designated, secure area away from general laboratory traffic.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of contaminated PPE in the regular trash.

Experimental Workflow for Safe Handling of "Danca"

G cluster_prep Preparation cluster_ops Operation cluster_disposal Disposal Assess Risk Assess Risk Select PPE Select PPE Assess Risk->Select PPE Don PPE Don PPE Select PPE->Don PPE Handle Danca Handle Danca Don PPE->Handle Danca Doff PPE Doff PPE Handle Danca->Doff PPE Segregate Waste Segregate Waste Doff PPE->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS

Caption: Workflow for safe handling of "Danca" from risk assessment to disposal.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.